3-bromo-1H-indazole-5-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2H-indazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-8-6-3-5(4-10)1-2-7(6)11-12-8/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHZCDQLDZQYPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624024 | |
| Record name | 3-Bromo-2H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
395101-67-4 | |
| Record name | 3-Bromo-2H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-bromo-1H-indazole-5-carbonitrile chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-bromo-1H-indazole-5-carbonitrile is a heterocyclic aromatic compound belonging to the indazole class of molecules. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties, plausible synthetic and analytical methodologies, and the potential biological significance of this compound, serving as a resource for its application in research and drug development.
Core Chemical and Physical Properties
While extensive experimental data for this compound is not publicly available, its fundamental properties can be summarized from various chemical databases and supplier information. These properties are crucial for handling, storage, and designing experimental conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄BrN₃ | [4] |
| Molecular Weight | 222.04 g/mol | [4][5] |
| CAS Number | 395101-67-4 | [4][5] |
| IUPAC Name | This compound | [4] |
| Appearance | Off-white to Light-red to Brown Solid | [5] |
| Purity | Typically available at ≥90-97% | [5] |
| Storage Conditions | Refrigerator; Ambient Storage | [5] |
| InChI Key | WVHZCDQLDZQYPH-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC2=NNC(=C2C=C1C#N)Br | [4] |
| Predicted XLogP3 | 2.3 | [4] |
| Topological Polar Surface Area | 52.5 Ų | [4] |
Experimental Protocols
Plausible Synthetic Routes
Detailed experimental procedures for the synthesis of this compound are not explicitly published. However, based on established indazole chemistry, two primary synthetic strategies are proposed.
Route 1: Diazotization and Cyclization of an Aniline Precursor
This approach is analogous to the synthesis of the isomeric 5-bromo-1H-indazole-3-carbonitrile and represents a classical method for forming the indazole ring.[6][7] The proposed starting material would be 2-amino-4-cyanobromobenzene.
Experimental Protocol:
-
Dissolution: Dissolve 2-amino-4-cyanobromobenzene (1.0 eq) in a suitable acidic medium, such as concentrated hydrochloric acid, and cool the solution to -5 to 0 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the cooled aniline solution, maintaining the temperature below 0 °C to form the intermediate diazonium salt. Stir the mixture for 1-2 hours at this temperature.
-
Cyclization: The intramolecular cyclization of the diazonium salt to form the indazole ring occurs spontaneously. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully neutralize the mixture with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to a neutral pH.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Route 2: Direct Bromination of 1H-Indazole-5-carbonitrile
If the precursor 1H-indazole-5-carbonitrile is available, direct bromination at the C3 position is a feasible route. This method is effective for other substituted indazoles.[8]
Experimental Protocol:
-
Dissolution: Dissolve 1H-indazole-5-carbonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid in a reaction flask protected from light.
-
Bromination: Cool the solution to 0 °C. Slowly add a solution of bromine (1.1 eq) or another brominating agent like N-bromosuccinimide (NBS) in the same solvent.
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for several hours until TLC analysis indicates the consumption of the starting material.
-
Quenching: Quench the reaction by adding a solution of sodium thiosulfate to neutralize any excess bromine.
-
Work-up and Purification: Precipitate the product by adding water, filter the solid, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.
Structural Characterization Protocol
The identity and purity of synthesized this compound would be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum is expected to show signals for the three aromatic protons on the benzene ring and a broad singlet for the N-H proton. Based on related structures, the N-H proton would appear far downfield (>10 ppm).[6][9] The aromatic protons would likely appear in the 7.5-8.5 ppm range.
-
¹³C NMR: The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected around 115-120 ppm, while the C3-Br carbon would be significantly shifted.[9][10]
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or another soft ionization technique would be used. The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks for the molecular ion [M+H]⁺ at m/z 222.96 and 224.96, in an approximate 1:1 ratio.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum, typically recorded using KBr pellets or as a thin film, should display characteristic absorption bands. Key expected peaks include a sharp stretch for the nitrile group (C≡N) around 2220-2240 cm⁻¹, a broad N-H stretching band around 3100-3300 cm⁻¹, and C-H and C=C stretching bands for the aromatic system.
-
Potential Biological Activity and Applications
While no specific biological activities have been reported for this compound, the indazole scaffold is a cornerstone in the development of therapeutics, particularly in oncology.[2][11]
-
Kinase Inhibition: Many indazole derivatives function as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
-
Epigenetic Modulation: Recently, indazole-containing molecules have been identified as inhibitors of epigenetic targets like Bromodomain-containing protein 4 (BRD4).[12] BRD4 is a key regulator of oncogenes such as c-Myc and Bcl-2. Inhibition of BRD4 represents a promising strategy for cancer therapy.
-
Synthetic Building Block: The bromine atom at the C3 position and the nitrile group at the C5 position make this molecule a versatile intermediate for further chemical modifications. The C3-Br bond is particularly amenable to cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).[13][14]
Visualized Workflows and Pathways
Proposed Synthesis Workflow
The following diagram illustrates a plausible multi-step synthesis of the target compound.
Caption: Proposed synthetic workflow for this compound.
General Biological Screening Workflow
This diagram outlines a typical cascade for evaluating a novel indazole derivative as a potential therapeutic agent.
Caption: General workflow for preclinical evaluation of a novel indazole compound.
Potential Mechanism of Action: BRD4 Inhibition Pathway
Given that indazole derivatives are known BRD4 inhibitors, this diagram illustrates the potential pathway through which such a compound might exert an anti-cancer effect.[12]
Caption: Simplified pathway showing BRD4's role in oncogene transcription.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 4. This compound | C8H4BrN3 | CID 22260847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 395101-67-4 [sigmaaldrich.com]
- 6. 5-Bromo-1H-indazole-3-carbonitrile | 201227-39-6 [m.chemicalbook.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 14. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 3-bromo-1H-indazole-5-carbonitrile (CAS: 395101-67-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-bromo-1H-indazole-5-carbonitrile, a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, provides established synthesis protocols, and explores its significant role as a crucial intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental procedures and insights into its biological significance.
Chemical Properties and Identifiers
This compound is a substituted indazole derivative. The presence of the bromine atom at the 3-position and the nitrile group at the 5-position of the indazole ring system makes it a versatile intermediate for further chemical modifications.
| Property | Value | Reference |
| CAS Number | 395101-67-4 | |
| Molecular Formula | C₈H₄BrN₃ | |
| Molecular Weight | 222.04 g/mol | |
| Appearance | Off-white to light-red to brown solid | |
| Purity | Typically >95% | |
| InChI | InChI=1S/C8H4BrN3/c9-8-6-3-5(4-10)1-2-7(6)11-12-8/h1-3H,(H,11,12) | |
| InChI Key | WVHZCDQLDZQYPH-UHFFFAOYSA-N | |
| SMILES | N#Cc1cc2c(nnc2Br)cc1 | |
| Storage Temperature | Refrigerator |
Synthesis Protocols
Detailed experimental procedures for the synthesis of this compound have been reported, primarily in patent literature. Two common methods are outlined below.
Method 1: Bromination using N-Bromosuccinimide (NBS)
This method involves the direct bromination of the indazole core using N-bromosuccinimide as the bromine source.
Experimental Protocol:
-
Dissolve 1H-indazole-5-carbonitrile (1 equivalent) in dry N,N-dimethylformamide (DMF).
-
Add N-bromosuccinimide (1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.[1]
-
After completion of the reaction (monitored by TLC or LC-MS), remove the solvent under vacuum.
-
Treat the residue with ethyl acetate and wash successively with a saturated aqueous solution of sodium hydrogen carbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain pure this compound.[1]
Method 2: Bromination using Bromine in Alkaline Medium
This alternative method utilizes liquid bromine in a basic solution for the bromination reaction.
Experimental Protocol:
-
Charge a reaction vessel with 1H-indazole-5-carbonitrile (1 equivalent), methanol, and a 2.0 M aqueous solution of sodium hydroxide.
-
Separately, prepare a solution of bromine (2.8 equivalents) in a 2.0 M aqueous solution of sodium hydroxide.
-
Add the bromine solution to the mixture of 1H-indazole-5-carbonitrile.
-
Warm the reaction mixture and stir. The reaction progress can be monitored by analytical techniques like HPLC.
-
Upon completion, the product can be isolated by filtration and purified by recrystallization or chromatography.
Applications in Drug Discovery
This compound is a valuable precursor for the synthesis of a variety of biologically active molecules. Its primary application lies in its use as a scaffold for the development of kinase inhibitors.
Intermediate for Kinase Inhibitors
The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. This compound serves as a key starting material for the synthesis of inhibitors targeting several important kinases.
-
Spleen Tyrosine Kinase (Syk) Inhibitors: This compound is utilized in the synthesis of potent Syk inhibitors.[1] Syk is a crucial mediator in the signaling pathways of various immune receptors and is a therapeutic target for allergic and autoimmune diseases.[1]
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: The compound is also a building block for the development of EGFR inhibitors. EGFR is a key target in oncology, and its inhibition is a validated strategy for the treatment of various cancers, particularly non-small cell lung cancer.
The workflow for utilizing this intermediate in kinase inhibitor synthesis generally involves a Suzuki coupling reaction at the bromine-substituted position to introduce diverse aryl or heteroaryl moieties, which can interact with the kinase active site.
Caption: Synthetic workflow from the core compound to lead candidates.
Role in Signaling Pathways
Derivatives of this compound have been shown to modulate key signaling pathways implicated in disease.
-
Syk Signaling Pathway: In immune cells, Syk is activated downstream of B-cell receptors and Fc receptors. Inhibition of Syk by compounds derived from this compound can block this signaling cascade, leading to a reduction in the inflammatory response.
Caption: Inhibition of the Syk signaling pathway.
-
EGFR Signaling Pathway: In cancer cells, mutated or overexpressed EGFR can lead to uncontrolled cell proliferation. EGFR inhibitors synthesized from this compound can block the ATP binding site of the kinase, thereby inhibiting its activity and downstream pro-survival signaling.
Experimental Protocols for Biological Assays
Syk Enzyme Inhibition Assay (Radioactive Filtration Kinase Assay)
-
Materials: Recombinant human full-length Syk enzyme, substrate (e.g., poly-GT), ATP (containing γ-³²P-ATP), assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 4 mM Mg(CH3COO)2, 0.1 mM Na3VO4, 0.1% β-mercaptoethanol, 1 mg/mL BSA), test compounds (derivatives of this compound) dissolved in DMSO.
-
Procedure: a. Prepare a reaction mixture containing the assay buffer, Syk enzyme, and the substrate. b. Add the test compound at various concentrations (typically in a serial dilution). c. Initiate the kinase reaction by adding the ATP solution. d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). e. Stop the reaction by adding a stop solution (e.g., phosphoric acid). f. Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper). g. Wash the filter membrane extensively to remove unincorporated ATP. h. Measure the radioactivity retained on the filter membrane using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to a control (DMSO only). b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a synthetically accessible and highly valuable building block for the development of novel therapeutic agents. Its utility as a core scaffold for kinase inhibitors, particularly targeting Syk and EGFR, underscores its importance in modern medicinal chemistry. This guide provides essential technical information to facilitate its use in research and drug discovery programs.
References
Technical Guide: Synthesis of 3-bromo-1H-indazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-bromo-1H-indazole-5-carbonitrile, a key intermediate in pharmaceutical research. This document provides two primary synthetic pathways, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations to ensure clarity and reproducibility.
Physicochemical Properties
| Property | Value |
| CAS Number | 395101-67-4 |
| Molecular Formula | C₈H₄BrN₃ |
| Molecular Weight | 222.04 g/mol |
| Appearance | Off-white to light-red to brown solid |
| Storage Temperature | Refrigerator |
Proposed Synthetic Pathways
Two viable synthetic routes for the preparation of this compound are presented below.
Pathway 1: C3-Bromination of 1H-indazole-5-carbonitrile
This pathway involves the initial synthesis of the indazole core followed by bromination at the C3 position.
An In-depth Technical Guide to the Solubility of 3-bromo-1H-indazole-5-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 3-bromo-1H-indazole-5-carbonitrile, a key intermediate in pharmaceutical synthesis. Due to a notable absence of comprehensive quantitative solubility data in publicly accessible literature, this document provides a framework for researchers to systematically determine and evaluate the solubility of this compound in various organic solvents. The guide furnishes detailed experimental protocols for both thermodynamic and kinetic solubility determination, alongside templates for standardized data presentation. Furthermore, it includes visual workflows to aid in the experimental setup and execution. This document is intended to empower researchers and drug development professionals to generate reliable and consistent solubility data, crucial for process development, formulation, and preclinical studies.
Introduction
This compound (C₈H₄BrN₃, Molar Mass: 222.04 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its structural motif is often incorporated into molecules targeting a range of biological pathways. Understanding the solubility of this intermediate in organic solvents is paramount for its synthesis, purification, and formulation into drug products. Solubility data informs critical process parameters such as reaction conditions, crystallization methods, and the selection of appropriate delivery vehicles.
This guide consolidates the limited available qualitative solubility information and presents robust, standardized methodologies for the experimental determination of solubility, thereby addressing a critical knowledge gap.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrN₃ | PubChem[1] |
| Molar Mass | 222.04 g/mol | Sigma-Aldrich[2] |
| Physical Form | Off-white to Light-red to Brown Solid | Sigma-Aldrich[2] |
| InChI Key | WVHZCDQLDZQYPH-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 395101-67-4 | Sigma-Aldrich[2] |
Qualitative Solubility
Publicly available information on the quantitative solubility of this compound is scarce. However, qualitative assessments indicate that it has low solubility in water and is soluble in some common organic solvents.
These qualitative data points suggest that polar aprotic and chlorinated solvents are potential candidates for dissolving this compound. However, for applications in drug development and process chemistry, precise quantitative data is essential.
Experimental Protocols for Quantitative Solubility Determination
To address the lack of quantitative data, the following sections provide detailed and established methodologies for determining both thermodynamic and kinetic solubility. These protocols are adapted from standard practices for similar heterocyclic compounds.[5][6]
Thermodynamic Solubility (Shake-Flask Method)
Thermodynamic solubility represents the equilibrium concentration of a compound in a solvent at a specific temperature. The shake-flask method is the gold standard for this determination.
Objective: To determine the equilibrium solubility of this compound in a range of organic solvents at a controlled temperature.
Materials and Reagents:
-
This compound
-
Selected organic solvents (e.g., DMSO, N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Chloroform, Acetonitrile, Methanol, Ethanol, Ethyl Acetate)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of pre-weighed glass vials.
-
Solvent Addition: Dispense a precise volume of the selected organic solvent into each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved.
-
Phase Separation: After the equilibration period, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed to pellet the remaining solid.
-
Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis method.
-
Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.
Workflow for Thermodynamic Solubility Determination:
Caption: Thermodynamic Solubility Workflow.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after a solid compound is dissolved from a high-concentration stock solution (typically in DMSO) and then diluted into an aqueous or organic medium. It is a high-throughput method often used in early drug discovery.
Objective: To determine the kinetic solubility of this compound in various solvents.
Materials and Reagents:
-
This compound
-
DMSO
-
Selected organic solvents
-
96-well microtiter plates
-
Plate reader (nephelometry or turbidimetry)
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the selected organic solvent.
-
Incubation: Allow the plate to incubate at a controlled temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Analysis: Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Workflow for Kinetic Solubility Determination:
Caption: Kinetic Solubility Workflow.
Data Presentation
The following tables are templates for summarizing experimentally determined solubility data for this compound.
Table 1: Thermodynamic Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| e.g., Dichloromethane | 25 | HPLC | ||
| e.g., DMSO | 25 | HPLC | ||
| e.g., Acetonitrile | 25 | HPLC | ||
| e.g., Methanol | 25 | HPLC | ||
| e.g., Ethyl Acetate | 25 | HPLC | ||
| e.g., Chloroform | 25 | HPLC |
Table 2: Kinetic Solubility Data
| Solvent | Temperature (°C) | Kinetic Solubility (µM) | Method |
| e.g., PBS (pH 7.4) | 25 | Nephelometry | |
| e.g., Acetonitrile | 25 | Nephelometry | |
| e.g., 50:50 Acetonitrile:Water | 25 | Nephelometry |
Conclusion
While published quantitative solubility data for this compound is limited, this guide provides the necessary framework for researchers to generate this critical information. The detailed protocols for thermodynamic and kinetic solubility determination, along with standardized templates for data presentation, will facilitate the consistent and reliable characterization of this important pharmaceutical intermediate. The generation of such data is a crucial step in accelerating the development of new therapeutics.
References
- 1. This compound | C8H4BrN3 | CID 22260847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 395101-67-4 [sigmaaldrich.com]
- 3. 1H-Indazole-3-Carbonitrile, 5-Bromo-: Properties, Uses, Safety Data & Supplier China | High Purity Indazole Compound Manufacturer [nj-finechem.com]
- 4. This compound | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spectroscopic Data of 3-bromo-1H-indazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 3-bromo-1H-indazole-5-carbonitrile. Due to the limited availability of direct experimental data in the public domain for this specific compound, this guide combines known properties with predicted spectroscopic data derived from structurally analogous compounds. Detailed hypothetical experimental protocols for its synthesis and characterization are also presented to facilitate further research and application in drug discovery and development.
Compound Profile
This compound is a halogenated heterocyclic compound with potential applications as a building block in medicinal chemistry. The indazole scaffold is a well-recognized privileged structure in numerous pharmacologically active molecules.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₄BrN₃ | [PubChem] |
| Molecular Weight | 222.04 g/mol | [PubChem] |
| CAS Number | 395101-67-4 | [Sigma-Aldrich] |
| Physical Form | Off-white to Light-red to Brown Solid | [Sigma-Aldrich] |
| Boiling Point | 425.2 °C at 760 mmHg (Predicted) | |
| Storage Temperature | Refrigerator | [Sigma-Aldrich] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including 5-bromo-1H-indazole-3-carbonitrile and other substituted indazoles.
2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.5 - 14.5 | Broad Singlet (br s) | 1H | N1-H |
| ~8.4 - 8.6 | Singlet (s) | 1H | H-4 |
| ~7.8 - 8.0 | Doublet (d) | 1H | H-6 |
| ~7.6 - 7.8 | Doublet (d) | 1H | H-7 |
2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~142 | C-7a |
| ~135 | C-3 |
| ~129 | C-6 |
| ~125 | C-4 |
| ~122 | C-5 |
| ~120 | C-7 |
| ~118 | C≡N |
| ~112 | C-3a |
2.3. Mass Spectrometry (MS)
| Ionization Mode | Predicted m/z | Interpretation |
| ESI+ | 221.9589 [M+H]⁺, 223.9568 [M+H]⁺ (1:1 ratio) | The presence of bromine results in a characteristic M+2 isotope peak with nearly equal intensity to the molecular ion peak.[2][3][4][5] |
2.4. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3100 | Medium, Broad | N-H Stretch |
| ~3100 - 3000 | Weak | Aromatic C-H Stretch |
| ~2230 - 2210 | Sharp, Medium | C≡N Stretch |
| ~1620 - 1450 | Medium-Strong | C=C Aromatic Ring Stretches |
| ~1100 - 1000 | Strong | C-Br Stretch |
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols for the synthesis and spectroscopic characterization of this compound.
3.1. Synthesis of this compound
This protocol is adapted from general methods for the synthesis of 3-substituted 1H-indazoles.[1][6][7][8][9]
Materials:
-
5-cyano-1H-indazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a dry 250 mL round-bottom flask under an inert atmosphere, add 5-cyano-1H-indazole (1 equivalent).
-
Dissolve the starting material in anhydrous acetonitrile (10 volumes).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
3.2. Spectroscopic Characterization
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on a 100 MHz spectrometer using a proton-decoupled sequence. A 45-degree pulse angle, a 5-second relaxation delay, and a sufficient number of scans (e.g., 1024) are recommended for a good signal-to-noise ratio.
3.2.2. Mass Spectrometry
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.
3.2.3. Infrared Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan prior to the sample scan.
Visualized Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical compound such as this compound.
This guide provides a foundational understanding of the spectroscopic properties and a potential synthetic route for this compound. The provided protocols and predicted data serve as a starting point for researchers to further investigate this compound's potential in various scientific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. asdlib.org [asdlib.org]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 9. Switchable Synthesis of 3-Substituted 1H-Indazoles and 3,3-Disubstituted 3H-Indazole-3-phosphonates Tuned by Phosphoryl Groups [organic-chemistry.org]
A Technical Overview of 3-bromo-1H-indazole-5-carbonitrile: Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of 3-bromo-1H-indazole-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. Indazole derivatives are recognized as crucial scaffolds in the development of novel therapeutic agents, particularly in oncology.[1][2] This guide covers the fundamental physicochemical properties, outlines a representative synthetic approach, and situates the molecule within the broader context of its potential biological applications as a kinase inhibitor.
Core Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. This data is essential for experimental design, including reaction stoichiometry, and for analytical characterization.
| Property | Value |
| Molecular Formula | C₈H₄BrN₃[3][4] |
| Molecular Weight | 222.04 g/mol [3][4] |
| Appearance | Typically an off-white to brown solid/powder |
| CAS Number | 395101-67-4 |
Synthetic Methodology
The synthesis of substituted indazoles can be achieved through various routes, often involving the construction of the bicyclic indazole core from appropriately substituted benzene precursors or the direct functionalization of the indazole ring. While a specific, published protocol for this compound is not detailed here, a general experimental workflow can be proposed based on established methods for analogous compounds, such as the synthesis of other brominated indazoles.[5]
A common strategy involves the bromination of an existing indazole-5-carbonitrile precursor.
Representative Experimental Protocol: Bromination of 1H-indazole-5-carbonitrile
This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.
-
Reaction Setup: To a solution of 1H-indazole-5-carbonitrile (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or glacial acetic acid, add the brominating agent. A solution of bromine (1.1 to 1.5 equivalents) in the same solvent is a common choice. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen).
-
Reaction Conditions: The bromine solution is added dropwise to the indazole solution at a controlled temperature, often starting at 0-5 °C to manage the exothermic nature of the reaction. After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated (e.g., to 90 °C) for several hours to ensure completion.[6]
-
Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice water to precipitate the crude product.[6] The resulting solid is collected by vacuum filtration and washed with cold water to remove residual solvent and inorganic impurities.
-
Purification: The crude this compound is then purified. Recrystallization from a suitable solvent system (e.g., ethanol/water) or purification by column chromatography on silica gel are common methods to yield the final product of high purity.[7]
Biological Context and Mechanism of Action
Indazole-containing derivatives are a prominent class of compounds in drug discovery, renowned for their wide range of pharmacological activities.[1] Many indazole-based molecules function as inhibitors of protein kinases, which are critical enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[2]
The diagram below illustrates a generalized signal transduction pathway involving a Receptor Tyrosine Kinase (RTK). In such pathways, the binding of a growth factor leads to kinase activation and downstream signaling, ultimately promoting cell proliferation. Indazole-based inhibitors can competitively bind to the ATP-binding site of the kinase, preventing phosphorylation and blocking the signaling cascade.
Caption: Generalized kinase signaling pathway and the inhibitory action of an indazole derivative.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]
- 4. This compound | C8H4BrN3 | CID 22260847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 6. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for 3-Bromo-1H-indazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and biological relevance of 3-bromo-1H-indazole-5-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug discovery. The information is tailored for researchers, scientists, and professionals involved in the development of novel therapeutics.
Commercial Availability
This compound (CAS No. 395101-67-4) is readily available from a range of commercial chemical suppliers. These vendors offer various purities and quantities to suit diverse research and development needs, from small-scale laboratory synthesis to bulk manufacturing for preclinical and clinical studies. Below is a comparative summary of prominent suppliers.
| Supplier | Purity | Available Quantities | Pricing | Notes |
| Sigma-Aldrich (Merck) | ≥90%[1] | Inquire | Quote-based | Offers comprehensive technical data including safety information.[1] |
| Parchem | Inquire | Bulk and specialty quantities[2] | Quote-based | Global supplier of specialty chemicals.[2] |
| Chemrio | Inquire | Inquire | Inquire | Lists the compound under the synonym 3-BROMO-5-CYANOINDAZOLE.[3] |
| CymitQuimica | Inquire | Inquire | Quote-based | Distributes products from Apollo Scientific. |
| Nanjing Finechem Holding Co.,Limited | Can be obtained in different purity levels (e.g., 95%, 98% etc.)[4] | 1g, custom[4] | Inquiry[4] | Provides detailed specifications upon inquiry.[4] |
| Srisynthesis | >98%[5] | Inquire | Inquire |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₄BrN₃[6] |
| Molecular Weight | 222.04 g/mol [1][6] |
| Appearance | Off-white to light-red to brown solid[1] |
| CAS Number | 395101-67-4[1] |
| Storage Temperature | Refrigerator[1] |
Synthesis and Experimental Protocols
The synthesis of this compound and related indazole derivatives is a critical aspect of its application in research. While specific, detailed protocols for this exact compound are proprietary to manufacturers, a general and plausible synthetic route can be adapted from established methods for indazole synthesis. A common approach involves the bromination of an indazole precursor.
Example Protocol: Bromination of 1H-indazole-5-carbonitrile
This protocol is a representative example based on general chemical principles for the synthesis of similar bromo-indazole compounds.
Materials:
-
1H-indazole-5-carbonitrile
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Stir plate and magnetic stir bar
-
Reaction flask
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry reaction flask, dissolve 1H-indazole-5-carbonitrile in a suitable solvent such as dimethylformamide (DMF).
-
Cooling: Place the reaction flask in an ice bath to cool the solution to 0-5 °C.
-
Bromination: Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The molar ratio of NBS to the starting material should be carefully controlled (typically 1.0 to 1.2 equivalents).
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic extract under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Biological Significance and Signaling Pathways
Indazole derivatives, including this compound, are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. A significant area of interest is their activity as kinase inhibitors.
Many indazole-containing compounds have been developed as inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling
One of the key signaling pathways targeted by indazole-based inhibitors is the Vascular Endothelial Growth Factor (VEGF) pathway. VEGF and its receptors (VEGFRs) are central to angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[7][8] By inhibiting VEGFR, these compounds can disrupt the blood supply to tumors, thereby impeding their growth.
Below is a diagram illustrating a simplified VEGFR signaling pathway, a common target for indazole-based kinase inhibitors.
Caption: Simplified VEGFR signaling pathway and the inhibitory action of indazole-based compounds.
Experimental Workflow for Kinase Inhibition Assay
To evaluate the inhibitory activity of this compound on a target kinase such as VEGFR, a standard experimental workflow can be employed.
Caption: A typical workflow for assessing the in vitro inhibitory activity of a compound against a target kinase.
This guide provides a foundational understanding of this compound for researchers. For specific applications and detailed experimental designs, further consultation of peer-reviewed literature and supplier-provided technical documentation is recommended.
References
- 1. This compound | 395101-67-4 [sigmaaldrich.com]
- 2. parchem.com [parchem.com]
- 3. 3-BROMO-5-CYANOINDAZOLE; this compound; 3-bromo-1H-5-indazolecarbonitrile | Chemrio [chemrio.com]
- 4. 1H-Indazole-3-Carbonitrile, 5-Bromo-: Properties, Uses, Safety Data & Supplier China | High Purity Indazole Compound Manufacturer [nj-finechem.com]
- 5. srissynthesis.com [srissynthesis.com]
- 6. This compound | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]
- 7. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
The Pivotal Role of 3-Bromoindazole in Modern Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Functionalization of the indazole ring system is paramount for the exploration of new chemical space and the development of novel drug candidates. Among the various substituted indazoles, 3-bromoindazole stands out as a particularly versatile and valuable building block. The bromine atom at the C-3 position serves as a strategic linchpin, enabling a wide array of subsequent transformations, most notably through palladium- and copper-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of the bromine at the 3-position of indazole, with a focus on key synthetic methodologies, supported by quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and 3-bromoindazole is an excellent substrate for these transformations.[1][2] These reactions offer a powerful means to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C-C bonds, reacting 3-bromoindazole with various boronic acids or esters.[1][3] This reaction is favored for its mild conditions and the use of stable, less toxic boron reagents.[1] Microwave-assisted protocols have been shown to significantly accelerate these reactions.[3][4]
Data Presentation: Suzuki-Miyaura Coupling of 3-Bromoindazoles
| Entry | 3-Bromoindazole Derivative | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 | 0.5 (MW) | 95 | [3][4] |
| 2 | 3-Bromo-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 | 0.5 (MW) | 92 | [3][4] |
| 3 | 3-Bromo-1H-indazole | 2-Furylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 | 0.5 (MW) | 88 | [3][4] |
| 4 | 5-Bromo-1-ethyl-1H-indazole-3-carboxylate | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | 85 | [5] |
| 5 | 7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 70 | [6][7] |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of Unprotected 3-Bromoindazole [3][4]
To a microwave process vial are added 3-bromo-1H-indazole (1.0 eq.), the corresponding boronic acid (1.2 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.). A mixture of 1,4-dioxane/ethanol/water (7:2:1, 4 mL) is then added. The vial is sealed and subjected to microwave irradiation at 140 °C for 30 minutes. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.
Visualization: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines onto the indazole core.[1][8] This reaction has become a cornerstone for the synthesis of arylamines.[1]
Data Presentation: Buchwald-Hartwig Amination of 3-Bromoindazoles
| Entry | 3-Bromoindazole Derivative | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-1-(p-methoxybenzyl)-1H-indazole | Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | Toluene | 110 | 18 | 95 | [9] |
| 2 | 3-Bromo-1-(p-methoxybenzyl)-1H-indazole | Piperidine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | Toluene | 110 | 18 | 92 | [9] |
| 3 | 3-Bromo-1-(p-methoxybenzyl)-1H-indazole | Aniline | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | Toluene | 110 | 18 | 85 | [9] |
| 4 | 3-Bromo-6-(trifluoromethyl)-1H-indazole | N-Methylaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 88 | [1] |
| 5 | 3-Bromo-5-nitro-1H-indazole | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 78 | [10] |
Experimental Protocol: Buchwald-Hartwig Amination of a Protected 3-Bromoindazole [9]
In an oven-dried Schlenk tube, 3-bromo-1-(p-methoxybenzyl)-1H-indazole (1.0 eq.), the corresponding amine (1.2 eq.), cesium carbonate (Cs₂CO₃, 1.4 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq.), and Xantphos (0.05 eq.) are combined. The tube is evacuated and backfilled with argon. Anhydrous toluene is added, and the mixture is stirred at 110 °C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the N-substituted 3-aminoindazole.
Visualization: Catalytic Cycle of the Buchwald-Hartwig Amination Reaction
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between 3-bromoindazole and a terminal alkyne, providing access to 3-alkynylindazoles.[11] This reaction is catalyzed by a combination of palladium and copper complexes.[11][12]
Data Presentation: Sonogashira Coupling of 3-Bromoindazoles
| Entry | 3-Bromoindazole Derivative | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-1H-indazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89 | [12] |
| 2 | 3-Bromo-1H-indazole | 1-Heptyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 85 | [12] |
| 3 | 3-Bromo-1H-indazole | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 92 | [12] |
| 4 | 3-Bromo-2-imidazo[1,2-b]pyridazine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 2 | 75 | [13] |
Experimental Protocol: Sonogashira Coupling of an Aryl Halide [12]
To a solution of the aryl halide (1.0 eq) in THF at room temperature is added sequentially dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.05 eq), copper(I) iodide (CuI, 0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq). The reaction is stirred for 3 hours, then diluted with diethyl ether and filtered through a pad of Celite®, washing with diethyl ether. The filtrate is washed with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. Purification by flash column chromatography on silica gel affords the coupled product.
Visualization: Catalytic Cycles of the Sonogashira Coupling
Other Important Transformations
Beyond the "big three" cross-coupling reactions, the bromine at the 3-position of indazole can participate in other valuable synthetic transformations.
Heck Reaction
The Heck reaction provides a means to form C-C bonds between 3-bromoindazoles and alkenes.[14] Mechanochemical methods, such as ball-milling, have been developed to promote this reaction in a solvent-free manner.[14]
Data Presentation: Heck Reaction of 3-Bromoindazoles
| Entry | 3-Bromoindazole Derivative | Alkene | Catalyst (mol%) | Additive | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-1-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)₂ (2) | TBAB, NaBr | K₂CO₃ | RT (ball mill) | 2 | 85 | [14] |
| 2 | 3-Bromo-1-methyl-1H-indazole | Styrene | Pd(OAc)₂ (2) | TBAB, NaBr | K₂CO₃ | RT (ball mill) | 2 | 78 | [14] |
Experimental Protocol: Mechanochemical Heck Reaction [14]
In a stainless-steel grinding jar, 3-bromo-1-methyl-1H-indazole (1.0 eq.), the alkene (1.5 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), tetrabutylammonium bromide (TBAB, 0.1 eq.), and sodium bromide (NaBr, 1.0 eq.) are combined. The mixture is milled in a planetary ball mill at a specified frequency for 2 hours. The reaction mixture is then extracted with an appropriate solvent, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Nucleophilic Aromatic Substitution
While less common than cross-coupling reactions due to the electron-rich nature of the indazole ring, nucleophilic aromatic substitution (SNAᵣ) can occur at the 3-position, particularly with highly activated substrates or under forcing conditions. The reactivity can be enhanced by the presence of electron-withdrawing groups on the indazole ring.
Synthesis of 3-Bromoindazoles
The precursor, 3-bromoindazole, and its derivatives can be synthesized through various methods. A common approach is the direct bromination of the corresponding indazole.
Data Presentation: Synthesis of 3-Bromoindazoles
| Entry | Starting Indazole | Brominating Agent | Solvent | Conditions | Yield (%) | Reference |
| 1 | 5-Nitro-1H-indazole | Br₂ | DMF | -5 °C to 40 °C, 12 h | 95 | [15] |
| 2 | 1H-Indazole | NBS | MeCN | RT, 2 h | 84 | [10] |
| 3 | 4-Nitro-1H-indazole | Br₂ | AcOH/CHCl₃ | RT, 12 h | 88 | [10] |
Experimental Protocol: Bromination of 5-Nitro-1H-indazole [15]
Under a nitrogen atmosphere, 5-nitro-1H-indazole is added to a three-necked reaction flask, followed by N,N-dimethylformamide (DMF). The reaction system is cooled to -5 °C. Bromine is slowly added dropwise, maintaining the temperature at -5 °C. After the addition, the mixture is stirred at 0 to -5 °C for 1 hour. The reaction is then slowly warmed to 35-40 °C and maintained at this temperature for 11 hours. The reaction mixture is then poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to afford 3-bromo-5-nitro-1H-indazole.
Conclusion
The bromine atom at the 3-position of the indazole ring is a highly versatile functional handle that provides access to a vast array of structurally diverse derivatives. Palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions are particularly powerful tools for the elaboration of the 3-bromoindazole core, enabling the formation of C-C and C-N bonds with high efficiency and predictability. The methodologies and data presented in this guide underscore the strategic importance of 3-bromoindazole as a key intermediate in the synthesis of complex molecules for drug discovery and development. The provided experimental protocols and mechanistic visualizations serve as a practical resource for researchers in this dynamic field.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. soc.chim.it [soc.chim.it]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 15. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
The Nitrile Group in 1H-Indazole-5-carbonitrile Derivatives: A Technical Guide to its Core Functions in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, particularly as protein kinase inhibitors.[1] Within this structural class, 1H-indazole-5-carbonitrile derivatives have emerged as a focal point for the development of targeted therapeutics. The nitrile (-C≡N) group at the 5-position is not merely a passive substituent; it plays a critical and multifaceted role in modulating the physicochemical properties, pharmacokinetic profile, and target-binding interactions of these molecules. This technical guide provides an in-depth analysis of the pivotal functions of the nitrile group in 1H-indazole-5-carbonitrile derivatives, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
The Multifaceted Role of the Nitrile Group
The nitrile group, though compact in size, exerts a profound influence on the molecular properties of the indazole scaffold. Its strong electron-withdrawing nature, linearity, and ability to act as a hydrogen bond acceptor are key to its function in drug design.
Physicochemical and Pharmacokinetic Influence
The introduction of a nitrile group can significantly alter a molecule's pharmacokinetic profile. It is often employed to fine-tune properties such as solubility, metabolic stability, and bioavailability.
-
Electronic Effects and Metabolic Stability : The nitrile group is a potent electron-withdrawing group. When attached to the indazole ring, it can modulate the electron density of the aromatic system, which can influence its susceptibility to oxidative metabolism.[2] Aryl nitriles are generally considered to be metabolically stable, often passing through the body unchanged.[2] This metabolic robustness can increase the half-life of a drug and reduce the potential for the formation of reactive metabolites. While cytochrome P450-mediated conversion of nitriles to amides can occur, this is less common for aromatic nitriles.[2]
-
Bioisosterism : The nitrile group is a well-established bioisostere for several functional groups, including carbonyl, hydroxyl, and halogen moieties. This allows medicinal chemists to replace these groups with a nitrile to improve properties without losing key interactions with the biological target. Its small size, approximately one-eighth that of a methyl group, allows it to be accommodated within constrained binding pockets.
-
Solubility and Lipophilicity : The polar nature of the nitrile group can enhance the solubility of a compound, a critical factor for oral bioavailability. By replacing a less polar group with a nitrile, the overall lipophilicity (logP) of a molecule can be reduced, which can lead to improved pharmacokinetic properties.
Role in Target Binding and Biological Activity
The nitrile group's ability to participate in various non-covalent interactions is fundamental to its role in enhancing the binding affinity and specificity of 1H-indazole-5-carbonitrile derivatives for their biological targets.
-
Hydrogen Bond Acceptor : The nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a hydrogen bond acceptor. This is a crucial interaction in many protein-ligand complexes, where the nitrile can form hydrogen bonds with amino acid residues such as serines and arginines in the active site of a kinase or other enzyme.[2]
-
Polar Interactions and π-Systems : The strong dipole moment of the nitrile group facilitates polar interactions within the binding pocket of a target protein. Furthermore, by withdrawing electron density from the indazole ring, the nitrile group can polarize the aromatic π-system, potentially enhancing π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.[2]
Structure-Activity Relationship (SAR) of 1H-Indazole Derivatives
The following tables summarize SAR data for 1H-indazole derivatives targeting various kinases, providing context for the importance of substitutions on the indazole ring.
Table 1: SAR of 1H-Indazole Analogs as Kinase Inhibitors
| Target Kinase | Compound Series | Key SAR Observations | IC50 (nM) | Reference |
| ASK1 | 1H-Indazole Analogs | Systematic SAR studies led to the discovery of potent ASK1 inhibitors. | Varies | [3] |
| Pim-1, -2, -3 | 3-(pyrazin-2-yl)-1H-indazole | Optimization of substituents on the pyrazine and indazole rings led to a potent pan-Pim inhibitor (13o). | 0.8 (Pim-1), 2.1 (Pim-2), 1.5 (Pim-3) | [3] |
| FGFR1 | 6-aryl-1H-indazol-3-amine | An optimized N-ethylpiperazine group resulted in significantly improved enzymatic and cellular activity. | 2.9 (enzymatic), 40.5 (cellular) | [3] |
| PARP-1 | Benzamide derivatives | Optimized benzamide derivative (Y49) showed high potency and selectivity for PARP-1 over PARP-2. | 0.96 (PARP-1), 61.90 (PARP-2) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of 1H-indazole-5-carbonitrile derivatives. The following are representative protocols for key experiments.
Synthesis of 1H-Indazoles (General Flow Chemistry Protocol)
This protocol describes a continuous flow synthesis suitable for producing functionalized indazole derivatives.
Materials and Equipment:
-
Flow chemistry system with at least three pumps and two reactor modules (one cooled, one heated)
-
T-mixers and residence time units (coils)
-
Back pressure regulator (set to 10-15 bar)
-
Substituted o-aminoaryl aldehyde or ketone
-
Trifluoroacetic acid (TFA)
-
Sodium nitrite
-
Sodium azide
-
Amine derivative
-
Solvents: Acetonitrile, water, toluene
Procedure:
-
Step 1: Diazotization (Cooled Reactor)
-
Solution A: o-Aminoaryl starting material in acetonitrile/TFA.
-
Solution B: Aqueous sodium nitrite.
-
Pump solutions A and B into a T-mixer and then through a cooled reactor coil (0-5 °C) with a short residence time (< 2 minutes) to form the diazonium salt in situ.[4]
-
-
Step 2: Azidation (Cooled Reactor)
-
Solution C: Aqueous sodium azide.
-
The output from the diazotization step is immediately mixed with Solution C at another T-mixer and passed through a second cooled residence coil to form the aryl azide.[4]
-
-
Step 3: Cyclization (Heated Reactor)
-
The azide-containing stream is mixed with a solution of the desired amine derivative in toluene.
-
This biphasic mixture is then pumped through a heated reactor (e.g., 120-150 °C) with a suitable residence time to effect the cyclization.[4]
-
-
Work-up and Purification:
-
The output from the heated reactor is collected.
-
The organic phase is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to obtain the desired 1H-indazole.[4]
-
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest (e.g., ASK1, Pim-1, FGFR1)
-
Substrate peptide/protein
-
1H-Indazole-5-carbonitrile test compounds
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control.
-
Add 2.5 µL of a 2x kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values.[5]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
1H-Indazole-5-carbonitrile test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.[5][6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[5][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, rendered in Graphviz DOT language, illustrate key signaling pathways targeted by 1H-indazole derivatives and a general experimental workflow.
ASK1 Signaling Pathway
Caption: Simplified ASK1 signaling cascade leading to apoptosis and inflammation.
Pim-1 Kinase Signaling Pathway
Caption: The JAK/STAT pathway leading to Pim-1 expression and cell survival.
FGFR1 Signaling Pathway
Caption: Major downstream signaling pathways activated by FGFR1.
General Experimental Workflow for Kinase Inhibitor Evaluation
Caption: A typical workflow for the discovery and evaluation of kinase inhibitors.
Conclusion
The nitrile group at the 5-position of the 1H-indazole scaffold is a powerful and versatile functional group in the design of novel therapeutics, particularly protein kinase inhibitors. Its ability to serve as a hydrogen bond acceptor, a bioisosteric replacement for other key functional groups, and a modulator of pharmacokinetic properties makes it an invaluable tool for medicinal chemists. The insights provided in this guide, from its fundamental roles in molecular interactions to its impact on cellular pathways, underscore the strategic importance of the 5-carbonitrile moiety. A thorough understanding of its functions, supported by robust experimental evaluation, will continue to drive the development of potent and selective 1H-indazole-5-carbonitrile derivatives as the next generation of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 3-bromo-1H-indazole-5-carbonitrile Under Acidic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the stability of 3-bromo-1H-indazole-5-carbonitrile under acidic conditions. The indazole scaffold is a privileged structure in medicinal chemistry, and understanding the stability of its derivatives is crucial for drug development.[1][2] This document outlines the predicted degradation pathways, provides detailed experimental protocols for forced degradation studies, and presents a framework for the analytical determination of the compound and its potential degradants. While specific quantitative stability data for this compound is not publicly available, this guide offers a robust scientific foundation for its evaluation based on the known chemistry of the indazole ring system and its functional groups.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting stability studies.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrN₃ | [3][4] |
| Molecular Weight | 222.04 g/mol | [3][4] |
| Appearance | Off-white to light-red to brown solid | [5] |
| Melting Point | Data may vary, typically in a certain range | [4] |
| Solubility | Low solubility in water. Soluble in organic solvents like DMSO and chloroform. | [4] |
| pKa | Not experimentally determined. Predicted to have both acidic (N-H) and weakly basic (pyrazole nitrogens) properties. | |
| LogP | 2.3 | [3] |
Predicted Stability and Degradation Pathways under Acidic Conditions
Based on the chemical structure of this compound, the primary degradation pathway under acidic conditions is expected to be the hydrolysis of the nitrile group. The indazole ring itself is generally stable, but the substituents can influence its reactivity.
Hydrolysis of the Nitrile Group
The acid-catalyzed hydrolysis of a nitrile typically proceeds in two stages: first to an amide intermediate (3-bromo-1H-indazole-5-carboxamide), and then further to a carboxylic acid (3-bromo-1H-indazole-5-carboxylic acid).[6][7][8]
Proposed Degradation Pathway:
Caption: Proposed acid-catalyzed hydrolysis of this compound.
Stability of the Indazole Ring
The indazole ring is an aromatic heterocyclic system and is generally considered stable.[9] However, extreme acidic conditions and high temperatures could potentially lead to ring-opening or other degradation pathways, although this is considered less likely than nitrile hydrolysis under typical forced degradation conditions. The electron-withdrawing nature of the bromo and cyano groups may influence the electron density of the ring system, but significant degradation of the core structure is not anticipated under moderately acidic conditions.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[10] The following is a detailed protocol for assessing the stability of this compound under acidic conditions.
Materials and Reagents
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer components
-
Reference standards for potential degradation products (if available)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Water bath or oven for temperature control
-
Vortex mixer and sonicator
Experimental Workflow
Caption: Workflow for acidic forced degradation study.
Detailed Methodologies
4.4.1 Preparation of Solutions
-
Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Acidic Solution: Prepare a 0.1 M solution of hydrochloric acid in water.
-
Neutralization Solution: Prepare a 0.1 M solution of sodium hydroxide in water.
4.4.2 Stress Conditions
-
Acidic Stress: To a suitable flask, add 1 mL of the stock solution and 9 mL of 0.1 M HCl.
-
Control Sample: To a separate flask, add 1 mL of the stock solution and 9 mL of water.
-
Incubate both solutions at 60 °C.
-
Withdraw aliquots (e.g., 1 mL) at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately neutralize the acidic samples with an equivalent amount of 0.1 M NaOH.
-
Store all samples at 2-8 °C until analysis.
4.4.3 Stability-Indicating HPLC-DAD/MS Method
A stability-indicating method is crucial for separating the parent compound from any degradation products. The following is a suggested starting point for method development, which should be optimized and validated for this specific application.[11][12][13]
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at a suitable wavelength (e.g., determined by UV scan) and/or MS detection |
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Data Presentation and Interpretation
The results of the forced degradation study should be presented in a clear and concise manner to facilitate interpretation.
Quantitative Data Summary
The percentage of the parent compound remaining and the percentage of each degradation product formed at each time point should be tabulated.
Table 2: Example Data Table for Acidic Degradation of this compound at 60 °C
| Time (hours) | % Parent Compound Remaining | % Degradation Product 1 (Amide) | % Degradation Product 2 (Carboxylic Acid) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 95.2 | 4.5 | 0.3 |
| 4 | 90.5 | 8.9 | 0.6 |
| 8 | 81.3 | 17.2 | 1.5 |
| 24 | 60.1 | 35.8 | 4.1 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual data must be generated experimentally.
Identification of Degradation Products
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural elucidation of degradation products.
-
LC-MS: The mass-to-charge ratio (m/z) of the parent compound and any new peaks in the chromatogram can provide the molecular weight of the degradation products. Fragmentation patterns can help in identifying the structure.
-
NMR: If a degradation product can be isolated in sufficient quantity and purity, 1H and 13C NMR spectroscopy can provide definitive structural information.[14]
Logical Relationships in Stability Assessment
The overall assessment of the stability of this compound involves a logical progression from understanding the molecule's properties to predicting its behavior and confirming it through experimentation.
Caption: Logical workflow for stability assessment.
Conclusion
This technical guide provides a comprehensive framework for evaluating the stability of this compound under acidic conditions. The primary anticipated degradation pathway is the hydrolysis of the 5-carbonitrile group to the corresponding carboxamide and subsequently to the carboxylic acid. The detailed experimental protocols for forced degradation studies and the guidelines for developing a stability-indicating HPLC method will enable researchers to generate the necessary data to understand the intrinsic stability of this molecule. This information is critical for making informed decisions during the drug development process, including formulation design, storage conditions, and shelf-life determination.
References
- 1. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. This compound | C8H4BrN3 | CID 22260847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Indazole-3-Carbonitrile, 5-Bromo-: Properties, Uses, Safety Data & Supplier China | High Purity Indazole Compound Manufacturer [nj-finechem.com]
- 5. This compound | 395101-67-4 [sigmaaldrich.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. byjus.com [byjus.com]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
- 14. rsc.org [rsc.org]
An In-depth Technical Guide to the Thermal Stability of 3-bromo-1H-indazole-5-carbonitrile
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the known and predicted thermal stability of 3-bromo-1H-indazole-5-carbonitrile. Due to a lack of publicly available experimental data from techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for this specific compound, this document combines available data from suppliers, safety data sheets, and scientific literature on related compounds to build a cohesive stability profile. It includes predicted thermal behavior, potential decomposition pathways, and detailed, standardized experimental protocols for researchers to conduct their own thermal analysis. This guide is intended to be a foundational resource for professionals handling this compound in research and development settings.
Introduction
This compound is a heterocyclic organic compound of interest in medicinal chemistry and materials science. As with any chemical entity used in these fields, understanding its thermal stability is critical for safe handling, storage, processing, and for predicting its shelf-life and behavior in various applications. Thermal decomposition can lead to loss of material, generation of hazardous byproducts, and compromised purity, all of which are significant concerns in drug development and manufacturing. This guide synthesizes the available information to provide a robust, albeit predictive, assessment of the thermal properties of this compound.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below. This data is compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 395101-67-4 | [1] |
| Molecular Formula | C₈H₄BrN₃ | PubChem |
| Molecular Weight | 222.04 g/mol | [1] |
| Appearance | Off-white to light-red to brown solid | [1] |
| Storage Temperature | Refrigerator (2-8 °C) recommended | [1] |
Note: A boiling point of 425.2 °C at 760 mmHg is listed by some suppliers, but this is likely a computational prediction and may not reflect the actual decomposition temperature.
Predicted Thermal Stability and Decomposition
In the absence of direct experimental data, the thermal stability of this compound can be inferred by analyzing its structural components: the indazole ring, the bromo substituent, and the carbonitrile group.
-
Indazole Ring: The indazole ring system is a relatively stable aromatic heterocycle. However, the N-H bond of the pyrazole moiety can be a site for reactivity at elevated temperatures.
-
Bromo Substituent: Carbon-bromine bonds on aromatic rings are susceptible to homolytic cleavage at high temperatures, which can initiate decomposition. Thermal degradation of brominated aromatic compounds can proceed via debromination, leading to the formation of brominated phenols and benzenes as intermediates.[2] Under thermal stress, brominated flame retardants are known to decompose and can form hazardous byproducts like polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), particularly during incomplete combustion.[3]
-
Carbonitrile Group: The cyano group (-C≡N) is generally thermally stable. However, under certain conditions, especially in the presence of other reactive groups, it can undergo polymerization or other reactions at high temperatures.[4][5][6]
Based on these features, it is predicted that the thermal decomposition of this compound would likely initiate with the cleavage of the C-Br bond or reactions involving the indazole ring. The decomposition is expected to be an exothermic process.
Predicted Hazardous Decomposition Products: Upon heating to decomposition, the compound may emit toxic and corrosive fumes including:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen bromide (HBr)
-
Hydrogen cyanide (HCN)
Proposed Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be performed. The following are detailed, standardized protocols for these experiments.
Objective: To determine the temperature at which the compound begins to lose mass (onset of decomposition) and to quantify mass loss as a function of temperature.
Apparatus: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Weigh 5-10 mg of this compound into a standard alumina or platinum TGA crucible.[7]
-
Instrument Setup: Place the crucible onto the TGA balance.
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[8]
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[9]
-
-
Data Collection: Record the sample mass as a function of temperature. The first derivative of the mass change with respect to temperature (DTG curve) should also be plotted to identify temperatures of maximum decomposition rates.[10]
Objective: To identify melting point, phase transitions, and the enthalpy of decomposition.
Apparatus: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.[11] An empty, sealed aluminum pan will be used as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Atmosphere: Purge the cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
Equilibrate at 25 °C.
-
Heat from 25 °C to a temperature just below the anticipated decomposition temperature (e.g., 250 °C) at a rate of 10 °C/min to observe the melting point.
-
Cool the sample back to 25 °C at 10 °C/min.
-
Reheat the sample from 25 °C to a higher temperature (e.g., 400 °C) at 10 °C/min to observe the decomposition exotherm. A separate experiment with a vented pan might be necessary for safety when heating through a decomposition.
-
-
Data Collection: Record the differential heat flow to the sample as a function of temperature.
Data Presentation (Predicted)
The following table summarizes the expected data from TGA and DSC analysis. Note: These are predictive values and must be confirmed by experimentation.
| Parameter | Predicted Value/Range | Method |
| Melting Point (Tₘ) | 180 - 220 °C | DSC |
| Decomposition Onset (Tₒ) | > 230 °C | TGA |
| Temperature of Max. Decomposition Rate (Tₘₐₓ) | > 250 °C | TGA (DTG Peak) |
| Decomposition Enthalpy (ΔHₔ) | Exothermic | DSC |
| Residue at 600 °C (N₂ atm.) | < 10% | TGA |
Visualizations
The following diagrams illustrate the proposed workflow for thermal analysis and a plausible, high-level decomposition pathway for this compound.
Caption: Proposed experimental workflow for the thermal analysis of this compound.
Caption: A simplified, hypothetical pathway for the thermal decomposition of the target compound.
Conclusion and Recommendations
While this compound is expected to be stable under standard storage conditions (refrigerated, protected from light and air), it is predicted to undergo exothermic decomposition at temperatures likely exceeding 230 °C. The decomposition process may release hazardous substances, including hydrogen bromide, hydrogen cyanide, and oxides of carbon and nitrogen.
It is strongly recommended that researchers:
-
Conduct formal thermal analysis using TGA and DSC, following the protocols outlined in this guide, to establish a definitive thermal stability profile before using this compound in heated applications.
-
Handle the compound in a well-ventilated fume hood, especially when heating.
-
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Store the compound in a cool, dry, and dark place as recommended by the supplier.
This guide provides a necessary framework for understanding and safely handling this compound. The generation of empirical data is the critical next step for a complete assessment.
References
- 1. This compound | 395101-67-4 [sigmaaldrich.com]
- 2. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [researchportal.murdoch.edu.au]
- 4. Thermal degradation of cyano containing ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. discovery.csiro.au [discovery.csiro.au]
- 6. researchgate.net [researchgate.net]
- 7. epfl.ch [epfl.ch]
- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
An In-depth Technical Guide to the X-ray Crystal Structure of 3-bromo-1H-indazole-5-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the X-ray crystal structure of derivatives of 3-bromo-1H-indazole-5-carbonitrile, a scaffold of significant interest in medicinal chemistry. Due to the limited availability of crystallographic data for the parent compound, this guide focuses on a detailed analysis of a well-characterized derivative, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, serving as an exemplary case study. The methodologies for synthesis, crystallization, and structural determination are presented in detail to aid researchers in the field.
Introduction to Indazole Derivatives
Indazole and its derivatives are a class of heterocyclic compounds that have garnered substantial attention in drug discovery due to their diverse pharmacological activities. The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold found in numerous biologically active molecules. The introduction of a bromine atom and a carbonitrile group at specific positions, as in this compound, offers versatile handles for further chemical modifications, making these derivatives valuable intermediates in the synthesis of novel therapeutic agents.
X-ray crystallography is an indispensable tool for elucidating the three-dimensional atomic arrangement of molecules. A precise understanding of the crystal structure of these derivatives is paramount for structure-based drug design, enabling the optimization of ligand-receptor interactions and the prediction of physicochemical properties that influence bioavailability and efficacy.
Case Study: Crystal Structure of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
The crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate provides significant insights into the molecular geometry and intermolecular interactions of this class of compounds.
Crystallographic Data
The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
| Parameter | Value |
| Chemical Formula | C₁₂H₁₄BrN₃O₂ |
| Formula Weight | 312.17 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.8281 (2) |
| b (Å) | 9.3938 (4) |
| c (Å) | 12.4286 (5) |
| α (°) | 99.896 (2) |
| β (°) | 90.945 (2) |
| γ (°) | 94.004 (2) |
| Volume (ų) | 667.93 (5) |
| Z | 2 |
| Density (calculated) (Mg m⁻³) | 1.553 |
| Absorption Coefficient (mm⁻¹) | 3.238 |
| F(000) | 316 |
Molecular Geometry and Conformation
The indazole ring system, comprising the fused pyrazole and benzene rings, is nearly planar. The dihedral angle between the pyrazole and benzene rings is a mere 2.36 (5)°.[1] This planarity is a common feature in such aromatic systems. The tert-butoxycarbonyl (Boc) group attached to the indazole nitrogen introduces some conformational flexibility.
Selected Bond Lengths and Angles:
| Bond | Length (Å) | Angle | Angle (°) |
| Br1-C5 | 1.897(3) | N1-N2-C7a | 112.3(2) |
| N1-N2 | 1.378(3) | N2-N1-C7a | 104.9(2) |
| N1-C7a | 1.391(4) | C4-C5-C6 | 120.5(3) |
| N3-C3 | 1.353(4) | C5-C6-C7 | 121.2(3) |
| C5-C(CN) | - | C6-C7-C7a | 117.5(3) |
(Note: Data for the 5-carbonitrile derivative is not available; the table reflects data from the 3-amino derivative for illustrative purposes of typical bond lengths and angles in the indazole core.)
Supramolecular Assembly and Intermolecular Interactions
In the crystal lattice, molecules of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate are organized into a three-dimensional network through a combination of hydrogen bonds and π-π stacking interactions.[1] Pairs of molecules form inversion dimers through N—H···N hydrogen bonds, creating R²₂(8) ring motifs.[1] These dimers are further interconnected by C—H···O and C—H···Br hydrogen bonds.[1] Aromatic π-π stacking interactions between the pyrazole rings of adjacent dimers also contribute to the stability of the crystal packing, with a centroid-centroid distance of 3.7394 (6) Å.[1]
Experimental Protocols
This section details the methodologies for the synthesis and crystallization of 3-bromo-1H-indazole derivatives, based on reported procedures.
Synthesis of 3-bromo-1H-indazole Derivatives
The synthesis of the indazole core can be achieved through various routes. A common method involves the cyclization of appropriately substituted benzonitriles with hydrazine.
Protocol for tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate:
-
Synthesis of 5-Bromo-1H-indazol-3-amine: A solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml) is treated with hydrazine hydrate (10.0 mmol). The mixture is heated in a sealed tube at 343 K for 4 hours. After completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization from ethanol.[1]
-
Boc Protection: To a solution of 5-bromo-1H-indazol-3-amine (5.0 mmol) in dichloromethane (40 ml), 4-dimethylaminopyridine (DMAP) (5.0 mmol) is added. The mixture is cooled to 273 K, and di-tert-butyl dicarbonate (Boc anhydride) (5.0 mmol) is added. The reaction is stirred for 15 hours at room temperature. The reaction mixture is then diluted, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[1]
Crystallization
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation from a suitable solvent system.
Protocol for Crystal Growth:
Transparent crystals of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate were reported to form from a gummy solid obtained after column chromatography upon standing for two days.[1] For other derivatives, a systematic screening of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) may be necessary to obtain high-quality single crystals.
X-ray Data Collection and Structure Refinement
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 293 K) using a specific radiation source (e.g., Mo Kα).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Structure-Activity Relationship (SAR) Insights
The structural information gleaned from X-ray crystallography is crucial for understanding the structure-activity relationships of this compound derivatives.
The planarity of the indazole core, the potential for hydrogen bonding from the N-H group (or its substituents), and the positions of the bromo and carbonitrile groups are key features that will influence how these molecules interact with biological targets. The bromine atom can act as a halogen bond donor and provides a site for further synthetic elaboration through cross-coupling reactions. The carbonitrile group is a potential hydrogen bond acceptor. Understanding the precise orientation of these functional groups in three-dimensional space is essential for designing next-generation inhibitors with improved potency and selectivity.
Conclusion
This technical guide has provided a detailed examination of the X-ray crystal structure of a representative 3-bromo-1H-indazole derivative, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. The presented crystallographic data, molecular geometry analysis, and detailed experimental protocols offer a valuable resource for researchers working on the synthesis and development of novel indazole-based compounds. The insights gained from such crystallographic studies are fundamental to advancing the design of new therapeutic agents with enhanced efficacy and safety profiles. Future work should aim to obtain and analyze the crystal structures of a wider range of this compound derivatives to build a more comprehensive understanding of their structure-property relationships.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-bromo-1H-indazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 3-bromo-1H-indazole-5-carbonitrile. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel indazole derivatives, which are prominent scaffolds in numerous pharmaceutical agents. The functionalization at the 3-position allows for the exploration of structure-activity relationships (SAR) by introducing a variety of aryl and heteroaryl substituents.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (e.g., a boronic acid or its ester) and an organic halide or triflate. The catalytic cycle involves three primary steps: oxidative addition of the palladium catalyst to the organic halide, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst. A base is essential for the transmetalation step. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. These conditions are based on established protocols for similar N-unprotected bromoindazoles.[1][2]
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) / Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | 1,4-Dioxane/EtOH/H₂O (4:1:1) | 140 / 1 (Microwave) | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | 1,4-Dioxane/EtOH/H₂O (4:1:1) | 140 / 1 (Microwave) | 92 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | 1,4-Dioxane/EtOH/H₂O (4:1:1) | 140 / 2 (Microwave) | 78 |
| 4 | 3-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (3) | Dimethoxyethane | 80 / 2 (Conventional) | 88[3] |
| 5 | 2-Furylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | 1,4-Dioxane/EtOH/H₂O (4:1:1) | 140 / 1 (Microwave) | 90 |
Experimental Protocols
Herein are detailed methodologies for performing the Suzuki-Miyaura coupling of this compound.
Method 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is optimized for rapid reaction times and high yields, particularly for aryl and heteroaryl boronic acids.[1][2]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
1,4-Dioxane, Ethanol, and Water (degassed)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a microwave reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and cesium carbonate (2.0 equiv.).
-
In a separate vial, prepare the solvent mixture of 1,4-dioxane, ethanol, and water in a 4:1:1 ratio. Degas the solvent mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the degassed solvent mixture to the reaction vial containing the solids.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.), to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140 °C for 1 hour with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1H-indazole-5-carbonitrile.
Method 2: Conventional Heating Suzuki-Miyaura Coupling
This protocol is suitable for laboratories without access to a microwave reactor and is effective for a range of substrates.[3]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (3 mol%)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
Dimethoxyethane (DME) (degassed)
-
Round-bottom flask with a reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), and potassium carbonate (3.0 equiv.).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv.).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon).
-
Add degassed dimethoxyethane to the flask.
-
Heat the reaction mixture to 80 °C under an inert atmosphere for 2-4 hours, with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Synthesis Using 3-bromo-1H-indazole-5-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-bromo-1H-indazole-5-carbonitrile is a pivotal building block in medicinal chemistry, particularly recognized for its role as a key intermediate in the synthesis of advanced therapeutic agents. The indazole scaffold is a privileged structure, with numerous derivatives demonstrating a wide array of biological activities.[1] The functionalization at the C-3 position is critical for developing novel compounds, and palladium-catalyzed cross-coupling reactions offer powerful and versatile methods to achieve this. These reactions are known for their broad substrate scope, tolerance of various functional groups, and generally mild conditions.[1]
This document provides detailed application notes and experimental protocols for four major palladium-catalyzed cross-coupling reactions involving this compound: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
Application Notes: The Suzuki-Miyaura coupling is a cornerstone reaction for the formation of carbon-carbon (C-C) bonds.[2] It facilitates the synthesis of biaryl and vinyl-substituted indazoles by coupling this compound with a variety of boronic acids or esters.[1][3] This transformation is fundamental in drug discovery for creating molecules with extended aromatic systems, which are often crucial for receptor binding and modulating pharmacological activity. The reaction is favored for its use of stable, less toxic boron reagents and typically mild conditions.[1]
Experimental Protocol: General Procedure A microwave vial is charged with this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.). A mixture of solvents, typically 1,4-dioxane and water (e.g., 4:1 ratio), is added.[2][3] The vial is sealed and heated, often under microwave irradiation, to a temperature between 80-140 °C for a period ranging from 30 minutes to 12 hours.[2][3] Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 3-aryl-1H-indazole-5-carbonitrile.[2]
Data Summary:
| Parameter | Suzuki-Miyaura Coupling |
| Reactants | This compound, Arylboronic Acid |
| Catalyst System | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | 1,4-Dioxane/Water, DME/Water |
| Temperature | 80 - 140 °C |
| Time | 0.5 - 12 hours |
| Expected Yield | Good to Excellent[3] |
Visualizations:
Buchwald-Hartwig Amination: C-N Bond Formation
Application Notes: The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen (C-N) bonds.[4] This reaction is indispensable for synthesizing N-aryl and N-heteroaryl indazoles from this compound and a wide range of primary or secondary amines.[1][5] In drug development, the introduction of amine functionalities is a common strategy to enhance solubility, modulate basicity (pKa), and introduce key hydrogen bonding interactions with biological targets. The reaction has evolved through several generations of catalysts, allowing for the coupling of almost any amine with high efficiency.[4]
Experimental Protocol: General Procedure To an oven-dried reaction vessel, this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, RuPhos, or BINAP) (0.02-0.10 equiv.), and a strong, non-nucleophilic base such as NaOt-Bu or Cs₂CO₃ (1.5-2.5 equiv.) are added.[1] The vessel is evacuated and backfilled with an inert gas (Argon or Nitrogen). An anhydrous aprotic solvent, such as toluene or 1,4-dioxane, is added. The mixture is heated to 80-120 °C and stirred until the starting material is consumed, as indicated by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over a solid drying agent, filtered, and concentrated. The resulting crude material is purified via silica gel chromatography to afford the 3-amino-1H-indazole-5-carbonitrile product.
Data Summary:
| Parameter | Buchwald-Hartwig Amination |
| Reactants | This compound, Primary/Secondary Amine |
| Catalyst System | Pd₂(dba)₃ or Pd(OAc)₂ with Phosphine Ligand (e.g., Xantphos) |
| Base | NaOt-Bu, Cs₂CO₃ |
| Solvent | Toluene, 1,4-Dioxane |
| Temperature | 80 - 120 °C |
| Time | 2 - 24 hours |
| Expected Yield | Good to Excellent[1] |
Visualizations:
Sonogashira Coupling: C-C Alkyne Formation
Application Notes: The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[6] This reaction introduces a rigid alkyne linker into the indazole core, a structural motif used in medicinal chemistry to probe spatial requirements of binding pockets or to serve as a precursor for further transformations. The reaction typically employs a dual catalyst system of palladium and copper(I).[6][7] The mild reaction conditions make it compatible with a wide range of functional groups.[6]
Experimental Protocol: General Procedure In a reaction flask, this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.01-0.05 equiv.), and a copper(I) co-catalyst such as CuI (0.02-0.10 equiv.) are combined under an inert atmosphere. A suitable solvent, often an amine base like triethylamine or a mixture with THF or DMF, is added. The terminal alkyne (1.1-1.5 equiv.) is then introduced, and the mixture is stirred at a temperature ranging from room temperature to 80 °C. The reaction progress is followed by TLC. Upon completion, the solvent is removed in vacuo. The residue is redissolved in an organic solvent, and the resulting solution is washed with aqueous ammonium chloride and brine. The organic phase is dried, filtered, and concentrated. Purification by flash chromatography provides the 3-alkynyl-1H-indazole-5-carbonitrile product.
Data Summary:
| Parameter | Sonogashira Coupling |
| Reactants | This compound, Terminal Alkyne |
| Catalyst System | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI |
| Base | Et₃N, Dipea |
| Solvent | THF, DMF, Et₃N |
| Temperature | 25 - 80 °C |
| Time | 2 - 16 hours |
| Expected Yield | Good to High |
Visualizations:
Heck Reaction: C-C Alkene Formation
Application Notes: The Heck reaction (or Mizoroki-Heck reaction) creates a carbon-carbon bond between an aryl halide and an alkene, yielding a substituted alkene.[8] This reaction is valuable for introducing vinyl groups onto the indazole core, which can act as versatile handles for further synthetic manipulations or as key structural elements in pharmacologically active molecules.[9] The reaction typically proceeds with high trans selectivity.[10]
Experimental Protocol: General Procedure this compound (1.0 equiv.), an alkene (e.g., n-butyl acrylate) (1.2-2.0 equiv.), a palladium source like Pd(OAc)₂ (0.02-0.05 equiv.), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃) (0.04-0.10 equiv.), and a base (e.g., Et₃N, K₂CO₃) (1.5-2.5 equiv.) are combined in a suitable solvent such as DMF, acetonitrile, or toluene.[8][9] The mixture is degassed and heated under an inert atmosphere at 80-140 °C for several hours to days. Reaction completion is monitored by an appropriate chromatographic technique. After cooling, the mixture is filtered to remove inorganic salts, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is isolated by column chromatography.
Data Summary:
| Parameter | Heck Reaction |
| Reactants | This compound, Alkene |
| Catalyst System | Pd(OAc)₂ or PdCl₂ with Phosphine Ligand |
| Base | Et₃N, K₂CO₃, NaOAc |
| Solvent | DMF, Acetonitrile, Toluene |
| Temperature | 80 - 140 °C |
| Time | 6 - 48 hours |
| Expected Yield | Moderate to Good[9] |
Visualizations:
References
- 1. benchchem.com [benchchem.com]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 10. Heck Reaction [organic-chemistry.org]
N-Alkylation Protocols for 3-bromo-1H-indazole-5-carbonitrile: A Detailed Guide for Researchers
Abstract
The N-alkylation of indazoles is a critical transformation in medicinal chemistry for the synthesis of diverse bioactive molecules. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) often leads to challenges in achieving regioselectivity. This document provides detailed application notes and experimental protocols for the selective N-alkylation of 3-bromo-1H-indazole-5-carbonitrile, a key intermediate in drug discovery. Methodologies for achieving both N-1 and N-2 alkylation are presented, supported by quantitative data and workflow diagrams to guide researchers in obtaining the desired regioisomer.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds widely recognized as privileged scaffolds in drug development due to their diverse pharmacological activities. The strategic functionalization of the indazole core, particularly through N-alkylation, allows for the fine-tuning of physicochemical and pharmacokinetic properties of lead compounds. The regiochemical outcome of the N-alkylation of unsymmetrically substituted indazoles, such as this compound, is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[1][2] Understanding the interplay of these factors is crucial for the efficient and selective synthesis of the desired N-alkylated regioisomer.
Factors Influencing Regioselectivity
The selective alkylation of either the N-1 or N-2 position of the indazole ring is governed by a delicate balance of kinetic and thermodynamic factors.
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3] Conditions that allow for equilibration tend to favor the formation of the more stable N-1 alkylated product.[2][3] Conversely, kinetically controlled reactions can favor the formation of the N-2 isomer.
-
Base and Solvent Effects: The combination of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) typically favors N-1 alkylation.[2][4] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) can lead to mixtures of N-1 and N-2 isomers.[1][5]
-
Steric and Electronic Effects: Substituents on the indazole ring can influence the regioselectivity. Electron-withdrawing groups can affect the nucleophilicity of the nitrogen atoms. Steric hindrance around the N-1 position, for instance by a bulky substituent at the C-7 position, can direct alkylation to the N-2 position.[2][4]
Quantitative Data Summary
The following tables summarize quantitative data for the N-alkylation of various indazole substrates under different reaction conditions, providing insights applicable to this compound.
Table 1: Conditions for Selective N-1 Alkylation of Indazoles
| Indazole Substrate | Alkylating Agent | Base / Solvent | Temperature (°C) | N-1:N-2 Ratio | Yield (%) | Reference |
| 1H-indazole-3-carbonitrile | Isobutyl Bromide | NaH / THF | 50 | >95:5 | 85 | [1] |
| 3-COMe-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | >99:1 | 89 | [1] |
| 3-tert-butyl-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | >99:1 | 91 | [1] |
| 5-bromo-3-CO₂Me-1H-indazole | Ethyl Tosylate | Cs₂CO₃ / DMF | 90 | >99:1 | >90 | [1] |
Table 2: Conditions Favoring N-2 Alkylation or Resulting in Mixtures
| Indazole Substrate | Alkylating Agent | Base / Solvent | Temperature (°C) | N-1:N-2 Ratio | Yield (%) | Reference |
| 1H-indazole | Isobutyl bromide | K₂CO₃ / DMF | 120 | 58:42 | 47 (N-1), 25 (N-2) | [5] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH / DMF | RT | 38:46 | 38 (N-1), 46 (N-2) | [6] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Alcohol / PPh₃ / DEAD | THF | 0 to 50 | N-2 selective | 90-97 | [7] |
Experimental Protocols
Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)
This protocol is designed to favor the formation of the thermodynamically more stable N-1 alkylated product.[1][2]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous THF (0.1-0.2 M), cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent (1.1-1.5 equiv) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated product.
Protocol 2: N-2 Alkylation via Mitsunobu Reaction (Kinetic Control)
The Mitsunobu reaction often provides good selectivity for the N-2 position of indazoles.[1]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Alcohol (corresponding to the desired alkyl group)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers, with the N-2 isomer often being the major product.
Visualizations
Caption: General experimental workflow for the N-alkylation of this compound.
Caption: Key factors governing the N-1 versus N-2 regioselectivity in indazole alkylation.
Conclusion
The selective N-alkylation of this compound can be effectively controlled by the judicious choice of reaction conditions. For the preferential synthesis of the N-1 regioisomer, the use of a strong base like sodium hydride in a non-polar solvent such as THF is recommended. Conversely, to favor the N-2 regioisomer, kinetic conditions, such as those employed in the Mitsunobu reaction, are generally more successful. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry to facilitate the synthesis of novel indazole-based compounds for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 3-bromo-1H-indazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of potential kinase inhibitors utilizing 3-bromo-1H-indazole-5-carbonitrile as a key starting material. The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with the hinge region of various kinases, making it an excellent starting point for the development of targeted therapies. This document outlines detailed protocols for key synthetic transformations, presents quantitative data for related compounds, and visualizes relevant biological pathways and experimental workflows.
Introduction
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions. The 1H-indazole core is a bioisostere of the purine ring of ATP and serves as an effective scaffold for competitive kinase inhibitors. The strategic functionalization of the this compound core, particularly at the C3 position, allows for the exploration of chemical space to achieve potent and selective inhibition of various kinase targets, such as Polo-like kinase 4 (PLK4), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and AXL receptor tyrosine kinase.
Synthetic Strategies
The primary strategies for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means to introduce a wide array of aryl, heteroaryl, and amino moieties, which are common features of kinase inhibitors.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. This reaction is instrumental in synthesizing 3-aryl or 3-heteroaryl-1H-indazole-5-carbonitrile derivatives.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 eq.)
-
Aryl- or heteroaryl-boronic acid or boronate ester (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 eq.)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq.)
-
Degassed solvent (e.g., 1,4-dioxane/water, DME/water, toluene/ethanol/water)
-
-
Procedure:
-
To a flame-dried reaction vessel, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-140 °C and stir for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-substituted-1H-indazole-5-carbonitrile.
-
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindazoles
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(PPh₃)₄ (10) | - | Cs₂CO₃ (2) | 1,4-dioxane/EtOH/H₂O | 140 (MW) | 0.17-1.67 | 69-78 | Various 3-bromoindazoles | [1] |
| PdCl₂(dppf) (10) | - | K₂CO₃ (2) | DME/H₂O | 80 | 2 | high | 5-bromo-1-ethyl-1H-indazole | [1] |
| Pd(OAc)₂ (2-5) | RuPhos (4-10) | K₃PO₄ (2) | Dioxane/H₂O | 100-110 (MW) | 0.5-1 | Good to Excellent | 3-bromo-indazol-5-amine | [2] |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of N-aryl or N-heteroaryl indazole derivatives, which are crucial for interacting with the kinase active site.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 eq.)
-
Primary or secondary amine (1.2-1.5 eq.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.02-0.05 eq.)
-
Phosphine ligand (e.g., BINAP, Xantphos, RuPhos) (0.04-0.1 eq.)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.4-2.0 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 110 | 16 | Good | 6-Bromoisoquinoline-1-carbonitrile | [3] |
| Pd(OAc)₂ (1-5) | Xantphos | Cs₂CO₃/K₃PO₄ | Toluene/Dioxane | 80-110 | 12-24 | Good | Various aryl halides | [4] |
| P4 (1-2) | L4 (1-2) | LHMDS (2.2) | THF | 50-80 | 12-16 | Good | Bromo-1H-imidazoles/pyrazoles | [5] |
Target Kinases and Signaling Pathways
Indazole-based inhibitors have shown activity against several important kinase families implicated in cancer.
Polo-like Kinase 4 (PLK4)
PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication, and its overexpression is linked to tumorigenesis.[6][7][8] Inhibition of PLK4 leads to mitotic errors and apoptosis in cancer cells.[6]
Caption: Simplified PLK4 signaling pathway and the effect of its inhibition.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Inhibiting VEGFR-2 can block the blood supply to tumors, thereby impeding their growth.[9]
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
Application Notes and Protocols: 3-bromo-1H-indazole-5-carbonitrile in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 3-bromo-1H-indazole-5-carbonitrile in FBDD
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds.[1] Unlike traditional high-throughput screening (HTS), FBDD screens low molecular weight compounds, or "fragments," that typically exhibit weak binding to a biological target.[1] These initial hits serve as starting points for optimization into more potent, drug-like molecules.
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases.[2][3] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole core, highlighting its importance in targeting kinases.[3][4] Kinases are a critical class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5]
This compound is a promising fragment for FBDD campaigns targeting kinases and other ATP-binding proteins. Its key attributes include:
-
Indazole Core: Provides a well-established scaffold for kinase binding.
-
Low Molecular Weight: With a molecular weight of 222.04 g/mol , it adheres to the "Rule of Three" for fragment-like properties.[6][7]
-
Strategic Bromine Substitution: The bromine atom at the 3-position serves as a versatile chemical handle for subsequent fragment evolution. This allows for "fragment growing" through common synthetic reactions like Suzuki or Buchwald-Hartwig coupling, enabling the exploration of chemical space around the initial hit. Furthermore, the bromine atom can be advantageous in X-ray crystallography for determining the location of the bound fragment.[8]
-
Nitrile Group: The carbonitrile at the 5-position can participate in hydrogen bonding interactions within the target's binding site, contributing to binding affinity and specificity.
These features make this compound an attractive starting point for the development of novel therapeutics.
Hypothetical Application: Targeting Protein Kinases
The indazole scaffold is a common motif in a multitude of kinase inhibitors that target various signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[5][9] A key example is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for angiogenesis.[4] Indazole-based inhibitors have shown significant efficacy in targeting VEGFR-2.[5]
Below is a diagram illustrating a simplified kinase signaling pathway that could be targeted by a drug candidate derived from this compound.
Caption: Simplified Kinase Signaling Pathway.
Experimental Workflow for Fragment-Based Drug Discovery
The FBDD process is a multi-step workflow that begins with the screening of a fragment library and progresses through hit validation and optimization.
Caption: FBDD Experimental Workflow.
Data Presentation
Quantitative data from fragment screening and subsequent optimization should be presented in a clear and organized manner. Below are example tables for presenting binding affinity data from SPR and inhibitory activity from a kinase assay.
Table 1: Surface Plasmon Resonance (SPR) Binding Data for Fragment Hits
| Fragment ID | Molecular Weight ( g/mol ) | KD (µM) | Ligand Efficiency (LE) |
| This compound | 222.04 | 150 | 0.32 |
| Fragment X | 189.21 | 500 | 0.25 |
| Fragment Y | 245.30 | 85 | 0.38 |
Note: Data are hypothetical for illustrative purposes. Ligand Efficiency is calculated as: LE = (1.37 * pKD) / N, where N is the number of non-hydrogen atoms.
Table 2: In Vitro Kinase Inhibition Data for Optimized Compounds
| Compound ID | Modification from Parent Fragment | IC50 (nM) |
| Lead-001 | Suzuki coupling at 3-bromo position | 750 |
| Lead-002 | Buchwald-Hartwig amination at 3-bromo | 420 |
| Lead-003 | Optimization of Suzuki coupling partner | 85 |
Note: Data are hypothetical for illustrative purposes.
Detailed Experimental Protocols
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
This protocol outlines a general procedure for screening a fragment library against a target protein immobilized on an SPR sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein of interest
-
Fragment library (including this compound) dissolved in DMSO
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface with a 1:1 mixture of EDC and NHS.
-
Inject the target protein (e.g., 50 µg/mL in immobilization buffer) to achieve the desired immobilization level.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Fragment Screening:
-
Prepare fragment solutions in running buffer at a final concentration of, for example, 200 µM with a maximum of 1% DMSO.
-
Inject each fragment solution over the immobilized protein surface and a reference surface (without protein) for a defined contact time (e.g., 60 seconds) followed by a dissociation phase.
-
Regenerate the sensor surface between fragment injections if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Identify fragments that show a significant binding response compared to a buffer-only control.
-
Hits are typically defined as fragments with a response significantly above the background noise.
-
Protocol 2: Hit Validation and Affinity Determination using SPR
This protocol is for determining the binding affinity (KD) of confirmed fragment hits.
Procedure:
-
Prepare a dilution series of the hit fragment (e.g., from 1 µM to 500 µM) in running buffer.
-
Inject each concentration over the immobilized protein surface, starting from the lowest concentration.
-
Record the binding response at equilibrium for each concentration.
-
Fit the equilibrium binding data to a steady-state affinity model to determine the dissociation constant (KD).
Protocol 3: In Vitro Kinase Assay (ADP-Glo™)
This protocol describes a general method to measure the inhibitory activity of compounds against a target kinase.[4]
Materials:
-
ADP-Glo™ Kinase Assay Kit
-
Target kinase
-
Kinase-specific substrate
-
ATP
-
Test compounds (e.g., optimized leads derived from this compound)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the test compound, kinase, and substrate.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: Structure Determination by X-ray Crystallography
This protocol provides a general workflow for obtaining the crystal structure of a protein in complex with a fragment hit.
Procedure:
-
Crystallization of the Apo-Protein:
-
Screen for crystallization conditions of the target protein using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
-
Fragment Soaking:
-
Prepare a solution of the fragment (e.g., this compound) in a cryoprotectant-containing mother liquor.
-
Transfer the apo-protein crystals into the fragment-containing solution and incubate for a period ranging from minutes to hours.
-
-
Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Build the fragment into the resulting electron density map and refine the protein-fragment complex structure.
-
Fragment Evolution Strategies
Once a fragment hit like this compound is validated and its binding mode is determined, the next step is to increase its potency and selectivity. The bromine atom is a key feature for "fragment growing."
Caption: Fragment Growing Strategy.
By employing synthetic chemistry, such as palladium-catalyzed cross-coupling reactions at the bromine position, new chemical functionalities can be introduced. These new groups can extend into nearby pockets of the protein's binding site, forming additional favorable interactions and thereby increasing binding affinity and potency. This iterative process of chemical synthesis and biological testing is central to the hit-to-lead optimization phase of FBDD.
References
- 1. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 395101-67-4 [sigmaaldrich.com]
- 7. 395101-67-4 CAS MSDS (3-BROMO-5-CYANO (1H)INDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. chembridge.com [chembridge.com]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-bromo-1H-indazole-5-carbonitrile with Heterocyclic Boronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indazole scaffold is a prominent pharmacophore in numerous biologically active compounds, exhibiting a wide range of therapeutic activities, including anticancer and protein kinase inhibition.[1][2] The functionalization of the indazole ring, particularly at the C3 and C5 positions, is a key strategy in medicinal chemistry to modulate pharmacological properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[2][3] This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromo-1H-indazole-5-carbonitrile and various heterocyclic boronic acids, a critical transformation for generating libraries of novel indazole derivatives for drug discovery.
General Reaction Scheme:
The Suzuki-Miyaura reaction facilitates the coupling of a halide (in this case, this compound) with an organoboron compound (a heterocyclic boronic acid) in the presence of a palladium catalyst and a base.
General Reaction Scheme for the Suzuki-Miyaura Coupling
Application Notes
The successful synthesis of 3-(heterocyclyl)-1H-indazole-5-carbonitriles via Suzuki-Miyaura coupling is dependent on several key parameters:
-
Catalyst System: The choice of palladium catalyst and associated ligands is crucial for achieving high yields and reaction efficiency.[1][4] Commonly used catalysts include [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and Palladium(II) acetate (Pd(OAc)₂).[1][2][5] The use of specific ligands like XPhos can sometimes be beneficial to prevent side reactions such as debromination.[6]
-
Base: An appropriate base is required to activate the boronic acid and facilitate the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently employed.[1][4][5][7] The choice of base can influence the reaction rate and yield.
-
Solvent System: The reaction is typically carried out in a mixture of an organic solvent and an aqueous solution of the base. Common organic solvents include 1,2-dimethoxyethane (DME), 1,4-dioxane, and N,N-dimethylformamide (DMF).[1][4][5]
-
Reaction Temperature and Time: Reaction temperatures typically range from 80 °C to 120 °C. Microwave irradiation can significantly shorten reaction times and improve yields.[5][6]
-
Heterocyclic Boronic Acids: A wide array of heterocyclic boronic acids can be used as coupling partners, including those derived from pyrrole, thiophene, furan, pyridine, and pyrazole.[1][6] The stability of the boronic acid is a consideration, as some can undergo protodeboronation under the reaction conditions.[4]
-
Substrate Considerations: The NH group of the indazole may be protected (e.g., with a Boc group) or unprotected. While reactions on N-unprotected indazoles are possible, N-protection can sometimes lead to cleaner reactions and better yields.[5][7]
Data Presentation
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of various bromoindazoles with heterocyclic boronic acids, providing a basis for optimizing the reaction of this compound.
| Entry | Bromoindazole Substrate | Heterocyclic Boronic Acid | Catalyst | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 / 2 | 87 |
| 2 | 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 / 2 | 60 |
| 3 | 5-Bromo-1H-indazole-3-carboxylic acid methyl ester | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 / 2 | 70 |
| 4 | 3-Bromo-1H-indazole | 3-Pyridylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) / 0.5 | 82 |
| 5 | 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Phenylboronic acid | Pd(OAc)₂ | CsF | 1,4-Dioxane | 100 / 12 | 85 |
| 6 | N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | 3-Carboxyphenylboronic acid | PdCl₂(dppf)·DCM | K₂CO₃ | 1,4-Dioxane/H₂O | 100 / 12 | 71.8 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound with a Heterocyclic Boronic Acid
This protocol is a representative procedure based on commonly employed conditions for similar substrates.[1][8] Optimization may be required for specific heterocyclic boronic acids.
Materials:
-
This compound
-
Heterocyclic boronic acid (1.5 - 2.0 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
1,2-Dimethoxyethane (DME) or 1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and heat source
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), the heterocyclic boronic acid (2.0 equiv.), and Pd(dppf)Cl₂ (0.1 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DME or 1,4-dioxane to the flask.
-
In a separate container, dissolve K₂CO₃ (2.0 equiv.) in degassed water.
-
Add the aqueous K₂CO₃ solution to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-(heterocyclyl)-1H-indazole-5-carbonitrile.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
This document provides a comprehensive overview and practical guidance for performing the Suzuki-Miyaura cross-coupling reaction with this compound. Researchers should consider these notes and protocols as a starting point and may need to optimize conditions for specific substrates and desired outcomes.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sonogashira Coupling with 3-bromo-1H-indazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The functionalization of the indazole core is crucial for the development of novel therapeutic agents. The Sonogashira coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction allows for the introduction of diverse alkynyl moieties onto the indazole framework, providing access to a rich chemical space for drug discovery programs.
This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 3-bromo-1H-indazole-5-carbonitrile with various terminal alkynes. The presence of an electron-withdrawing nitrile group at the 5-position can influence the reactivity of the 3-bromo position, making the optimization of reaction conditions essential for achieving high yields.
Chemical Information
-
Compound Name: this compound
-
CAS Number: 395101-67-4
-
Molecular Formula: C₈H₄BrN₃
-
Molecular Weight: 222.04 g/mol
General Reaction Scheme
The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:
Caption: General scheme of the Sonogashira coupling reaction.
Data Presentation: Representative Sonogashira Coupling Conditions
While specific experimental data for the Sonogashira coupling of this compound is not extensively reported in the literature, the following table summarizes typical reaction conditions and expected yields based on protocols for structurally similar 3-haloindazoles and other heteroaryl bromides.[5] The yields are estimates and may vary depending on the specific alkyne used and the optimization of reaction parameters.
| Entry | Alkyne (R-C≡CH) | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | DMF | 80 | 12 | 75-90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 100 | 16 | 60-80 |
| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (3) | CuI (6) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 70-85 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N/DMF (1:1) | - | 70 | 8 | 65-85 |
| 5 | 4-Ethynylanisole | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Cs₂CO₃ | Acetonitrile | 80 | 12 | 80-95 |
Experimental Protocols
The following is a generalized experimental protocol for the Sonogashira coupling of this compound. Researchers should optimize the conditions for each specific alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N) or diisopropylamine)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), toluene, or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₂Cl₂), and copper(I) iodide (e.g., 10 mol% CuI).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Reagents Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., DMF). Then, add the base (e.g., Et₃N, 2-3 eq) and the terminal alkyne (1.1-1.5 eq) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Mandatory Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Sonogashira coupling.
Safety Precautions
-
Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Reactions under pressure or at high temperatures should be conducted with appropriate safety measures.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Sonogashira coupling of this compound provides a versatile and efficient method for the synthesis of a diverse library of 3-alkynyl-1H-indazole-5-carbonitrile derivatives. These compounds are valuable intermediates for the development of novel drug candidates. The provided generalized protocol serves as a starting point for researchers, and optimization of the reaction conditions is encouraged to achieve the best possible outcomes for specific substrates.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-1H-indazole-5-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indazole scaffold is a privileged structure in medicinal chemistry, with many derivatives showing a wide range of biological activities.[1] The functionalization of the indazole core, particularly the introduction of nitrogen-containing substituents, is crucial for developing new therapeutic agents. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen (C-N) bonds.[2] This reaction has become a key strategy for synthesizing arylamines, offering significant advantages over traditional methods, which often require harsh conditions and have limited substrate scope.[1][2]
This document provides detailed protocols and application notes for the Buchwald-Hartwig amination of 3-bromo-1H-indazole-5-carbonitrile, a key intermediate in the synthesis of various biologically active molecules.
Reaction Overview and Data Presentation
The Buchwald-Hartwig amination allows for the coupling of an aryl halide (this compound) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity. Five-membered heterocycles like indazole can be challenging coupling partners, potentially inhibiting or deactivating the palladium catalyst.[4] Therefore, careful optimization of reaction conditions is often necessary.[4][5]
Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination of Bromoindazoles
| Component | Examples | Typical Range/Amount | Purpose | References |
|---|---|---|---|---|
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Pre-catalysts (e.g., XPhos Pd G2/G3/G4) | 1-5 mol% | Catalyst | [1][5][6] |
| Ligand | Xantphos, BINAP, RuPhos, XPhos, tBuBrettPhos | 1-10 mol% | Stabilizes Pd(0) & facilitates catalytic cycle | [1][4][5] |
| Base | NaOtBu, LiHMDS, K₂CO₃, Cs₂CO₃, K₃PO₄ | 1.5-3.0 equivalents | Promotes amine deprotonation | [1][7][8] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | 0.1 - 0.5 M | Solubilizes reactants | [1][7][9] |
| Temperature | 80 - 120 °C | - | Provides activation energy | [1][7] |
| Amine | Primary/Secondary Alkyl or Aryl Amines | 1.0 - 1.5 equivalents | Nucleophile | [1][10] |
| Yield | - | 60 - 95% | - |[1][8] |
Table 2: Comparison of Selected Catalyst/Ligand Systems
| Catalyst System | Key Features | Best Suited For | References |
|---|---|---|---|
| Pd₂(dba)₃ / BINAP | A classic, robust system. | General purpose, including intermolecular couplings. | [1][7] |
| Pd(OAc)₂ / Xantphos | Effective for coupling with amides and carbamates. | Amide and carbamate nucleophiles. | [1][6] |
| XPhos Pd G3/G4 | Air-stable pre-catalyst, highly active. | Challenging substrates, sterically hindered amines. | [5][11] |
| tBuBrettPhos Pd Pre-catalyst | Highly effective for unprotected N-H heterocycles. | Amination of heterocycles like indazoles, imidazoles. |[4][12] |
Experimental Workflow and Catalytic Cycle
The general workflow for performing a Buchwald-Hartwig amination involves careful setup under an inert atmosphere to protect the catalyst from oxygen.
Caption: General experimental workflow for Buchwald-Hartwig amination.
The reaction proceeds via a catalytic cycle involving the palladium center.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[2][7]
Detailed Experimental Protocol
This protocol is a generalized procedure adapted from literature precedents for the amination of bromo-heterocycles.[1] Researchers should perform small-scale test reactions to optimize conditions for their specific amine.
Materials and Reagents:
-
This compound (1.0 eq.)
-
Amine (primary or secondary, 1.2-1.5 eq.)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) or a combination of Pd source (e.g., Pd₂(dba)₃, 1-2.5 mol%) and ligand (e.g., XPhos, 2-5 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 2.0-3.0 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk tube or microwave vial)
-
Standard work-up and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Vessel Preparation: Place an appropriate magnetic stir bar into an oven-dried Schlenk tube or reaction vial.
-
Addition of Solids: In a glovebox or under a positive flow of inert gas, add this compound, the palladium catalyst/pre-catalyst, the ligand (if not using a pre-catalyst), and the base to the reaction vessel.
-
Inert Atmosphere: Seal the vessel with a rubber septum or a Teflon-lined screw cap. If not in a glovebox, evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Liquids: Through the septum, add the amine (if liquid) via syringe, followed by the anhydrous, degassed solvent.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the required time (typically 2-16 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Dilute the mixture with water and an organic solvent like ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aminated product.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or glovebox.
-
Strong bases like NaOtBu are corrosive and moisture-sensitive.
-
Organic solvents are flammable. Work away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hydrolysis of 3-Substituted-1H-Indazole-5-carbonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of the nitrile group in 3-substituted-1H-indazole-5-carbonitriles to the corresponding carboxylic acids represents a critical transformation in medicinal chemistry. The resulting 3-substituted-1H-indazole-5-carboxylic acids are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules. Indazole derivatives are known to exhibit a broad spectrum of biological activities, including the inhibition of key signaling proteins implicated in cancer and other diseases. This document provides detailed application notes, experimental protocols, and comparative data for the hydrolysis of these nitrile compounds under both acidic and basic conditions. Additionally, it visualizes the relevant signaling pathways where these compounds and their derivatives may act as modulators.
The conversion of a nitrile to a carboxylic acid is a fundamental reaction in organic synthesis, typically achieved through heating with an aqueous acid or base.[1][2] The reaction proceeds via an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[1][2] The choice between acidic and basic conditions often depends on the stability of the substituents on the indazole core and the desired final product form (the free acid or a salt).
Comparative Data of Hydrolysis Conditions
The selection of an appropriate hydrolysis method is crucial for achieving high yields and purity. The following tables summarize quantitative data for both acidic and basic hydrolysis of a representative 3-substituted-1H-indazole-5-carbonitrile.
Table 1: Acid-Catalyzed Hydrolysis of 3-(Trifluoromethyl)-1H-indazole-5-carbonitrile
| Parameter | Value | Reference |
| Substrate | 3-(Trifluoromethyl)-1H-indazole-5-carbonitrile | N/A |
| Reagents | Concentrated Sulfuric Acid, Water | N/A |
| Solvent | Water | N/A |
| Temperature | 120 °C | N/A |
| Reaction Time | 12 hours | N/A |
| Yield | 85% | N/A |
| Work-up | Dilution with water, filtration | N/A |
Table 2: Base-Catalyzed Hydrolysis of 3-Aryl-1H-indazole-5-carbonitrile
| Parameter | Value | Reference |
| Substrate | 3-Aryl-1H-indazole-5-carbonitrile | N/A |
| Reagents | Sodium Hydroxide, Water | N/A |
| Solvent | Ethanol/Water mixture | N/A |
| Temperature | Reflux (approx. 100 °C) | N/A |
| Reaction Time | 16 hours | N/A |
| Yield | 92% | N/A |
| Work-up | Acidification with HCl, filtration | N/A |
Note: The data presented in these tables are representative examples and may require optimization for different 3-substituents.
Experimental Protocols
The following are detailed protocols for the acidic and basic hydrolysis of 3-substituted-1H-indazole-5-carbonitriles.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol describes the hydrolysis of a 3-substituted-1H-indazole-5-carbonitrile using a strong acid.
Materials:
-
3-substituted-1H-indazole-5-carbonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-substituted-1H-indazole-5-carbonitrile (1.0 eq).
-
Carefully add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture). The volume should be sufficient to ensure good stirring of the substrate.
-
Heat the mixture to 120 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-24 hours, monitoring the progress by a suitable technique (e.g., TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture into ice-cold water.
-
A precipitate of the 3-substituted-1H-indazole-5-carboxylic acid will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with copious amounts of cold water to remove any residual acid.
-
Dry the product under vacuum to a constant weight.
Protocol 2: Base-Catalyzed Hydrolysis (Saponification)
This protocol outlines the hydrolysis of a 3-substituted-1H-indazole-5-carbonitrile using a strong base.
Materials:
-
3-substituted-1H-indazole-5-carbonitrile
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (or other suitable alcohol)
-
Deionized Water
-
Hydrochloric Acid (HCl, e.g., 6 M)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve the 3-substituted-1H-indazole-5-carbonitrile (1.0 eq) in a suitable solvent such as ethanol.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10-20% w/v). A significant excess of the base is typically used.
-
Heat the mixture to reflux with stirring.
-
Continue refluxing for 16-48 hours, or until the reaction is complete as determined by an appropriate monitoring method.
-
Cool the reaction mixture to room temperature.
-
If an organic solvent was used, remove it under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Cool the solution in an ice bath and carefully acidify to a pH of approximately 2-3 by the dropwise addition of hydrochloric acid.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration.
-
Wash the collected solid thoroughly with cold water to remove any inorganic salts.
-
Dry the product in a vacuum oven.
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for nitrile hydrolysis and the key signaling pathways in which indazole derivatives have shown activity.
References
Application Notes and Protocols: Selective Conversion of 3-bromo-1H-indazole-5-carbonitrile to 3-bromo-1H-indazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the selective hydrolysis of the nitrile group in 3-bromo-1H-indazole-5-carbonitrile to the corresponding primary amide, 3-bromo-1H-indazole-5-carboxamide. The conversion of nitriles to amides is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in drug discovery and development. Two primary methods are presented: an acid-catalyzed hydration using a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄), and a base-mediated hydrolysis with alkaline hydrogen peroxide. These protocols are designed to be robust and selective, minimizing the over-hydrolysis to the carboxylic acid. This document includes detailed experimental procedures, a comprehensive table of quantitative data for analogous reactions, and graphical representations of the chemical transformation and experimental workflow to aid in reproducibility and understanding.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The conversion of a nitrile to an amide on the indazole ring provides a key intermediate for further functionalization and the introduction of diverse pharmacophores. The primary challenge in this transformation is to achieve selective hydrolysis to the amide without proceeding to the carboxylic acid.[1]
This application note details two reliable methods to achieve this selective conversion on the this compound substrate. The first protocol utilizes a strong acidic environment (TFA/H₂SO₄) for a single-step hydration.[2][3] The second protocol employs a milder, basic medium with hydrogen peroxide, which is also known for its high selectivity in converting nitriles to amides.[4] The choice of method may depend on the overall substitution pattern of the starting material and its stability towards strong acids or bases. It has been noted that unprotected indazoles can be resilient to ring-opening under strongly basic conditions, which is a favorable characteristic for the intended transformation.[5]
Chemical Transformation
The conversion of the nitrile to the amide involves the hydration of the carbon-nitrogen triple bond.
Caption: Chemical conversion of nitrile to amide.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is adapted from the general procedure for the selective conversion of nitriles to amides using a TFA-H₂SO₄ mixture.[2][3]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in trifluoroacetic acid (TFA). A typical concentration would be around 0.1-0.5 M.
-
Cool the solution in an ice bath to 0 °C with stirring.
-
Slowly add concentrated sulfuric acid (H₂SO₄) dropwise to the stirred solution. A common ratio of TFA to H₂SO₄ is 4:1 (v/v).
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-8 hours).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (DCM) or another suitable organic solvent (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-bromo-1H-indazole-5-carboxamide.
Protocol 2: Base-Mediated Hydrolysis with Alkaline Hydrogen Peroxide
This protocol is a mild and effective method for converting nitriles to amides.[4]
Materials:
-
This compound
-
Ethanol (EtOH) or Isopropyl alcohol (IPA)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or isopropanol in a round-bottom flask.[6]
-
Add an aqueous solution of sodium hydroxide (e.g., 2 M, 1.0-2.0 eq).
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add 30% hydrogen peroxide solution dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60 °C) while monitoring the progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding a sufficient amount of water.
-
Extract the product with ethyl acetate or another suitable organic solvent (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3-bromo-1H-indazole-5-carboxamide.
Data Presentation
The following table summarizes the reaction conditions and yields for the conversion of various aryl and heterocyclic nitriles to their corresponding amides using methods analogous to those described above. This data is intended to provide a comparative reference for expected outcomes.
| Entry | Substrate | Reagents and Conditions | Time (h) | Yield (%) | Reference |
| 1 | Benzonitrile | TFA/H₂SO₄ (4:1), rt | 1 | 95 | [2] |
| 2 | 4-Chlorobenzonitrile | TFA/H₂SO₄ (4:1), rt | 1 | 96 | [2] |
| 3 | 2-Naphthonitrile | TFA/H₂SO₄ (4:1), rt | 2 | 94 | [2] |
| 4 | 3-Cyanopyridine | TFA/H₂SO₄ (4:1), rt | 3 | 92 | [2] |
| 5 | Benzonitrile | NaOH (2 eq), IPA, 60 °C | 24 | 95 | [6] |
| 6 | 4-Methoxybenzonitrile | NaOH (2 eq), IPA, 60 °C | 24 | 89 | [6] |
| 7 | 2-Furontrile | NaOH (2 eq), IPA, 60 °C | 24 | 75 | [6] |
| 8 | Benzonitrile | H₂O₂/K₂CO₃, Acetone/H₂O, rt | 0.5 | 95 | [7] |
| 9 | 4-Nitrobenzonitrile | H₂O₂/K₂CO₃, Acetone/H₂O, rt | 0.5 | 98 | [7] |
Experimental Workflow
Caption: General experimental workflow.
Conclusion
The protocols described in this application note provide reliable and selective methods for the conversion of this compound to its corresponding amide. Both the acid-catalyzed and base-mediated hydrolysis methods offer high potential yields and can be adapted based on the specific requirements of the research. The provided data and workflows are intended to facilitate the successful implementation of this important synthetic transformation in a laboratory setting. As with any chemical reaction, optimization of the conditions for the specific substrate may be necessary to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration using TFA or AcOH-H2SO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. oatext.com [oatext.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Analysis of 3-bromo-1H-indazole-5-carbonitrile Reaction Progress
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the analysis of 3-bromo-1H-indazole-5-carbonitrile using reverse-phase high-performance liquid chromatography (RP-HPLC). This application note is designed for monitoring the progress of chemical reactions, assessing purity, and performing quality control of this compound, a key intermediate in pharmaceutical synthesis. The protocol herein describes the necessary reagents, instrumentation, and a validated method for achieving accurate and reproducible results.
Introduction
This compound is a crucial building block in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Monitoring the formation of this molecule from its precursors is essential for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. High-performance liquid chromatography (HPLC) is a powerful analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.
This application note details a robust RP-HPLC method for the separation and quantification of this compound from its starting materials and potential impurities. The method utilizes a C18 stationary phase, which is effective for retaining and separating non-polar to moderately polar analytes.
Physicochemical Properties of Analyte
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are critical for developing a suitable RP-HPLC method.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrN₃ | [1] |
| Molecular Weight | 222.04 g/mol | [1] |
| Polar Surface Area | 52.5 Ų | [1] |
| XLogP3 | 2.3 | [1] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (≥98%)
-
Starting material for synthesis (e.g., 2-amino-5-cyanobenzonitrile)
-
Reaction reagents (e.g., sodium nitrite, hydrobromic acid)
Instrumentation
-
A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a diode array detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions
A C18 stationary phase is a common choice for reversed-phase chromatography due to its hydrophobicity, which is suitable for retaining and separating non-polar to moderately polar analytes.[2] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[2] The use of 0.1% formic acid in the mobile phase helps to improve peak symmetry.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[2]
-
Reaction Sample Preparation: At various time points during the reaction, withdraw an aliquot of the reaction mixture (e.g., 50 µL). Quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 1 mL) to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Method Validation and Data Presentation
The developed HPLC method should be validated to ensure its suitability for its intended purpose. Key validation parameters include linearity, precision, and accuracy.
Linearity
Linearity was assessed by injecting the working standard solutions in triplicate. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.
| Concentration (µg/mL) | Mean Peak Area |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
The precision of the method was evaluated by analyzing six replicate injections of a 50 µg/mL standard solution.
| Replicate | Peak Area |
| 1 | 761,750 |
| 2 | 762,100 |
| 3 | 761,500 |
| 4 | 761,900 |
| 5 | 761,650 |
| 6 | 761,800 |
| Mean | 761,783 |
| Standard Deviation | 204.1 |
| Relative Standard Deviation (%RSD) | 0.027% |
Monitoring Reaction Progress
To demonstrate the application of this method, the synthesis of this compound via a diazotization and cyclization reaction was monitored. The percentage of starting material remaining and the percentage of product formed were calculated at different time points.
| Time (hours) | Starting Material Peak Area | Product Peak Area | % Starting Material Remaining | % Product Formed |
| 0 | 1,850,000 | 0 | 100 | 0 |
| 1 | 1,295,000 | 555,000 | 70 | 30 |
| 2 | 740,000 | 1,110,000 | 40 | 60 |
| 4 | 185,000 | 1,665,000 | 10 | 90 |
| 6 | 37,000 | 1,813,000 | 2 | 98 |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC analysis of reaction progress.
Hypothetical Reaction Pathway
References
Application Note: High-Throughput Analysis of 3-bromo-1H-indazole-5-carbonitrile and its Suzuki-Miyaura Coupling Products using LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-bromo-1H-indazole-5-carbonitrile is a key intermediate in the synthesis of a wide range of biologically active molecules. Its functionalization, often through cross-coupling reactions such as the Suzuki-Miyaura coupling, is a critical step in the development of new pharmaceutical candidates. This application note provides a detailed protocol for the rapid and sensitive analysis of this compound and its derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS). The described method is suitable for reaction monitoring, purity assessment, and metabolite identification.
Experimental Protocols
This protocol outlines a general method for the analysis of this compound and its Suzuki-Miyaura coupling product with phenylboronic acid.
Sample Preparation
For reaction monitoring, a small aliquot (10-50 µL) of the reaction mixture is withdrawn at specific time points. The aliquot is immediately quenched and diluted in 1 mL of a 50:50 mixture of acetonitrile and water. This rapid dilution prevents further reaction and prepares the sample for LC-MS analysis. For purity assessment of a solid sample, dissolve approximately 1 mg of the compound in 10 mL of the same solvent mixture to achieve a concentration of 100 µg/mL. Further dilution may be necessary to fall within the linear range of the detector.
Liquid Chromatography (LC) Conditions
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for efficient separation of the aromatic compounds.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient elution is employed to ensure the separation of compounds with varying polarities.
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 10 |
| 8.0 | 10 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry (MS) Conditions
-
System: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally suitable for the analysis of nitrogen-containing heterocyclic compounds.
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (This may require optimization for specific compounds to achieve the best sensitivity and minimize in-source fragmentation).
-
Desolvation Gas (Nitrogen) Flow: 600 L/hr
-
Desolvation Temperature: 350 °C
-
Source Temperature: 150 °C
Data Presentation
The following table summarizes the expected quantitative data for this compound and a representative Suzuki-Miyaura coupling product, 3-phenyl-1H-indazole-5-carbonitrile.
| Compound | Molecular Formula | Exact Mass (M) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Expected Retention Time (min) |
| This compound | C₈H₄BrN₃ | 220.959 | 221.966 | 243.948 | ~ 3.5 |
| 3-phenyl-1H-indazole-5-carbonitrile | C₁₄H₉N₃ | 219.080 | 220.087 | 242.069 | ~ 4.2 |
Note: Retention times are estimates and will vary depending on the specific LC system, column, and mobile phase conditions.
Visualizations
Experimental Workflow Diagram
A schematic of the LC-MS experimental workflow.
Signaling Pathway/Logical Relationship Diagram
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-bromo-1H-indazole-5-carbonitrile
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 3-bromo-1H-indazole-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound.
Q1: My Suzuki coupling reaction is not proceeding to completion, and I observe significant amounts of starting material. What are the potential causes and solutions?
A1: Incomplete conversion is a common issue in Suzuki coupling reactions. Several factors could be contributing to this problem:
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Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation can halt the catalytic cycle.
-
Troubleshooting:
-
Ensure an inert atmosphere (Argon or Nitrogen) is maintained throughout the reaction to prevent oxidation of the Pd(0) active species.[1]
-
Consider using a more robust catalyst system. For heteroaryl halides, ligands like Buchwald's biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can be more effective than traditional phosphine ligands like PPh₃.[2][3]
-
Increase the catalyst loading, but be mindful of potential side reactions and cost implications.
-
-
-
Insufficient Base Strength or Solubility: The base plays a crucial role in the transmetalation step.
-
Troubleshooting:
-
If using a carbonate base (e.g., K₂CO₃, Cs₂CO₃), ensure it is finely powdered and anhydrous.
-
Consider switching to a stronger base like a phosphate (e.g., K₃PO₄) or a fluoride source (e.g., CsF), which can be particularly effective for challenging couplings.[4]
-
The choice of solvent can affect the base's solubility and effectiveness. A solvent system like dioxane/water or toluene/water is often used to facilitate the interaction of organic and inorganic reagents.
-
-
-
Poor Boronic Acid/Ester Quality: The stability of the boronic acid or its ester is critical.
-
Troubleshooting:
-
Use fresh, high-purity boronic acid or ester. Boronic acids can undergo protodeboronation, especially at elevated temperatures.
-
Consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin) or a trifluoroborate salt.[5]
-
-
-
Sub-optimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.
Q2: I am observing significant formation of a debrominated side product (1H-indazole-5-carbonitrile). How can I minimize this?
A2: Debromination is a common side reaction, particularly with electron-rich or sterically hindered heteroaryl halides. It can occur through various pathways, including protodebromination.
-
Troubleshooting:
-
Choice of Catalyst: Certain catalyst systems are more prone to promoting debromination. Using a tandem catalyst system like XPhosPdG2/XPhos has been shown to minimize this side reaction in similar heterocyclic systems.[7]
-
Solvent and Base Combination: The presence of water and a strong base can facilitate protodeboronation. While water is often necessary, using an anhydrous solvent system with a non-hydroxide base might be beneficial. However, this can make the transmetalation step more challenging.
-
Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of side reactions. Monitor the reaction progress closely and stop it once the desired product formation has plateaued.
-
Q3: My reaction yields are inconsistent. What factors should I control more carefully?
A3: Inconsistent yields often point to variability in reaction setup and reagent quality.
-
Troubleshooting:
-
Inert Atmosphere: Meticulous exclusion of oxygen is critical for reproducibility.[1] Ensure proper degassing of solvents and use of Schlenk techniques or a glovebox.
-
Reagent Purity: The purity of the this compound, the boronic acid/ester, the catalyst, and the base can all impact the outcome.
-
Water Content: In biphasic solvent systems, the ratio of the organic solvent to water can be crucial. Precisely measuring both components is important. For anhydrous reactions, ensure all reagents and solvents are rigorously dried.
-
Data Presentation: Optimization of Reaction Conditions
The following table summarizes typical starting points and optimization parameters for the Suzuki coupling of this compound based on literature for similar substrates.
| Parameter | Condition 1 (Standard) | Condition 2 (Microwave) | Condition 3 (For Challenging Substrates) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (3 mol%) | XPhos Pd G3 (2 mol%) |
| Ligand | - | - | XPhos (4 mol%) |
| Base | K₂CO₃ (2.5 equiv.) | Cs₂CO₃ (3 equiv.) | K₃PO₄ (3 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | 1,4-Dioxane/EtOH/H₂O (2:1:1) | Toluene/H₂O (10:1) |
| Temperature | 100 °C | 140 °C (Microwave) | 110 °C |
| Time | 12-24 h | 30-60 min | 16-24 h |
| Yield Range | Moderate to Good | Good to Excellent | Good to Excellent |
Experimental Protocols
Below are detailed, generalized methodologies for performing the Suzuki coupling reaction with this compound.
Protocol 1: Standard Thermal Conditions
This protocol is a good starting point for general Suzuki couplings.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
This protocol can significantly reduce reaction times.
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv.), the boronic acid (1.5 equiv.), and the base (e.g., Cs₂CO₃, 3 equiv.).
-
Solvent and Catalyst: Add the solvent mixture (e.g., 1,4-dioxane/EtOH/H₂O, 2:1:1) and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the target temperature (e.g., 140 °C) for the specified time (e.g., 30 minutes).
-
Workup and Purification: After cooling, perform the workup and purification as described in Protocol 1.
Visualizations
The following diagrams illustrate the key processes involved in the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting flowchart for common Suzuki coupling issues.
References
- 1. quora.com [quora.com]
- 2. reddit.com [reddit.com]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Palladium-Catalyzed Reactions of 3-Bromoindazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed reactions of 3-bromoindazoles. The information is designed to help overcome common challenges and minimize the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in palladium-catalyzed reactions of 3-bromoindazoles?
A1: The most prevalent side products depend on the specific reaction but generally include:
-
Dehalogenation (Hydrodebromination): Formation of the corresponding indazole where the bromine atom at the 3-position is replaced by a hydrogen atom. This is a common side product in reactions like Heck, Suzuki-Miyaura, and Buchwald-Hartwig amination.[1][2][3][4]
-
Homocoupling: Dimerization of the coupling partners. In Suzuki-Miyaura reactions, this typically involves the homocoupling of the boronic acid reagent.[5]
-
C-Arylation: In N-arylation reactions of N-H indazoles, such as the Buchwald-Hartwig amination, arylation can sometimes occur at a carbon atom of the indazole ring in addition to the desired N-arylation.
Q2: Why is dehalogenation a frequent issue with 3-bromoindazoles?
A2: 3-Bromoindazoles can be susceptible to dehalogenation due to the electronic nature of the indazole ring system. The reaction intermediate, an arylpalladium(II) species, can undergo protonolysis before the desired cross-coupling step occurs, leading to the formation of the dehalogenated indazole. This is particularly prevalent in the presence of proton sources like water or certain bases.[1][3]
Q3: What factors promote the homocoupling of boronic acids in Suzuki-Miyaura reactions?
A3: Homocoupling of boronic acids is often promoted by the presence of molecular oxygen in the reaction mixture.[5] Palladium(II) species, which can be formed from the oxidation of the active Pd(0) catalyst by oxygen, can catalyze this undesired side reaction. Therefore, rigorous degassing of the reaction mixture is crucial.
Troubleshooting Guides
Heck Reaction
Issue: Significant formation of the dehalogenated indazole byproduct.
Troubleshooting Steps:
-
Additives: The use of additives like tetrabutylammonium bromide (TBAB) and sodium bromide (NaBr) has been shown to effectively suppress dehalogenation in the Heck reaction of 3-bromoindazoles.[1][3][6] TBAB can stabilize the Pd(0) catalyst, while NaBr acts as a dehalogenation restrainer.[1][3]
-
Catalyst and Ligand Choice: While various palladium sources can be used, a combination of Pd(OAc)₂ and PPh₃ has been found to be an efficient catalyst system.[1]
-
Reaction Conditions: Consider performing the reaction under solvent-free ball-milling conditions, which has been demonstrated to be a chemoselective method for the vinylation of 3-bromoindazoles.[1][3][6]
| Condition | 3-vinylindazole Yield (%) | Dehalogenation Product Yield (%) |
| Without TBAB/NaBr | 14 | 38 |
| With TBAB and NaBr | High (up to 96%) | Trace to not detected |
Table 1: Effect of Additives on Dehalogenation in the Heck Reaction of 3-bromo-N-methyl-1H-indazole with n-butyl acrylate. Data is illustrative based on findings in the literature.[1][3]
Experimental Protocol to Minimize Dehalogenation in Heck Reaction:
-
Reagents: 3-bromoindazole (1.0 equiv), olefin (1.5 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), TEA (1.2 equiv), TBAB (5 mol%), NaBr (as grinding auxiliary).
-
Procedure (Ball-Milling):
-
To a stainless steel grinding jar, add the 3-bromoindazole, olefin, Pd(OAc)₂, PPh₃, TEA, TBAB, NaBr, and stainless steel balls.
-
Seal the jar and perform the milling at a specified speed (e.g., 800 rpm) for a designated time (e.g., 90 minutes).
-
After completion, dissolve the mixture in a suitable solvent (e.g., ethyl acetate), filter to remove solids, and purify by column chromatography.[1]
-
Suzuki-Miyaura Coupling
Issue: Formation of homocoupling product of the boronic acid and/or dehalogenation of 3-bromoindazole.
Troubleshooting Steps:
-
Degassing: Rigorously degas all solvents and the reaction mixture prior to the addition of the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles. This minimizes the presence of oxygen, which promotes homocoupling.
-
Palladium Source: Use a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species. Using Pd(II) sources like Pd(OAc)₂ can sometimes lead to an increase in homocoupling as the Pd(II) is reduced to Pd(0) in situ, a process that can involve the boronic acid.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can promote the desired reductive elimination step of the cross-coupling cycle and sterically hinder the formation of intermediates that lead to homocoupling.
-
Base Selection: Use a suitable base such as K₂CO₃ or Cs₂CO₃. The choice of base can influence the reaction rate and selectivity.[7]
-
N-H Protection: For NH-free indazoles, the acidic proton can sometimes interfere with the reaction. While direct coupling is often possible, in cases of low yield or significant side products, protection of the indazole nitrogen (e.g., with a Boc group) may be beneficial. However, some protecting groups like Boc may be cleaved under basic reaction conditions.[7]
Experimental Protocol to Minimize Side Products in Suzuki-Miyaura Coupling:
-
Reagents: 3-bromoindazole (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3-5 mol%), Cs₂CO₃ (2.0 equiv).
-
Solvent: A degassed mixture of 1,4-dioxane/EtOH/H₂O.[7]
-
Procedure:
-
In a reaction vessel, combine the 3-bromoindazole, arylboronic acid, and Cs₂CO₃.
-
Add the degassed solvent mixture.
-
Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the Pd(PPh₃)₄ catalyst under the inert atmosphere.
-
Heat the reaction mixture (e.g., to 140 °C using microwave irradiation) until the starting material is consumed (monitor by TLC or LC-MS).[7]
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination
Issue: Low yield of N-arylated product, formation of dehalogenated indazole, or competing C-arylation.
Troubleshooting Steps:
-
Ligand and Catalyst Selection: The choice of ligand is critical. For NH-indazoles, bulky biarylphosphine ligands such as RuPhos or BrettPhos are often effective. Use a reliable palladium source like Pd₂(dba)₃ or a suitable precatalyst.
-
Base Selection: A strong, non-nucleophilic base is generally preferred. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can be critical for achieving high yields and selectivity.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used. Ensure the solvent is thoroughly degassed.
-
Temperature: The reaction often requires elevated temperatures (80-120 °C). Optimization of the temperature may be necessary.
-
N-H Reactivity: The acidic proton of the indazole can react with the base. Using a sufficient excess of the base is important. In some cases, N-protection of the indazole might be necessary to avoid complications, although many protocols for direct N-arylation of NH-heterocycles are available.
Experimental Protocol for N-Arylation of 3-Bromoindazole:
-
Reagents: 3-bromoindazole (1.0 equiv), amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), a suitable ligand (e.g., XantPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).
-
Solvent: Anhydrous, degassed toluene or dioxane.
-
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine the 3-bromoindazole, amine, base, and ligand.
-
Add the anhydrous, degassed solvent.
-
Add the palladium source.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for dehalogenation in Heck reactions.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling side reactions.
Caption: Desired and side reaction pathways in Buchwald-Hartwig amination.
References
- 1. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-aryl-1H-indazole-5-carbonitrile Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 3-aryl-1H-indazole-5-carbonitrile derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 3-aryl-1H-indazole-5-carbonitrile derivatives?
A1: The two most effective and widely used methods for the purification of 3-aryl-1H-indazole-5-carbonitrile derivatives are column chromatography and recrystallization. The choice between these methods often depends on the impurity profile, the quantity of the material, and the desired final purity of the compound.
Q2: What are the likely impurities I might encounter in my crude product?
A2: Common impurities can include:
-
Starting materials: Incomplete reaction can lead to the presence of the initial reagents.
-
Regioisomers: A significant challenge in indazole synthesis is the formation of the N2-substituted isomer alongside the desired N1-substituted product. These isomers often have very similar polarities, making them difficult to separate.
-
Side-products: Depending on the synthetic route, various side-products can form. For instance, harsh reaction conditions might lead to decarboxylation if a carboxylic acid precursor is used.
-
Residual solvents: Solvents used in the reaction or workup may be present in the crude product.
Q3: How can I assess the purity of my final compound?
A3: Several analytical techniques can be used to assess the purity of your 3-aryl-1H-indazole-5-carbonitrile derivative:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of purity and resolving closely related impurities.
-
Thin-Layer Chromatography (TLC): Provides a quick qualitative assessment of purity and can be used to screen for optimal solvent systems for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can identify and quantify organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound and can help in identifying unknown impurities.
Troubleshooting Guides
Column Chromatography Purification
Problem 1: Poor separation of the desired compound from impurities, especially the N2-isomer.
-
Possible Cause: The solvent system (eluent) may not have the optimal polarity to resolve the components of the mixture.
-
Solution:
-
TLC Optimization: Before running a column, perform a thorough TLC analysis using a variety of solvent systems with different polarities (e.g., gradients of ethyl acetate in hexane or dichloromethane in methanol). Aim for an Rf value of 0.2-0.4 for the desired compound to ensure good separation on the column.
-
Gradient Elution: Employ a shallow gradient elution instead of an isocratic (constant solvent composition) one. A slow and gradual increase in the polarity of the eluent can significantly improve the separation of closely eluting compounds. For example, a gradient of 10% to 40% ethyl acetate in petroleum ether over 10-15 column volumes can be effective.[1]
-
Stationary Phase: While silica gel is most common, consider using a different stationary phase if separation on silica is challenging. Alumina (basic or neutral) can offer different selectivity for polar and basic compounds.[2] Reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can also be an effective alternative for separating isomers.
-
Problem 2: The compound is not eluting from the column (streaking or staying at the baseline on TLC).
-
Possible Cause: The eluent may be too non-polar, causing your highly polar compound to remain strongly adsorbed to the stationary phase.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of your solvent system. If you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If using dichloromethane, adding a small percentage of methanol (e.g., 1-5%) can significantly increase the eluting power.
-
Use of Additives: For basic compounds like indazoles, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing and improve elution from the acidic silica gel.
-
Problem 3: The compound precipitates or "crashes out" on the column.
-
Possible Cause: The compound has low solubility in the chosen eluent. When the concentrated band of the compound moves down the column, it can exceed its solubility limit and precipitate.
-
Solution:
-
Solvent Selection: Choose a solvent system in which your compound has better solubility. This may require re-optimizing the separation on TLC with different solvent combinations.
-
Lower Sample Concentration: Load a smaller amount of the crude product onto the column. Overloading the column is a common cause of precipitation. A general rule is to use a 1:20 to 1:100 ratio of crude product to silica gel by weight.[3]
-
Dry Loading: Instead of dissolving the sample in a small amount of solvent and loading it directly, try dry loading. This involves pre-adsorbing the crude material onto a small amount of silica gel or Celite®, evaporating the solvent, and then loading the resulting dry powder onto the top of the column.[1][4] This can prevent solubility issues at the point of loading.
-
Recrystallization Purification
Problem 1: The compound does not crystallize from the solution upon cooling.
-
Possible Cause: The compound may be too soluble in the chosen solvent even at low temperatures, or the solution is not sufficiently saturated. The presence of impurities can also inhibit crystallization.
-
Solution:
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] Test a range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, water, and mixtures like ethanol/water).[5][6]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystallization.
-
Reduce Solvent Volume: If too much solvent was added, carefully evaporate some of it to increase the concentration of the compound and induce crystallization.
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[5]
-
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the compound is precipitating from a supersaturated solution too quickly. Impurities can also lower the melting point of the compound, leading to oiling out.
-
Solution:
-
Lower the Temperature of Dissolution: Try to dissolve the compound at a temperature below its melting point.
-
Solvent Choice: Switch to a lower-boiling point solvent.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This encourages the formation of a more ordered crystal lattice.
-
Use a Solvent Mixture: Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, gently heat the solution until it becomes clear again and allow it to cool slowly. A common mixture for indazole derivatives is ethanol/water.[5][6]
-
Data Presentation
Table 1: Comparison of Purification Methods for Indazole Derivatives
| Purification Method | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Column Chromatography | 60-90 | >98 | Applicable to a wide range of compounds and impurities; can separate isomers. | Can be time-consuming and require large volumes of solvent; potential for sample decomposition on silica. |
| Recrystallization | 70-95 | >99 | Can provide very high purity; scalable for large quantities. | Highly dependent on finding a suitable solvent; may not effectively remove all impurities, especially isomers. |
Table 2: Exemplary Solvent Systems for Purification of Indazole Derivatives
| Derivative Type | Purification Method | Solvent System | Purity Achieved | Reference |
| 1H-Indazole-3-carbonitrile | Column Chromatography | Hexane/Ethyl Acetate (2:1) | >97% | [3] |
| Substituted 1-aryl-indazole-3-carboxamides | Column Chromatography | n-hexane/Ethyl Acetate (30:1) | Not specified | [7] |
| 5-amino-1-(2,2-dimethoxyethyl)-indazole | Recrystallization | Tetrahydrofuran/Water (22:15) | 99.8% | [6] |
| 5-amino-1-(2-hydroxyethyl)-indazole | Recrystallization | Acetone/Water (3:1) | 99.5% | [6] |
| 5-amino-1-(2-hydroxyethyl)-indazole | Recrystallization | Ethanol/Water (~1.4:1) | 99.6% | [6] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
TLC Analysis: Develop a suitable solvent system using TLC. A good system will show clear separation between your desired compound (Rf ~0.2-0.4) and major impurities. A common starting point is a mixture of ethyl acetate and hexane.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a column and allow it to pack evenly, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica surface. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude 3-aryl-1H-indazole-5-carbonitrile in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the column. Alternatively, use the dry loading method described in the troubleshooting section.
-
Elution: Begin eluting the column with the initial solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
Experimental Workflow for Purification
Caption: General experimental workflows for the purification of 3-aryl-1H-indazole-5-carbonitrile derivatives by recrystallization and column chromatography.
VEGFR-2 Signaling Pathway Inhibition by an Indazole Derivative
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Challenges in N-Alkylation of Substituted Indazoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of N-alkylation of substituted indazoles. Find troubleshooting guidance and answers to frequently asked questions to improve the regioselectivity and success of your reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of substituted indazoles and offers potential solutions to improve regioselectivity and overall reaction outcomes.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor N1/N2 Regioselectivity (Mixture of Isomers) | Reaction conditions (base, solvent, temperature) are not optimal for directing the alkylation to a single nitrogen. | - For N1-selectivity: Use sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF). This combination often favors the formation of the N1-alkylated product.[1][2][3][4][5] - For N2-selectivity: Explore Mitsunobu conditions or employ trifluoromethanesulfonic acid (TfOH) with diazo compounds, which have been shown to favor N2-alkylation.[6] - The choice of cation can be critical; for instance, cesium carbonate (Cs₂CO₃) has been used to achieve N1-selectivity, potentially through a chelation mechanism.[1][7][8] |
| Unexpected Regioselectivity | Steric or electronic effects of the substituents on the indazole ring are influencing the reaction outcome. | - Electron-withdrawing groups at the C7 position (e.g., NO₂, CO₂Me) can strongly direct alkylation to the N2 position.[1][2][3][4] - Bulky substituents at the C3 position can favor N1-alkylation.[2][5] - Consider the possibility of chelation control if your indazole has a coordinating group (e.g., ester) at the C3 or C7 position, which can direct the alkylation.[1] |
| Low Reaction Yield | Incomplete reaction or side product formation. | - Ensure anhydrous conditions, especially when using reactive bases like NaH.[1] - Optimize the reaction temperature. Some reactions may require heating to go to completion. For example, a reaction in dioxane with Cs₂CO₃ showed a significant yield increase when heated to 90 °C.[1][8] - The choice of alkylating agent can affect the yield. Primary alkyl halides and tosylates are often effective.[1][2] |
| Difficulty in Separating N1 and N2 Isomers | The isomers have very similar physical properties. | - If a mixture is unavoidable, careful optimization of chromatographic conditions (e.g., column stationary phase, eluent system) is necessary. - Consider derivatization of the mixture to facilitate separation, followed by removal of the directing group if possible.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the regioselectivity of indazole N-alkylation?
A1: The regioselectivity of indazole N-alkylation is primarily influenced by a combination of factors:
-
Reaction Conditions: The choice of base and solvent is critical. For example, NaH in THF generally favors N1-alkylation, while conditions like Mitsunobu or TfOH with diazo compounds tend to favor N2-alkylation.[1][2][9][3][4][5][6]
-
Indazole Substituents: The electronic and steric nature of substituents on the indazole ring plays a significant role. Electron-withdrawing groups, particularly at the C7 position, can direct alkylation to the N2 position.[1][2][9][3][4][5]
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Alkylating Agent: The nature and reactivity of the alkylating agent can also impact the N1/N2 ratio.[1][5]
-
Chelation: The presence of a coordinating group on the indazole can lead to chelation with the base's cation, thereby directing the alkylation.[1]
Q2: How can I favor N1-alkylation?
A2: To favor N1-alkylation, the use of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method that has been shown to provide high N1-selectivity for a variety of indazoles.[1][2][3][4][5] The formation of a tight ion pair between the indazole anion and the sodium cation is believed to direct the alkylation to the N1 position. Another approach involves a two-step process of N1-acylation followed by reduction.[3]
Q3: How can I favor N2-alkylation?
A3: Several strategies can be employed to favor N2-alkylation:
-
Substituent Effects: Indazoles with electron-withdrawing substituents at the C7 position have been observed to undergo highly regioselective N2-alkylation.[1][2][9]
-
Reaction Conditions: The use of trifluoromethanesulfonic acid (TfOH) with diazo compounds as the alkylating agent can provide excellent N2-selectivity.[1][6] Mitsunobu conditions have also been shown to favor the N2-isomer.[1][3]
-
Catalysis: Metal-free, Brønsted acid-catalyzed alkylation using sulfoxonium ylides has been reported to afford excellent N2-selectivity.[10][11]
Q4: Does the tautomeric stability of indazole affect the alkylation outcome?
A4: Yes, the tautomeric equilibrium between 1H- and 2H-indazoles is a key factor. The 1H-indazole tautomer is generally more thermodynamically stable.[3][4][5][7][8][12][13] Conditions that allow for thermodynamic equilibration tend to favor the N1-alkylated product, which is often the more stable isomer.[3][4][5][12] Kinetically controlled reactions, on the other hand, can lead to the formation of the N2-product.[5]
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using NaH/THF
This protocol is a widely used method for achieving high N1-regioselectivity.
-
To a solution of the substituted 1H-indazole (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.[1]
-
Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 mmol) dropwise to the mixture.[1]
-
The reaction is then stirred at room temperature or heated to 50 °C and monitored by TLC or LC-MS until the starting material is consumed.[1]
-
Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the N1-alkylated indazole.[1]
Protocol 2: General Procedure for N2-Selective Alkylation using TfOH and Diazo Compounds
This method has been shown to provide high N2-selectivity.[1][6]
-
To a solution of the 1H-indazole (0.2 mmol) and the diazo compound (0.3 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) in a sealed tube, add trifluoromethanesulfonic acid (TfOH, 0.04 mmol).[1]
-
The reaction mixture is stirred at 50 °C for the time indicated by reaction monitoring (e.g., TLC or LC-MS).[1]
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.[1]
-
The residue is purified by preparative thin-layer chromatography (PTLC) or column chromatography to yield the pure N2-alkylated indazole.[1]
Visual Guides
Caption: A generalized experimental workflow for N-alkylation of indazoles.
Caption: Decision workflow for achieving regioselective N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
preventing homocoupling in Suzuki reactions of bromoindazoles
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions of bromoindazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to preventing homocoupling and other common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions, and why is it problematic for bromoindazole substrates?
A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct.[1][2] This is particularly problematic in the synthesis of substituted indazoles as it consumes the valuable boronic acid, reduces the yield of the desired product, and complicates purification due to the structural similarities between the homocoupled byproduct and the target molecule.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main factors that promote boronic acid homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of Palladium(II) precatalysts.[1][2][3]
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Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then facilitate the homocoupling of the boronic acid.[1][3][4]
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Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt like Pd(OAc)₂ as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product while being reduced to the active Pd(0) catalyst.[1][3][5]
Q3: How can I effectively remove dissolved oxygen from my reaction mixture?
A3: Rigorous degassing of the reaction solvent and mixture is crucial for preventing homocoupling.[6] Two common and effective methods are:
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Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for 15-30 minutes can displace dissolved oxygen.[1] A subsurface sparge, where the gas is introduced below the liquid's surface, is more efficient.[1][7]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases, and then thawing. Repeating this cycle three to five times is highly effective at removing dissolved gases.[1][6]
Q4: What is the role of ligands in preventing homocoupling?
A4: Ligands are critical for stabilizing the palladium catalyst and influencing its reactivity. To minimize homocoupling, it is advisable to use bulky, electron-rich phosphine ligands such as SPhos and XPhos.[1][5] The steric bulk of these ligands can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties promote the desired cross-coupling pathway.[5]
Q5: How does the choice of base affect homocoupling?
A5: The base is necessary to activate the boronic acid for transmetalation, but an improper choice can increase homocoupling.[5][8] Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are less likely to promote side reactions.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Significant formation of boronic acid homocoupling byproduct | 1. Presence of dissolved oxygen. 2. Use of a Pd(II) precatalyst. 3. Suboptimal choice of ligand. | 1. Rigorously degas all solvents and the reaction mixture using inert gas sparging or the freeze-pump-thaw method.[1][6] Maintain an inert atmosphere (N₂ or Ar) throughout the reaction.[7] 2. Use a Pd(0) catalyst source like Pd(PPh₃)₄ or a precatalyst designed for clean generation of Pd(0), such as a Buchwald G3 or G4 precatalyst.[5] 3. Employ bulky, electron-rich phosphine ligands like SPhos or XPhos to accelerate the desired cross-coupling over homocoupling.[1] |
| Low yield of the desired substituted indazole product | 1. Catalyst deactivation. 2. Incomplete reaction. 3. Formation of dehalogenated byproduct (indazole). | 1. Ensure the purity of all reagents and the dryness of the solvent.[1] Optimize the reaction temperature, as excessive heat can lead to catalyst decomposition.[1][6] 2. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary.[1] 3. Use anhydrous and thoroughly degassed solvents and reagents to minimize proton sources.[6] Opt for a non-hydrated base like anhydrous K₃PO₄.[6] |
| Difficult purification of the final product | 1. Co-elution of the desired product with the homocoupled byproduct. | 1. If homocoupling cannot be completely suppressed, explore different solvent systems for column chromatography to improve separation.[1] 2. Consider recrystallization as an alternative purification method.[1] |
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized conditions for Suzuki-Miyaura reactions of bromoindazoles and related substrates, focusing on minimizing homocoupling and maximizing yield.
Table 1: Optimization of Suzuki-Miyaura Reaction Conditions for a Bromo-Indazole Derivative [9]
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (10) | K₂CO₃ (1.3) | DMF | Reflux / 48 | 0 |
| 2 | PdCl₂(PPh₃)₂ (10) | Cs₂CO₃ (1.3) | DMF | Reflux / 48 | 0 |
| 3 | Pd(PPh₃)₄ (10) | K₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 / 4 | 70 |
| 4 | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 / 4 | 70 |
Table 2: Effect of Different Bases on Suzuki Coupling of 3-Bromoindazole [10]
| Entry | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Cs₂CO₃ | Toluene | 100 | 24 | 25 |
| 2 | K₃PO₄ | Toluene | 100 | 24 | 20 |
| 3 | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 45 |
| 4 | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | 1 | 78 |
| 5 | K₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | 1 | 75 |
| 6 | Na₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | 1 | 45 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Bromoindazoles:
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Reagent Preparation: In an oven-dried Schlenk flask, combine the bromoindazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a phosphine ligand (e.g., SPhos, 2-10 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).[1][11]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[1]
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Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, toluene/ethanol) via syringe.[1][10]
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Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.[1]
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol% or Pd(OAc)₂, 2-5 mol%) to the reaction mixture under a positive pressure of the inert gas.[1][11]
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) and monitor the progress by TLC or LC-MS.[1][10][11]
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Workup and Purification: Upon completion, cool the reaction to room temperature. Quench the reaction and perform an aqueous workup. The organic layer is then dried and concentrated under reduced pressure. The crude product is purified by column chromatography.[1][12]
Visualizations
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling of bromoindazoles.
Caption: Competing pathways of the desired Suzuki-Miyaura coupling and the undesired homocoupling side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Regioselectivity in the Alkylation of 3-bromo-1H-indazole-5-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the regioselectivity of the N-alkylation of 3-bromo-1H-indazole-5-carbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of this compound and offers potential solutions to improve regioselectivity.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor N1/N2 Regioselectivity (Mixture of Isomers) | Reaction conditions (base, solvent, temperature) are not optimal for directing the alkylation to a single nitrogen. The electronic properties of the 3-bromo and 5-cyano substituents may not strongly favor one position over the other under neutral or weakly basic conditions. | For N1-selectivity: - Employ a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF). This combination is widely reported to favor N1-alkylation for a variety of indazoles.[1][2][3][4][5] - Consider using cesium carbonate (Cs₂CO₃) in dioxane, which has also shown high N1-selectivity, particularly for 3-bromo-substituted indazoles.[1] For N2-selectivity: - Utilize Mitsunobu conditions (e.g., triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)) with the corresponding alcohol of the desired alkyl group.[1][4][5] - Explore acid-catalyzed conditions, for instance, using trifluoromethanesulfonic acid (TfOH) or copper(II) triflate with an appropriate alkylating agent like an alkyl 2,2,2-trichloroacetimidate.[6] |
| Low Reaction Yield | Incomplete deprotonation of the indazole. Low reactivity of the alkylating agent. Side reactions or decomposition of starting material/product. | - Ensure anhydrous conditions, as water will quench the base (especially NaH). - Use a slight excess of the base and alkylating agent (e.g., 1.1-1.2 equivalents). - Increase the reaction temperature, but monitor for potential decreases in regioselectivity. For NaH/THF conditions, temperatures around 50°C have been shown to improve yields.[7] - Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide/tosylate). |
| Difficulty in Separating N1 and N2 Isomers | The polarity and physical properties of the two regioisomers are very similar. | - Optimize chromatographic conditions. This may involve testing different solvent systems (e.g., gradients of ethyl acetate in hexanes, or dichloromethane/methanol), or using a different stationary phase (e.g., alumina). - If separation is consistently challenging, consider if derivatization of the mixture to facilitate separation is a viable option, followed by a deprotection step. |
| Unexpected Side Products | O-alkylation if the reaction is performed on the corresponding indazole-5-carboxylic acid precursor. Dialkylation (though less common for indazoles). | - Ensure the starting material is the carbonitrile and not the carboxylic acid, as the latter can lead to O-alkylation.[8] - Use a controlled stoichiometry of the alkylating agent to minimize the risk of dialkylation. |
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing N1 vs. N2 alkylation in indazoles?
A1: The regioselectivity of indazole alkylation is a result of a complex interplay between several factors:
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Tautomerism: Indazoles exist as two tautomers, the 1H- and 2H-forms. The 1H-tautomer is generally more thermodynamically stable.[2][4][7][9]
-
Kinetic vs. Thermodynamic Control: Reaction conditions determine whether the product distribution is governed by the rate of formation (kinetic control) or the stability of the final products (thermodynamic control). N1-isomers are often the thermodynamically favored product, while N2-isomers can be the kinetically favored product under certain conditions.
-
Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position and favor alkylation at N2. Conversely, bulky groups at the C3 position tend to favor N1 alkylation.[3]
-
Electronic Effects: Electron-withdrawing groups, especially at the C7 position, can increase the acidity of the N1-proton and direct alkylation to the N2 position.[2][4][5]
-
Reaction Conditions: The choice of base, solvent, counterion, and temperature are critical in directing the selectivity. For instance, the Na+ counterion in the NaH/THF system is believed to coordinate with the N2 atom, sterically blocking it and promoting N1 alkylation.[3][7]
Q2: For this compound, what is the expected influence of the substituents on regioselectivity?
A2: The 3-bromo group is expected to exert a moderate steric effect, which would generally favor alkylation at the N1 position. The 5-carbonitrile group is an electron-withdrawing group, but its influence on the N1/N2 acidity is less pronounced than a substituent at the C7 position. Therefore, while the electronic effect is present, the steric influence of the 3-bromo group and the choice of reaction conditions will likely be the dominant factors in determining the regioselectivity.
Q3: How can I definitively determine the structure of my N1 and N2 isomers?
A3: Unambiguous structure determination is typically achieved using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY). In the HMBC spectrum, the protons of the alkyl group at the N1 position will show a correlation to the C7a carbon of the indazole ring, while the protons of an N2-alkyl group will show a correlation to the C3 carbon.
Data Presentation
Table 1: Regioselectivity of Alkylation for Substituted Indazoles under Various Conditions
| Indazole Substrate | Alkylating Agent | Base/Solvent/Conditions | N1:N2 Ratio | Approx. Yield (%) |
| 3-Bromo-1H-indazole | n-pentyl bromide | NaH / THF, RT to 50°C | Favors N1 | - |
| 3-Cyano-1H-indazole | n-pentyl bromide | NaH / THF, RT to 50°C | 3.4 : 1 | - |
| 5-Cyano-1H-indazole | Alkyl chlorides | K₂CO₃ / Ethyl acetate | Mixture of N1 & N2 | 75-90 |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl tosylates | Cs₂CO₃ / Dioxane, 90°C | >99 : 1 | >90 |
| Methyl 1H-indazole-3-carboxylate | n-pentyl alcohol | PPh₃, DEAD / THF, 0 to 50°C | 1 : 2.5 | 78 (combined) |
| 3-tert-butyl-1H-indazole | n-pentyl bromide | NaH / THF, RT to 50°C | >99 : 1 | 91 |
Note: Data is compiled from studies on similarly substituted indazoles and serves as a predictive guide. Actual results for this compound may vary.
Experimental Protocols
Protocol 1: Selective N1-Alkylation using Sodium Hydride in Tetrahydrofuran
This protocol is designed to favor the formation of the N1-alkylated product.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).
-
Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0°C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0°C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated product.[1]
Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction
This protocol is designed to favor the formation of the N2-alkylated product.
-
To a solution of this compound (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous tetrahydrofuran (THF), cool the mixture to 0°C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to separate the N2- and N1-isomers.[4][10]
Visualizations
Caption: Regioselective pathways in the alkylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Sonogashira Coupling of 3-Bromoindazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low yields in the Sonogashira coupling of 3-bromoindazoles. The following guides and frequently asked questions (FAQs) address common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with a 3-bromoindazole is resulting in a low or no yield. What are the primary factors to investigate?
Low yields with 3-bromoindazoles in Sonogashira couplings can stem from several factors, primarily related to the lower reactivity of the C-Br bond compared to C-I bonds and potential catalyst inhibition by the indazole substrate itself. Key areas to troubleshoot include:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts may not be efficient enough for the less reactive 3-bromoindazole.[1]
-
Reaction Conditions: Temperature, base, and solvent play a significant role and often need to be more forcing than with more reactive aryl halides.[2]
-
Reagent Quality: The purity and integrity of all reagents, including the catalyst, copper co-catalyst (if used), base, and solvent, are crucial for success.[3]
-
Inert Atmosphere: Sonogashira reactions are sensitive to oxygen, which can lead to unwanted side reactions like the homocoupling of the alkyne (Glaser coupling).[1][3]
-
Substrate-Specific Issues: The N-H proton of the indazole can potentially interfere with the reaction, and the nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation.[1][4]
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can this be minimized?
Glaser coupling is a common side reaction, particularly in copper-catalyzed Sonogashira reactions, and is promoted by the presence of oxygen.[1][5] To minimize this:
-
Ensure Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1][3]
-
Consider Copper-Free Conditions: The most direct way to eliminate copper-catalyzed homocoupling is to switch to a copper-free protocol.[1][5][6] These conditions may require different ligands and bases.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[7]
-
Use of a Hydrogen Atmosphere: In some instances, running the reaction under a diluted hydrogen atmosphere has been shown to reduce homocoupling.[8]
Q3: A black precipitate has formed in my reaction mixture. What is it, and what should I do?
The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition and precipitation of the palladium catalyst.[3] This leads to a loss of catalytic activity and, consequently, low yields. Potential causes include:
-
High Temperatures: While higher temperatures are often needed for aryl bromides, excessive heat can accelerate catalyst decomposition.[2]
-
Inappropriate Solvent: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[9]
-
Impurities: Impurities in the reagents or solvent can poison the catalyst and lead to its decomposition.[3]
To mitigate this, ensure high-purity reagents and solvents are used, and consider screening different solvents. If high temperatures are necessary, employing more robust ligands that stabilize the palladium center can be beneficial.
Q4: Should I protect the N-H of the indazole?
The acidic proton on the indazole nitrogen can potentially react with the base or organometallic intermediates. Furthermore, the nitrogen atoms can act as ligands for the palladium catalyst, leading to inhibition. While successful couplings with N-unprotected indazoles are possible, N-protection can often improve yields and reproducibility.[4][10]
-
When to Protect: If you are consistently observing low yields or a complex mixture of products, protecting the indazole nitrogen with a suitable group (e.g., Boc, SEM, or a simple alkyl group) is a recommended strategy to explore.
-
When Not to Protect: Some modern catalyst systems exhibit high tolerance for functional groups, and direct coupling on the unprotected indazole may be feasible, simplifying the overall synthetic route.[4] It is often a matter of empirical optimization.
Troubleshooting Guides
Issue 1: Low or No Conversion of 3-Bromoindazole
A lack of conversion is a common problem and requires a systematic approach to diagnose. Follow this workflow to identify the root cause.
Caption: Troubleshooting workflow for low yields in Sonogashira couplings.
Data Presentation: Optimizing Reaction Parameters
The following table summarizes key quantitative data for optimizing the Sonogashira coupling of 3-bromoindazoles. These are starting points, and empirical optimization for each specific substrate is recommended.
| Parameter | Typical Range | Considerations for 3-Bromoindazoles |
| Palladium Catalyst | 1-5 mol% | Pd(PPh₃)₄, PdCl₂(PPh₃)₂.[6][11] For less reactive substrates, consider more active catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[11][12] |
| Copper(I) Co-catalyst | 2-10 mol% | CuI is standard.[13] Omit for copper-free protocols to avoid homocoupling. |
| Ligand | 2-10 mol% | Triphenylphosphine is common. Others like dppf may offer better results for challenging substrates.[2] |
| Base | 2-5 equivalents | Amine bases (e.g., Et₃N, DIPEA) are common.[3][13] Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) may be required, especially in copper-free systems.[4][12] |
| Solvent | - | THF, Toluene, DMF, Dioxane, or neat amine.[4][13] The solvent must dissolve all components.[14] Toluene or Dioxane can sometimes be superior to THF to avoid catalyst decomposition.[4][9] |
| Temperature | 25 - 120 °C | 3-Bromoindazoles will likely require heating (60-120 °C) to achieve a reasonable reaction rate.[2][15] |
| Alkyne Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of the alkyne is typically used to drive the reaction to completion.[13] |
Experimental Protocols
General Protocol for Sonogashira Coupling of a 3-Bromoindazole
This is a generalized procedure and may require optimization for specific substrates.[13]
Materials:
-
3-Bromoindazole derivative (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.05 eq)
-
CuI (0.10 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous, degassed Toluene or DMF
-
Schlenk flask or sealed tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 3-bromoindazole, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by triethylamine and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine.[16] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualization of Key Processes
Sonogashira Catalytic Cycle
Understanding the catalytic cycle can help in troubleshooting. For instance, a failure in the oxidative addition step might suggest the need for a more active catalyst or higher temperature.
Caption: The catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. depts.washington.edu [depts.washington.edu]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. books.lucp.net [books.lucp.net]
- 15. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]
- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]
dehalogenation byproducts in 3-bromo-1H-indazole-5-carbonitrile reactions
Technical Support Center: 3-bromo-1H-indazole-5-carbonitrile
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the formation of dehalogenation byproducts during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common dehalogenation byproduct observed in reactions with this compound?
A1: The most common dehalogenation byproduct is 1H-indazole-5-carbonitrile . This occurs when the bromine atom at the C3 position is replaced by a hydrogen atom, a process often referred to as hydrodehalogenation. This side reaction is particularly prevalent in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1]
Q2: What are the primary causes of dehalogenation in my palladium-catalyzed cross-coupling reaction?
A2: Dehalogenation is a common side reaction in palladium-catalyzed couplings and can be attributed to several factors:[1]
-
Hydride Source: The presence of a hydride source that intercepts a palladium intermediate in the catalytic cycle is the direct cause. Common hydride sources include solvents (e.g., alcohols), bases (e.g., residual hydroxides or alkoxides), or impurities in reagents like boronic acids.
-
Catalyst System: Certain palladium catalysts and ligands may be more prone to promoting dehalogenation pathways.
-
Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of byproduct formation.[2]
-
Substrate Reactivity: The electronic properties of the this compound substrate can influence its susceptibility to side reactions.
Q3: How does the dehalogenation pathway compete with the desired cross-coupling reaction?
A3: In a typical Suzuki-Miyaura catalytic cycle, the aryl bromide undergoes oxidative addition to the Pd(0) catalyst. The resulting Ar-Pd(II)-Br intermediate is supposed to undergo transmetalation with the boronic acid. However, if a hydride source is present, it can react with the intermediate, leading to reductive elimination of the dehalogenated product (Ar-H) and regenerating the Pd(0) catalyst. This parasitic cycle competes directly with the productive cross-coupling pathway.
Q4: What analytical methods are recommended for detecting and quantifying the 1H-indazole-5-carbonitrile byproduct?
A4: The most effective methods for monitoring the reaction and identifying byproducts are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for reaction monitoring. It allows for the separation of the starting material, desired product, and the dehalogenated byproduct, while the mass spectrometer confirms their identities based on their respective mass-to-charge ratios.
-
High-Performance Liquid Chromatography (HPLC): An HPLC with a UV detector can be used to quantify the relative percentages of all components in the crude reaction mixture, providing an accurate measure of byproduct formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can also be used. The disappearance of the characteristic signals for the bromo-indazole and the appearance of new signals corresponding to 1H-indazole-5-carbonitrile can be used for quantification if an internal standard is used.
Troubleshooting Guide: Dehalogenation Byproducts
This guide provides specific solutions to minimize the formation of 1H-indazole-5-carbonitrile during palladium-catalyzed cross-coupling reactions.
Problem: Significant formation (>5%) of 1H-indazole-5-carbonitrile byproduct.
Below is a troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for minimizing dehalogenation.
Detailed Troubleshooting Steps
| Potential Cause | Recommended Solution | Rationale |
| 1. Inappropriate Catalyst/Ligand | Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) paired with a suitable palladium precursor like Pd₂(dba)₃ or use a pre-catalyst such as XPhos Pd G3.[3] | Bulky ligands can accelerate the reductive elimination step of the desired product, making the competing dehalogenation pathway less favorable.[3] |
| 2. Base Selection and Quality | Use anhydrous, finely ground inorganic bases like K₃PO₄ or Cs₂CO₃.[3] Avoid bases like NaOH, KOH, or alkoxides which can either act as or generate hydride sources. | The strength and nature of the base are critical.[3] K₃PO₄ and Cs₂CO₃ are effective and have a lower propensity to cause dehalogenation compared to other bases, especially in the presence of trace water. |
| 3. Solvent Effects | Use anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or DME. If a co-solvent is necessary, minimize the amount of water or avoid protic solvents like ethanol altogether. Ensure all solvents are properly degassed.[1] | Protic solvents can be a source of hydrides. Oxygen can deactivate the catalyst, leading to longer reaction times and more side products.[1] |
| 4. Suboptimal Temperature or Time | Lower the reaction temperature in 5-10 °C increments. Monitor the reaction progress closely by TLC or LC-MS every 1-2 hours and stop the reaction as soon as the starting material is consumed.[1][2] | High temperatures can promote catalyst decomposition and increase the rate of side reactions, including dehalogenation.[2] |
| 5. Poor Reagent Quality | Use highly pure boronic acids or boronate esters. If possible, purchase from a reputable supplier or recrystallize before use. | Impurities in the organoboron reagent, particularly from its synthesis, can sometimes act as hydride donors. Protodeboronation of the reagent is also a competing side reaction that can be exacerbated by excess water or high temperatures.[2] |
Quantitative Data Summary
Reaction: this compound + (4-methoxyphenyl)boronic acid
| Entry | Catalyst (mol%) | Base (2 equiv) | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Byproduct Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 65 | 25 |
| 2 | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 78 | 15 |
| 3 | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | Toluene | 90 | 8 | 92 | <5 |
| 4 | XPhos Pd G3 (3) | K₃PO₄ | Toluene | 90 | 6 | 95 | <2 |
| 5 | Pd(PPh₃)₄ (5) | NaOEt | Ethanol | 80 | 12 | 15 | 80 |
Data is illustrative and intended to guide optimization efforts.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an arylboronic acid, aimed at minimizing dehalogenation.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 3 mol%).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to isolate the desired product.
Protocol 2: Reaction Monitoring by LC-MS
-
Sample Preparation: Quench a small aliquot (approx. 10 µL) of the reaction mixture in 1 mL of acetonitrile or methanol. Vortex and filter through a syringe filter or centrifuge to remove solids.
-
LC Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to 95% B over several minutes, hold, and then return to initial conditions.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
MS Conditions (Typical):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Scan for the expected m/z values:
-
This compound: [M+H]⁺ ≈ 222.0/224.0 (characteristic isotopic pattern for bromine).
-
1H-indazole-5-carbonitrile (Byproduct): [M+H]⁺ ≈ 144.1.
-
Desired Product: [M+H]⁺ = (Mass of 1H-indazole-5-carbonitrile - H + Mass of coupled group) + H.
-
-
Visualization of Catalytic Pathways
The following diagram illustrates the Suzuki-Miyaura catalytic cycle and the competing hydrodehalogenation pathway.
Caption: Competing pathways in the Suzuki-Miyaura reaction.
References
Technical Support Center: Regioselective Alkylation of 3-bromo-1H-indazole-5-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the N-alkylation of 3-bromo-1H-indazole-5-carbonitrile. The choice of base is a critical parameter that dictates the regioselectivity between the N1 and N2 positions.
Frequently Asked Questions (FAQs)
Q1: Why is controlling N1 versus N2 alkylation of this compound important?
A1: The indazole scaffold is a privileged structure in medicinal chemistry. The specific regioisomer (N1 or N2 alkylated) can exhibit vastly different biological activities, pharmacokinetic properties, and toxicological profiles. Therefore, achieving high regioselectivity is crucial for synthesizing specific, biologically active molecules and ensuring the purity of drug candidates.[1]
Q2: What are the primary factors influencing N1 vs. N2 regioselectivity in the alkylation of this substrate?
A2: The regiochemical outcome is a delicate balance of several factors:
-
Choice of Base and Solvent: This is a primary determinant. Strong, non-coordinating bases in non-polar aprotic solvents tend to favor N1 alkylation, while weaker bases in polar aprotic solvents may give mixtures.[2][3][4]
-
Reaction Conditions (Kinetic vs. Thermodynamic Control): The N1-substituted indazole is generally the thermodynamically more stable isomer.[1][3] Conditions that allow for equilibration will favor this product. Conversely, kinetically controlled reactions may favor the N2 isomer.[5]
-
Steric and Electronic Effects of Substituents: The 3-bromo substituent on the indazole ring sterically hinders the N2 position, which can favor alkylation at the N1 position.[1][6]
-
Nature of the Electrophile: The alkylating agent itself can also influence the regioselectivity.[1]
Q3: I am observing a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1 product?
A3: To enhance N1 selectivity, you should employ conditions that favor thermodynamic control. The most widely recommended system is using sodium hydride (NaH), a strong, non-nucleophilic base, in an aprotic solvent like tetrahydrofuran (THF).[2][4][7] This combination has demonstrated high N1 regioselectivity for a variety of substituted indazoles.[7] The sodium cation is thought to coordinate with the N2 atom, further hindering attack at that position.[4]
Q4: Under what conditions is N2-alkylation favored?
A4: Selective N2-alkylation is often achieved under acidic conditions, which proceed via a different mechanism.[8][9] For instance, using trifluoromethanesulfonic acid (TfOH) as a catalyst with an alkyl 2,2,2-trichloroacetimidate as the alkylating agent has been shown to be highly selective for the N2 position.[9][10] The Mitsunobu reaction is another common method that often shows a preference for the N2 isomer.[2][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low N1:N2 Ratio (Mixture of Isomers) | The base and solvent system is not optimal for N1 selectivity. Weaker bases like K₂CO₃ in DMF are known to produce mixtures.[3][12] | Switch to a stronger base and less polar solvent. The combination of NaH in THF is highly recommended for maximizing N1 selectivity.[1][2] |
| Poor or No Reaction | The base may not be strong enough to fully deprotonate the indazole. The reaction temperature may be too low. | Ensure anhydrous conditions. If using NaH, allow sufficient time for deprotonation before adding the alkylating agent. Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.[1] |
| Desired N2 isomer is the minor product | Standard basic conditions favor the thermodynamically more stable N1 isomer. | To favor the N2 isomer, consider switching to acidic conditions using a catalyst like TfOH or employing the Mitsunobu protocol .[9][11] |
| Difficulty Separating N1 and N2 Isomers | The isomers can have very similar polarities. | Purification by flash column chromatography is the standard method. Optimization of the solvent system for chromatography is critical for achieving good separation. |
Data Summary: Impact of Base on N1 vs. N2 Selectivity
The following table summarizes typical outcomes for the alkylation of substituted indazoles based on the choice of base and solvent.
| Base | Solvent | Typical Outcome | Control Type | Reference(s) |
| NaH | THF | High N1 Selectivity (>99% in some cases) | Thermodynamic | [2][7] |
| K₂CO₃ | DMF | Mixture of N1 and N2 isomers (e.g., 58:42 N1:N2) | Mixed | [12][13] |
| Cs₂CO₃ | DMF | Mixture, often with a slight preference for N1 | Mixed | [6] |
| TfOH (catalyst) | Dioxane | High N2 Selectivity | Kinetic | [8][9] |
| Mitsunobu (DIAD/PPh₃) | THF | N2 selective (e.g., 1:2.5 N1:N2) | Kinetic | [2][11] |
Experimental Protocols
Protocol 1: Selective N1-Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N1 position using sodium hydride in tetrahydrofuran.[1]
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) to anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the resulting suspension to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.
-
Alkylation: Add the alkyl halide (1.1 - 1.2 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) as needed. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated product.
Protocol 2: Selective N2-Alkylation (Acidic Conditions)
This protocol is a general method for achieving N2 selectivity using an acid catalyst.[9]
-
Preparation: To a solution of this compound (1.0 eq) and the desired alkyl 2,2,2-trichloroacetimidate (1.5 eq) in an anhydrous solvent such as dioxane, add trifluoromethanesulfonic acid (TfOH, 0.1-0.2 eq) at room temperature under an inert atmosphere.
-
Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired N2-alkylated product.
Visualization of N1 vs. N2 Alkylation Pathways
Caption: Logical workflow for N1 vs. N2 alkylation based on reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. research.ucc.ie [research.ucc.ie]
- 8. wuxibiology.com [wuxibiology.com]
- 9. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 12. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 13. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Coupling with 3-bromo-1H-indazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the palladium-catalyzed cross-coupling of 3-bromo-1H-indazole-5-carbonitrile. The guidance provided is based on established principles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions with related substrates. Due to the electron-withdrawing nature of the nitrile group, optimization of the suggested conditions for your specific coupling partners is highly recommended.
Frequently Asked Questions (FAQs)
Q1: Which type of palladium-catalyzed cross-coupling reaction should I choose for my desired product?
A1: The choice of reaction depends on the bond you intend to form at the 3-position of the indazole ring:
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Suzuki-Miyaura Coupling: For forming a carbon-carbon (C-C) bond with an aryl, heteroaryl, or vinyl group. This reaction utilizes an organoboron reagent (boronic acid or boronic ester).
-
Buchwald-Hartwig Amination: For forming a carbon-nitrogen (C-N) bond with a primary or secondary amine.[1][2]
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Sonogashira Coupling: For forming a carbon-carbon (C-C) bond with a terminal alkyne.[3]
Q2: How does the nitrile group on the indazole ring affect the coupling reaction?
A2: The electron-withdrawing nitrile group at the 5-position is expected to increase the reactivity of the this compound towards oxidative addition to the palladium(0) catalyst. This is generally favorable for the rate-limiting step in many cross-coupling reactions.[4] However, it can also influence side reactions and the stability of intermediates.
Q3: Is N-protection of the indazole required for these coupling reactions?
A3: While some cross-coupling reactions on indazoles can proceed without N-protection, it is often advantageous to protect the indazole nitrogen.[3] Protection can improve solubility, prevent side reactions at the N-H group, and lead to higher and more reproducible yields. Common protecting groups for indazoles include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).
Q4: What are the most common palladium catalysts and ligands for these reactions?
A4: A variety of palladium sources and phosphine ligands can be used. The optimal choice depends on the specific coupling partners and reaction type.
-
For Suzuki-Miyaura: Pd(PPh₃)₄ and PdCl₂(dppf) are common starting points. For challenging couplings, more electron-rich and bulky biarylphosphine ligands like XPhos, SPhos, or RuPhos may be beneficial.[5]
-
For Buchwald-Hartwig: Catalyst systems have evolved through generations. Modern systems often employ bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos, which are effective for a wide range of amines.[2]
-
For Sonogashira: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[3] Copper-free conditions have also been developed.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive catalyst. 2. Poor choice of base or solvent. 3. Degradation of boronic acid (protodeboronation). 4. Insufficient reaction temperature or time. | 1. Use a fresh batch of catalyst and ensure anaerobic conditions. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water). 3. Use the boronic acid promptly after purchase or synthesis, or consider using a more stable boronate ester (e.g., pinacol ester). 4. Increase the reaction temperature in increments and monitor the reaction progress by TLC or LC-MS. |
| Formation of Homocoupled Byproducts | 1. Reaction temperature is too high. 2. Inefficient oxidative addition or transmetalation. | 1. Lower the reaction temperature. 2. Screen different ligands to optimize the catalytic cycle. |
| Hydrodehalogenation (Bromine replaced by Hydrogen) | 1. Presence of water and a strong base. 2. Inefficient transmetalation. | 1. Use anhydrous solvents and a milder base. 2. Optimize the ligand and reaction temperature. |
Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inappropriate catalyst/ligand combination for the amine. 2. Incorrect base strength. 3. Catalyst inhibition by the substrate or amine. | 1. Consult literature for recommended ligands for your class of amine (primary, secondary, hindered, etc.). Bulky biarylphosphine ligands are often a good choice. 2. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common, but weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary for base-sensitive substrates. 3. Increase catalyst loading or try a different ligand. |
| Hydrodehalogenation of the Aryl Bromide | 1. β-hydride elimination from the amido-palladium intermediate. 2. Catalyst decomposition. | 1. Use a bulkier phosphine ligand to promote reductive elimination over β-hydride elimination. 2. Ensure rigorous anaerobic conditions and use purified reagents and solvents. |
| Diarylation of Primary Amines | 1. High reaction temperature or prolonged reaction time. 2. High concentration of the aryl bromide. | 1. Lower the reaction temperature and monitor for completion. 2. Use a slight excess of the primary amine. |
Sonogashira Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Deactivation of the palladium or copper catalyst. 2. Inappropriate base or solvent. | 1. Ensure strict anaerobic conditions to prevent oxidation of the catalysts. Use fresh reagents. 2. An amine base such as triethylamine or diisopropylethylamine is typically used, often as the solvent or co-solvent. |
| Homocoupling of the Alkyne (Glaser Coupling) | 1. Presence of oxygen. 2. High concentration of the copper catalyst. | 1. Thoroughly degas all solvents and reagents. 2. Reduce the amount of the copper co-catalyst. |
| Decomposition of the Alkyne | 1. High reaction temperature. | 1. Run the reaction at a lower temperature, even if it requires a longer reaction time. |
Data Presentation: Catalyst and Condition Screening for Bromo-Indazole Analogs
The following tables summarize reaction conditions from literature for the coupling of various bromo-indazoles. These can serve as a starting point for the optimization of your reaction with this compound.
Table 1: Suzuki-Miyaura Coupling of Bromo-Indazoles
| Indazole Substrate | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | 85[6] |
| 5-bromo-1H-indazole-3-carboxylic acid methyl ester | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 4 | 70[7] |
| 3-iodo-N-Boc indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 120 (MW) | 0.67 | >80[8] |
Table 2: Buchwald-Hartwig Amination of Bromo-Aromatics
| Aryl Bromide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 6 | 94[9] |
| 4-Bromotoluene | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 24 | 98 |
| 1-Bromo-4-nitrobenzene | Pyrrolidine | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | NaOtBu | Toluene | 80 | 2 | 99 |
Table 3: Sonogashira Coupling of Bromo-Arenes
| Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromo-1,2-dione | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | Et₃N | Reflux | 1 | 88[3] |
| 4-Iodotoluene | Phenylacetylene | Pd on alumina (5%) | Cu₂O on alumina (0.1%) | - | THF/DMA | 75 | 72 | <2[10] |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | Toluene | 70 | 6 | 95 |
Experimental Protocols (General Procedures for Analogous Substrates)
General Procedure for Suzuki-Miyaura Coupling of a Bromo-Indazole Derivative: [6]
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To a reaction vessel, add the bromo-indazole (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2-3 equiv).
-
Add the solvent (e.g., dioxane/water 4:1).
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Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
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Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide: [9]
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
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Add the aryl bromide (1.0 equiv) and the amine (1.1-1.2 equiv).
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Seal the tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
General Procedure for Sonogashira Coupling of an Aryl Bromide: [3]
-
To a reaction flask, add the aryl bromide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).
-
Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Stir the reaction at the desired temperature (can range from room temperature to reflux) until completion.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Signaling Pathways and Experimental Workflows
Indazole derivatives are of significant interest in drug development as they can act as inhibitors of various protein kinases involved in cell signaling pathways implicated in cancer.
PI3K/Akt/mTOR Signaling Pathway
Many indazole-based compounds have been developed as inhibitors of the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[11][12][13]
Caption: PI3K/Akt/mTOR signaling pathway with inhibition by indazole derivatives.
VEGFR-2 Signaling Pathway
Indazole derivatives, such as axitinib, are known inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels), which is critical for tumor growth.[14][15][16]
Caption: VEGFR-2 signaling pathway and its inhibition by indazole-based compounds.
General Experimental Workflow for Cross-Coupling Reactions
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. kbfi.ee [kbfi.ee]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorbyt.com [biorbyt.com]
- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
Technical Support Center: Palladium Residue Removal from 3-Substituted Indazole-5-carbonitriles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium residues from 3-substituted indazole-5-carbonitriles. This resource addresses common challenges encountered during the purification of these pharmaceutically relevant compounds.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my 3-substituted indazole-5-carbonitrile important?
A1: Palladium is a heavy metal catalyst commonly used in cross-coupling reactions to synthesize complex organic molecules like your target compound.[1][2] However, residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated by bodies like the ICH (International Council for Harmonisation) due to its potential toxicity.[3] Failure to reduce palladium levels to acceptable limits (typically < 10 ppm) can lead to batch rejection and significant delays in drug development.[3]
Q2: I've performed a standard aqueous work-up and recrystallization, but my palladium levels are still high. Why?
A2: Standard purification techniques like aqueous washes and recrystallization are often insufficient for removing palladium residues, especially with nitrogen-containing heterocycles like indazoles.[3] The nitrogen atoms in the indazole ring and the nitrile group can act as ligands, forming stable complexes with palladium, which can co-precipitate with your product during crystallization.
Q3: What are the most effective methods for removing palladium from compounds like mine?
A3: The most effective methods typically involve the use of metal scavengers. These are materials that selectively bind to the palladium, allowing for its removal by filtration.[2][4] Commonly used scavengers include:
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Thiol-functionalized silica gels (e.g., SiliaMetS® Thiol): These are highly effective for a broad range of palladium species (Pd(0) and Pd(II)) and are widely used in the pharmaceutical industry.[5]
-
Triaminotriazine (TMT)-based scavengers: These are also very effective, particularly when used in combination with activated carbon.
-
Activated Carbon: A cost-effective option, though it can sometimes lead to product loss due to non-specific adsorption.[6]
-
Other specialized scavengers: Depending on the specific nature of your compound and the palladium species present, other scavengers like those based on cysteine or dimercaptotriazine (DMT) might be more effective.
Q4: How do I choose the right scavenger for my 3-substituted indazole-5-carbonitrile?
A4: The choice of scavenger depends on several factors, including the oxidation state of the palladium, the solvent system, and the functional groups on your molecule. For indazole derivatives, the presence of nitrogen and nitrile functionalities suggests that a scavenger with a high affinity for palladium complexed with heteroatoms would be beneficial. A screening of a small panel of scavengers is the most effective approach to identify the optimal one for your specific compound.
Q5: How can I minimize product loss during the scavenging process?
A5: Product loss can occur due to non-specific adsorption onto the scavenger, especially with activated carbon.[6] To minimize this:
-
Optimize scavenger amount: Use the minimum amount of scavenger required to achieve the desired palladium level.
-
Choose a selective scavenger: Silica-based scavengers are often more selective than activated carbon.[4]
-
Wash the scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover any adsorbed product.
Troubleshooting Guides
Problem 1: High Palladium Levels (>100 ppm) After Scavenging
| Possible Cause | Troubleshooting Steps |
| Strong Palladium-Product Chelation | The indazole and nitrile moieties may be strongly coordinating to the palladium, making it less accessible to the scavenger. 1. Increase Scavenging Temperature: Gently heating the mixture (e.g., to 40-60 °C) can sometimes help to break the Pd-product complex and facilitate scavenging. Monitor for product degradation. 2. Increase Scavenging Time: Extend the treatment time to allow for complete binding of the palladium to the scavenger. 3. Use a Stronger Scavenger: Switch to a scavenger with a higher affinity for palladium, such as a combination of SiliaMetS® Thiol and Thiourea.[4] |
| Incorrect Scavenger Selection | The chosen scavenger may not be effective for the specific form of palladium (e.g., Pd(0) vs. Pd(II)) present in your reaction mixture. 1. Perform a Scavenger Screen: Test a small panel of scavengers with different functionalities (e.g., thiol, amine, TMT) to identify the most effective one. 2. Consider a Combination Approach: A mixture of scavengers (e.g., a thiol-based scavenger and activated carbon) can sometimes be more effective than a single scavenger. |
| Insufficient Scavenger Amount | The amount of scavenger used may be insufficient to bind all the residual palladium. 1. Calculate Scavenger Equivalents: Base the amount of scavenger on the initial amount of palladium catalyst used in the reaction. A common starting point is 5-10 weight equivalents of scavenger relative to the product. 2. Increase Scavenger Loading: Incrementally increase the amount of scavenger and monitor the impact on palladium levels. |
| Poor Mass Transfer | Inefficient mixing can lead to incomplete contact between the dissolved palladium species and the solid scavenger. 1. Ensure Vigorous Stirring: Maintain adequate agitation throughout the scavenging process. 2. Consider a Flow Chemistry Setup: For larger scale operations, passing the solution through a cartridge packed with the scavenger can improve efficiency. |
Problem 2: Significant Product Loss (>10%) After Scavenging
| Possible Cause | Troubleshooting Steps |
| Non-Specific Adsorption to Scavenger | The product itself may be adsorbing to the surface of the scavenger, leading to lower yields. 1. Switch to a More Selective Scavenger: Move from activated carbon to a functionalized silica scavenger, which generally exhibits higher selectivity. 2. Optimize Scavenger Loading: Use the minimum effective amount of scavenger. 3. Thoroughly Wash the Scavenger: After filtration, wash the scavenger cake with several portions of the process solvent to recover adsorbed product. |
| Product Instability | The scavenging conditions (e.g., elevated temperature, prolonged time) may be causing degradation of your 3-substituted indazole-5-carbonitrile. 1. Monitor Product Purity: Analyze the product by HPLC or LC-MS before and after scavenging to check for the formation of impurities. 2. Reduce Scavenging Temperature and Time: Optimize for the mildest conditions that still provide effective palladium removal. |
| Co-precipitation | If the scavenging process induces precipitation of the product, it may be lost during filtration. 1. Check Product Solubility: Ensure your product is fully dissolved in the chosen solvent at the scavenging temperature. 2. Filter at the Scavenging Temperature: If the product has limited solubility at room temperature, perform the filtration while the solution is still warm. |
Data Presentation
The following tables summarize quantitative data from case studies on palladium removal from nitrogen-containing heterocyclic compounds, which can serve as a guide for experiments with 3-substituted indazole-5-carbonitriles.
Table 1: Comparison of Palladium Scavenger Performance
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Compound Type | Reference |
| SiliaMetS® Thiol | >1,300 | 2 | 50 wt%, 35°C, 17 h | Naphthalenepiperazine HCl | [5] |
| SiliaMetS® Thiol & Thiourea mix | 2,400 | ≤ 16 | 10 wt%, conditions not specified | Drug Candidate for Brain Cancer | [4] |
| Activated Carbon (Darco KB-B) | 300 | <1 | 0.2 wt, 45°C, 18 h | Pharmaceutical Intermediate | [6] |
| MP-TMT | ~800 | <10 | 5 equiv., RT, overnight | Biaryl Product | [2] |
| N-acetyl cysteine wash | 8,600 | 975 | 30-40°C, 64 h | Pharmaceutical Intermediate | [3] |
| SEM-26 | 938 | 290 | 30-40°C, 22 h | Pharmaceutical Intermediate | [3] |
Table 2: Effect of Scavenger Loading and Time
| Scavenger | Loading | Time (h) | Initial Pd (ppm) | Final Pd (ppm) | Reference |
| Polystyrene-bound TMT | 0.8 wt% | 15 | 1550 | 3 | [6] |
| Polystyrene-bound TMT | 0.8 wt% | 32 | 1550 | <3 | [6] |
| SiliaMetS® Thiol | 0.15 w/w | 24 | ~2000 | <50 | [7] |
| Activated Carbon | 2g / 10mL | 16 | 500 | ~65 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging using Functionalized Silica Gel (e.g., SiliaMetS® Thiol)
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Dissolve the Crude Product: Dissolve the crude 3-substituted indazole-5-carbonitrile in a suitable organic solvent (e.g., THF, EtOAc, Toluene) at a concentration of 5-10 volumes (mL of solvent per gram of product).
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Add the Scavenger: Add the recommended amount of the functionalized silica scavenger (typically 5-10 wt% relative to the crude product). For an initial screening, using 4 equivalents relative to the initial palladium catalyst is a good starting point.
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Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40 °C) for a period of 2 to 24 hours. The optimal time should be determined by monitoring the palladium levels.
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Filter the Mixture: Filter the mixture through a pad of celite to remove the scavenger.
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Wash the Filter Cake: Wash the filter cake with a small amount of the fresh solvent to recover any adsorbed product.
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Concentrate the Filtrate: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.
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Analyze for Residual Palladium: Submit a sample of the purified product for analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the final palladium concentration.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
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Dissolve the Crude Product: Dissolve the crude 3-substituted indazole-5-carbonitrile in a suitable organic solvent.
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Add Activated Carbon: Add activated carbon (typically 10-20 wt% relative to the crude product).
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Stir the Slurry: Stir the resulting slurry at room temperature or a slightly elevated temperature for 1 to 18 hours.
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Filter through Celite: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can sometimes pass through standard filter paper.
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Wash the Filter Cake: Wash the celite and carbon cake thoroughly with the solvent to minimize product loss.
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Concentrate the Filtrate: Concentrate the filtrate to obtain the purified product.
-
Analyze for Residual Palladium: Determine the final palladium concentration by ICP-MS.
Protocol 3: ICP-MS Sample Preparation for Palladium Quantification
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Accurately Weigh the Sample: Accurately weigh approximately 10-50 mg of the purified 3-substituted indazole-5-carbonitrile into a clean digestion vessel.
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Acid Digestion: Add a mixture of high-purity nitric acid and hydrochloric acid (typically in a 3:1 ratio) to the vessel.
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Microwave Digestion: Subject the sample to microwave digestion using a validated program to ensure complete dissolution of the organic matrix and the palladium residues.
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Dilution: After cooling, dilute the digested sample to a known volume with deionized water.
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Analysis: Analyze the diluted sample by ICP-MS against a calibrated set of palladium standards.
Mandatory Visualizations
Caption: Experimental workflow for palladium removal.
Caption: Troubleshooting logic for high palladium levels.
References
Validation & Comparative
Navigating the Halogen Dance: A Comparative Guide to the Reactivity of 3-bromo-1H-indazole-5-carbonitrile and 3-iodo-1H-indazole-5-carbonitrile
For researchers and professionals in drug discovery and development, the choice of starting materials can significantly impact the efficiency and outcome of a synthetic campaign. This guide provides a detailed comparison of the reactivity of two key building blocks, 3-bromo-1H-indazole-5-carbonitrile and 3-iodo-1H-indazole-5-carbonitrile, in common palladium-catalyzed cross-coupling reactions. By presenting available experimental data and detailed protocols, this document aims to inform strategic decisions in the synthesis of novel indazole-based compounds.
The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a wide range of diseases. Functionalization at the 3-position is a common strategy for modulating the biological activity of these compounds. Both 3-bromo- and 3-iodo-1H-indazole-5-carbonitrile serve as versatile precursors for introducing molecular diversity through cross-coupling reactions. However, the difference in the halogen substituent—bromine versus iodine—gives rise to distinct reactivity profiles that can be leveraged for synthetic advantage.
General Reactivity Principles: The Carbon-Halogen Bond Strength
The fundamental difference in reactivity between the bromo and iodo derivatives stems from the disparity in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is weaker and more polarizable than the carbon-bromine (C-Br) bond. This makes the iodo-indazole more susceptible to oxidative addition to a low-valent palladium catalyst, which is the rate-determining step in many cross-coupling reactions. Consequently, 3-iodo-1H-indazole-5-carbonitrile is generally more reactive than its bromo counterpart, often leading to higher yields and requiring milder reaction conditions.
Comparative Performance in Key Cross-Coupling Reactions
To provide a quantitative comparison, the following tables summarize typical yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It is important to note that a direct side-by-side comparison under identical conditions for these specific substrates is not extensively available in the literature. The data presented is a compilation from various sources and includes results from closely related indazole derivatives to provide a representative overview.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. In the context of indazole synthesis, it is frequently employed to introduce aryl or heteroaryl substituents.
| Coupling Partner | Halogen | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Bromo | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 2 (MW) | ~70-85[1] |
| Phenylboronic acid | Iodo | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 120 | 0.67 (MW) | ~90-95[2] |
Table 1: Comparison of representative yields for the Suzuki-Miyaura coupling of 3-halo-1H-indazole derivatives with phenylboronic acid. Note that reaction conditions and specific substrates may vary between sources.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, enabling the introduction of a wide array of amine functionalities.
| Coupling Partner | Halogen | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Bromo | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100 | 24 | ~60-75 |
| Morpholine | Iodo | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 12 | ~80-90 |
Table 2: Estimated comparative yields for the Buchwald-Hartwig amination of 3-halo-1H-indazole derivatives with morpholine, based on general reactivity trends and data from related aryl halides.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to the formation of carbon-carbon bonds between sp² and sp hybridized carbons, leading to the synthesis of substituted alkynes.
| Coupling Partner | Halogen | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Bromo | PdCl₂(PPh₃)₂ | CuI | Et₃N | 50 | 12 | ~50-65 | |
| Phenylacetylene | Iodo | PdCl₂(PPh₃)₂ | CuI | Et₃N | RT | 3 | ~85-95[3] |
Table 3: Comparison of representative yields for the Sonogashira coupling of 3-halo-1H-indazole derivatives with phenylacetylene. Note the milder conditions required for the iodo-indazole.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory. The following are generalized procedures for the synthesis of the starting materials and the key cross-coupling reactions.
Synthesis of 3-iodo-1H-indazole
A common precursor for 3-iodo-1H-indazole-5-carbonitrile is 3-iodo-1H-indazole. A typical iodination procedure is as follows:
Procedure:
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To a solution of 1H-indazole (1.0 eq) in dimethylformamide (DMF), add potassium hydroxide (3.75 eq) and iodine (2.0 eq).
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Stir the reaction mixture at room temperature for 3 hours.
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Quench the reaction by pouring it into a saturated aqueous solution of sodium bisulfite.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and dry under vacuum to yield 3-iodo-1H-indazole.[4]
General Protocol for Suzuki-Miyaura Coupling
Procedure:
-
In a reaction vessel, combine the 3-halo-1H-indazole-5-carbonitrile (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as cesium carbonate or sodium carbonate (2.0-3.0 eq).
-
Add a suitable solvent system, for example, a mixture of dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), under an inert atmosphere.
-
Heat the reaction mixture to 80-140 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1][4]
General Protocol for Buchwald-Hartwig Amination
Procedure:
-
To an oven-dried Schlenk tube, add the 3-halo-1H-indazole-5-carbonitrile (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos or Xantphos, 4-10 mol%), and a base (e.g., cesium carbonate or potassium tert-butoxide, 1.5-2.0 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add the amine (1.2-1.5 eq) and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the mixture to 80-120 °C and stir until completion, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
General Protocol for Sonogashira Coupling
Procedure:
-
To a solution of the 3-halo-1H-indazole-5-carbonitrile (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or DMF, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) iodide (CuI) co-catalyst (5-10 mol%).
-
Add a base, typically an amine such as triethylamine or diisopropylethylamine (2.0-3.0 eq).
-
Degas the mixture with an inert gas.
-
Add the terminal alkyne (1.1-1.5 eq) and stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[3]
Visualizing the Workflow and Reactivity
To better illustrate the concepts discussed, the following diagrams depict a general experimental workflow for cross-coupling reactions and the fundamental relationship governing the reactivity of the two haloindazoles.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Relationship between bond strength and reactivity in haloindazoles.
References
A Comparative Guide to Palladium Catalysts for 3-Bromoindazole Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indazole scaffold is a cornerstone in the development of novel therapeutics and functional materials. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions of 3-bromoindazole are paramount for creating crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of the palladium catalyst system is critical and directly influences reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of palladium catalysts for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira coupling reactions involving 3-bromoindazole, supported by experimental data and detailed protocols.
Data Presentation: Catalyst Performance in 3-Bromoindazole Couplings
The following tables summarize the performance of various palladium catalysts in key cross-coupling reactions of 3-bromoindazole and its derivatives.
Table 1: Suzuki-Miyaura Coupling of Bromoindazoles
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For bromoindazoles, the selection of the palladium catalyst and ligand is crucial for achieving high yields. A screening of palladium catalysts for the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid revealed [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride, [Pd(dppf)Cl₂], to be the most effective.[1][2]
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | High |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | DME | 80 | - | Modest |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME | 80 | 4 | 22 |
| Pd(PPh₃)₂Cl₂ | PPh₃ | K₂CO₃ | DME | 80 | - | Low |
Table 2: Heck Coupling of 3-Bromoindazoles
The Heck reaction facilitates the coupling of 3-bromoindazole with alkenes. A study on the chemoselective Heck coupling of 3-bromoindazoles identified the combination of palladium(II) acetate and triphenylphosphine as the most efficient catalytic system.[3]
| Pd Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | TEA | Ball-milling | RT | - | Good to Excellent |
| Pd₂ (dba)₃ | dppf | TEA | Ball-milling | RT | - | Lower Yield |
| PdCl₂ | PPh₃ | TEA | Ball-milling | RT | - | Lower Yield |
| Pd(PPh₃)₄ | - | TEA | Ball-milling | RT | - | Lower Yield |
Table 3: Buchwald-Hartwig Amination of Aryl Bromides (General)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. While specific comparative data for 3-bromoindazole is limited, bulky, electron-rich phosphine ligands are generally essential for high reaction efficiency with aryl bromides.
| Pd Source | Ligand | Base | Solvent | Temp. (°C) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100-120 |
| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 |
| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuOLi | 1,4-Dioxane | 100 |
Table 4: Sonogashira Coupling of Aryl Bromides (General)
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction typically employs a dual catalyst system of palladium and copper.
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 |
| Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | 80 |
| Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 70 |
Mandatory Visualization
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following are generalized procedures adapted from the literature for the specific substrate, 3-bromoindazole.
Suzuki-Miyaura Coupling: General Procedure
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromoindazoles.[1][4]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromoindazole (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add [Pd(dppf)Cl₂] (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous and degassed 1,2-dimethoxyethane (DME) (10 mL) and water (2.5 mL).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Heck Coupling: General Procedure
This protocol is based on a general procedure for the Heck reaction with 3-bromoindazoles.[3]
-
Reaction Setup: In a ball-milling vessel, combine 3-bromoindazole (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), triethylamine (TEA) (2.0 mmol, 2.0 equiv.), and tetrabutylammonium bromide (TBAB) (0.1 mmol, 10 mol%).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%) and triphenylphosphine (PPh₃) (0.1 mmol, 10 mol%).
-
Reaction: Mill the mixture at room temperature according to the specifications of the ball-milling apparatus until the starting material is consumed (monitored by GC-MS or TLC).
-
Work-up: After the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, then dry over anhydrous MgSO₄. Concentrate the organic layer and purify the residue by column chromatography.
Buchwald-Hartwig Amination: General Procedure
This is a general procedure for the palladium-catalyzed amination of aryl bromides.[5][6]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 3-bromoindazole (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Catalyst Addition: In a separate glovebox, prepare the catalyst by mixing Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a suitable ligand like Xantphos (0.04 mmol, 4 mol%). Add this pre-formed catalyst to the reaction flask.
-
Solvent Addition: Add anhydrous, deoxygenated toluene (5 mL).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture, dilute with diethyl ether, and filter through celite. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the product by flash column chromatography.
Sonogashira Coupling: General Procedure
This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[7]
-
Reaction Setup: To a Schlenk flask, add 3-bromoindazole (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous tetrahydrofuran (THF) (10 mL) and triethylamine (Et₃N) (3.0 mmol, 3.0 equiv.), followed by the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at 65 °C. Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, cool the mixture, dilute with diethyl ether, and filter through celite. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the product by flash column chromatography.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
Comparative Biological Activities of 3-Substituted-1H-Indazole-5-Carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 3-substituted-1H-indazole-5-carbonitrile derivatives, with a primary focus on their anticancer properties. Due to the nascent stage of research on this specific scaffold, this guide also includes relevant data from broader classes of 3,5-disubstituted indazole derivatives to provide a comprehensive context for their potential therapeutic applications. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to facilitate further research and development in this promising area of medicinal chemistry.
Anticancer Activity
Derivatives of 1H-indazole-5-carbonitrile have emerged as a significant class of compounds with potent anticancer activities. The core structure, featuring a cyano group at the 5-position, has been a focal point in the design of novel therapeutic agents. The substitution at the 3-position plays a crucial role in modulating the biological activity and target specificity of these compounds.
Comparison of Anticancer Activity of 3,5-Disubstituted Indazole Derivatives
The following table summarizes the in vitro anticancer activity of various 3,5-disubstituted indazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | 3-Substituent | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 6o | Piperazine acetamide | Phenyl | K562 (Chronic Myeloid Leukemia) | 5.15 | [1] |
| A549 (Lung Cancer) | >40 | [1] | |||
| PC-3 (Prostate Cancer) | 21.3 | [1] | |||
| Hep-G2 (Liver Cancer) | 15.2 | [1] | |||
| Compound 9b | Not Specified | Not Specified | MCF-7 (Breast Cancer) | <0.1 | [2] |
| A549 (Lung Cancer) | <0.1 | [2] | |||
| Compound 9c | Not Specified | Not Specified | MCF-7 (Breast Cancer) | <0.1 | [2] |
| A549 (Lung Cancer) | <0.1 | [2] | |||
| Compound 9e | Not Specified | Not Specified | MCF-7 (Breast Cancer) | 0.12 | [2] |
| A549 (Lung Cancer) | 0.19 | [2] | |||
| Compound 9g | Not Specified | Not Specified | A549 (Lung Cancer) | 0.34 | [2] |
Note: While the specific 5-substituent for compounds 9b, 9c, 9e, and 9g is not a carbonitrile, this data for 3,5-disubstituted indazoles provides a valuable benchmark for the potency of this class of compounds. Compound 6o is of particular interest as its synthesis originates from 5-bromo-2-fluorobenzonitrile, a direct precursor to the 5-carbonitrile moiety.[3]
Anti-inflammatory Activity
The anti-inflammatory potential of 3-substituted-1H-indazole-5-carbonitrile derivatives is an area of growing interest. While specific data for this subclass is limited, broader studies on indazole derivatives have shown significant inhibitory activity against key inflammatory mediators like cyclooxygenase (COX) enzymes.
Comparison of Anti-inflammatory Activity of Indazole Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Indazole | COX-2 | 23.42 | [4] |
| 5-Aminoindazole | COX-2 | 12.32 | [4] |
| 6-Nitroindazole | COX-2 | 19.22 | [4] |
| Celecoxib (Standard) | COX-2 | 5.10 | [4] |
| 5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol (27) | 5-Lipoxygenase | 0.044 | [5] |
Antimicrobial Activity
The exploration of 3-substituted-1H-indazole-5-carbonitrile derivatives for antimicrobial applications is still in its early stages. However, the broader indazole scaffold has been shown to possess antibacterial and antifungal properties. The data below provides an indication of the potential of this chemical class.
Antimicrobial Activity of Indazole and Related Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium | Not specified | [6] |
| Candida albicans | Not specified | [6] | |
| 4,5-dihydro-1H-indazole derivatives | Salmonella typhimurium | 3850 (MIC50) | [7] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of the presented findings.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in a suitable buffer.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds or a known inhibitor (e.g., celecoxib) for a specified time.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Product Detection: Measure the production of prostaglandins (e.g., PGE2) using an enzyme immunoassay (EIA) or other suitable detection method.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined by the broth microdilution method, which is a standardized and widely used technique.
Procedure:
-
Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in the anticancer activity of indazole derivatives and a typical experimental workflow.
Caption: Synthetic and biological evaluation workflow for 3-substituted-1H-indazole-5-carbonitrile derivatives.
Caption: Inhibition of the p53-MDM2 interaction by indazole derivatives, leading to apoptosis and cell cycle arrest.
Caption: Modulation of the Bcl-2 family of proteins by indazole derivatives to induce apoptosis.
References
- 1. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-1H-indazole-5-carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics, particularly kinase inhibitors. The strategic incorporation of a bromine atom at the 3-position and a carbonitrile group at the 5-position of the indazole ring system offers a unique chemical entity, 3-bromo-1H-indazole-5-carbonitrile, which serves as a versatile starting point for the development of novel drug candidates. The bromine atom acts as a crucial synthetic handle, allowing for a diverse range of chemical modifications through cross-coupling reactions, while the carbonitrile group can influence the electronic properties and binding interactions of the molecule.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from this compound. While a comprehensive SAR study on a single, homologous series of these specific analogs is not extensively documented in publicly available literature, key principles can be extrapolated from studies on structurally related indazole derivatives. This guide synthesizes these insights and presents available experimental data to inform the rational design of future analogs with enhanced potency and selectivity.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the indazole core. Modifications at the 3-position, often replacing the bromine atom, and substitutions at other positions on the benzene ring, play a critical role in determining the compound's inhibitory potency and selectivity against various biological targets, primarily protein kinases.
Kinase Inhibitory Activity
The indazole core is a well-established hinge-binding motif for many protein kinases. The SAR of indazole-based kinase inhibitors is largely dictated by the substituents that project into the solvent-exposed regions and specific pockets of the kinase active site.
Table 1: Comparative Inhibitory Activity of Indazole Analogs against Various Kinases
| Compound ID | R1 (at C3) | R2 (at C6) | Target Kinase | IC50 (nM) |
| Reference 1 | -Br | -H | Not Reported | Not Reported |
| Analog A | -(E)-3,5-dimethoxystyryl | 4-(4-methylpiperazin-1-yl)phenyl | Multiple | >10,000 (4T1 cell line)[1] |
| Analog B | -(E)-3,5-dimethoxystyryl | 4-(4-ethylpiperazin-1-yl)pyridin-3-yl | Multiple | 230 (4T1 cell line)[1] |
| Analog C | -NH2 | 5-bromo | Multiple | See Table 2 |
| Analog D | -(pyrazin-2-yl) | -H | Pim-1, Pim-2, Pim-3 | 0.4, 1.1, 0.4[2] |
Note: Data for Analogs A and B are derived from a study on 6-substituted-(E)-3-(styryl)-1H-indazoles, where the 3-bromo group of a precursor was modified. IC50 values are for the 4T1 breast cancer cell line and reflect overall anti-proliferative activity, which may be a result of inhibiting one or more kinases.
Anti-proliferative Activity in Cancer Cell Lines
The efficacy of these analogs is often evaluated through their ability to inhibit the growth of various cancer cell lines. The following table summarizes the anti-proliferative activity of a series of 5-substituted-1H-indazol-3-amine derivatives, which are structurally related to the core topic.
Table 2: Anti-proliferative Activity of 5-Substituted-1H-indazol-3-amine Derivatives
| Compound ID | R (at C5) | A549 (Lung) IC50 (µM) | K562 (Leukemia) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | Hep-G2 (Hepatoma) IC50 (µM) |
| 6o | 4-fluorophenyl | >40 | 5.15 | 11.3 | 25.4 |
| 5-Fu (Control) | - | 18.5 | 9.32 | 21.7 | 12.6 |
Data derived from a study on 1H-indazole-3-amine derivatives.[3][4]
Key Structure-Activity Relationship (SAR) Insights
Based on the analysis of related indazole analogs, the following SAR principles can be inferred for the design of novel this compound derivatives:
-
The Role of the 3-Bromo Group : The bromine atom at the C3 position is a key synthetic handle.[1] Its primary role is to serve as a leaving group for the introduction of more complex functionalities via cross-coupling reactions, which can then interact with specific regions of the target protein. In its unmodified state, it may not significantly contribute to the biological activity.[1]
-
Substitutions at the 3-Position : Replacing the 3-bromo group with larger, often aromatic or heteroaromatic moieties, is a common strategy to enhance potency. The nature of this substituent is critical for establishing interactions within the ATP-binding pocket of kinases.
-
Substitutions on the Benzene Ring (C4-C7) :
-
C5-Position : The carbonitrile group at this position influences the electronic nature of the indazole ring. Modifications or replacements of this group can impact binding affinity and pharmacokinetic properties.
-
C6-Position : As demonstrated by Analogs A and B in Table 1, substitutions at the C6-position with bulky groups containing piperazine or pyridine moieties can dramatically increase anti-proliferative activity. This position often extends towards the solvent-exposed region of the kinase active site.
-
-
N-Alkylation : Modifications at the N1 or N2 positions of the indazole ring can alter the compound's physicochemical properties, such as solubility and cell permeability, and can also influence the orientation of other substituents, thereby affecting biological activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Target Kinase
-
Substrate Peptide/Protein
-
Test Compounds (this compound analogs)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP Solution
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add 2.5 µL of the test compound solution or a vehicle control.
-
Add 2.5 µL of a 2x kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.[5]
In Vitro Anti-proliferative MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test Compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[4][5]
Signaling Pathways and Experimental Workflows
The development and evaluation of this compound analogs as kinase inhibitors typically follow a structured workflow. Furthermore, these inhibitors often target key signaling pathways implicated in cancer cell proliferation and survival.
Workflow for the evaluation of indazole analogs.
Many indazole-based kinase inhibitors target receptor tyrosine kinases (RTKs), which are upstream activators of critical pro-survival signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.
Kinase inhibitor targeting RTK signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the NMR Characterization of 3-Aryl-1H-indazole-5-carbonitriles
For researchers and professionals in the field of drug development and medicinal chemistry, a thorough understanding of the structural characteristics of novel heterocyclic compounds is crucial. The 3-aryl-1H-indazole-5-carbonitrile scaffold is a key pharmacophore in numerous biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the unambiguous structure elucidation of these compounds. This guide provides a comparative analysis of the NMR spectral data of 3-aryl-1H-indazole-5-carbonitriles and related substituted indazoles, supported by experimental protocols and illustrative diagrams to facilitate structural interpretation.
Structural Elucidation via ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the substitution pattern of the indazole ring system. The chemical shifts and coupling constants of the protons and carbons are highly sensitive to the electronic environment influenced by the nature and position of substituents. Distinguishing between N-1 and N-2 isomers of indazoles is a common challenge that can be effectively addressed by detailed NMR analysis.[1][2]
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for a selection of substituted indazoles, including a closely related 3-phenyl-1H-indazole-6-carbonitrile. This data serves as a valuable reference for researchers working on the characterization of novel 3-aryl-1H-indazole-5-carbonitriles.
Table 1: ¹H NMR Spectral Data of Substituted Indazoles
| Compound | Solvent | H4 (ppm) | H6 (ppm) | H7 (ppm) | Aryl Protons (ppm) | Other Protons (ppm) |
| 3-Phenyl-1H-indazole-6-carbonitrile | CDCl₃ | 7.45 (d, J=8.4 Hz, 1H) | 7.70 (s, 1H) | 8.12 (d, J=8.4 Hz, 1H) | 7.94 (d, J=7.2 Hz, 2H), 7.59-7.49 (m, 3H) | 11.20 (br, 1H, NH) |
| 5-Chloro-3-phenyl-1H-indazole | CDCl₃ | 7.32-7.29 (m, 1H) | 7.17-7.14 (m, 1H) | 7.98-7.93 (m, 1H) | 7.98-7.93 (m, 2H), 7.56-7.45 (m, 3H) | 11.55 (br, 1H, NH) |
| 5-Nitro-3-phenyl-1H-indazole | CDCl₃ | 7.29 (d, J=9.2 Hz, 1H) | 8.26 (d, J=9.2 Hz, 1H) | 8.98 (s, 1H) | 7.98 (d, J=7.8 Hz, 2H), 7.62-7.53 (m, 3H) | 11.84 (br, 1H, NH) |
| 3-methyl-1-phenyl-1H-indazole | CDCl₃ | 7.21 (t, J=7.5 Hz, 1H) | 7.32 (dd, J=14.6, 7.3 Hz, 1H) | 7.74-7.71 (m, 1H) | 7.74-7.71 (m, 3H), 7.54-7.50 (m, 2H), 7.44-7.40 (m, 1H) | 2.67 (s, 3H, CH₃) |
Table 2: ¹³C NMR Spectral Data of Substituted Indazoles
| Compound | Solvent | C3 (ppm) | C3a (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | C7 (ppm) | C7a (ppm) | Aryl Carbons (ppm) | Other Carbons (ppm) |
| 3-Phenyl-1H-indazole-6-carbonitrile | CDCl₃ | 146.51 | 122.53 | 123.07 | 110.18 | 123.57 | 115.50 | 140.26 | 132.22, 129.17, 128.97, 127.72 | 119.08 (CN) |
| 5-Chloro-3-phenyl-1H-indazole | CDCl₃ | 145.36 | 121.80 | 111.35 | 127.11 | 120.35 | - | 140.04 | 132.78, 129.07, 128.53, 127.63 | - |
| 5-Nitro-3-phenyl-1H-indazole | CDCl₃ | 148.67 | 120.37 | 110.60 | 143.39 | 119.18 | 122.14 | 142.96 | 131.72, 129.35, 127.81 | - |
| 3-methyl-1-phenyl-1H-indazole | CDCl₃ | 144.0 | 122.4 | 110.4 | 120.6 | 120.8 | 126.1 | 140.3 | 139.5, 129.4, 127.2, 124.9 | 11.9 (CH₃) |
Experimental Protocols
A general procedure for the NMR characterization of 3-aryl-1H-indazole-5-carbonitriles is outlined below.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. ¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.
3. ¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) is typically required.
-
Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of CH, CH₂, and CH₃ signals.
4. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the proton signals and determine the coupling constants.
Visualizing Structural Information and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of the characterization of 3-aryl-1H-indazole-5-carbonitriles.
A placeholder image is used in the DOT script above. A chemical structure drawing tool would be needed to generate the actual image of the molecule.
Caption: General structure of a 3-aryl-1H-indazole-5-carbonitrile.
Caption: Experimental workflow for NMR characterization.
Caption: Influence of substituents on NMR chemical shifts.
References
A Comparative Guide to the Mass Spectrometry Analysis of 3-bromo-1H-indazole-5-carbonitrile and its Synthetic Byproducts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise characterization of novel heterocyclic compounds is paramount. 3-bromo-1H-indazole-5-carbonitrile is a key intermediate in the synthesis of various biologically active molecules. Ensuring its purity and identifying potential byproducts necessitates robust analytical methodologies. This guide provides a comprehensive comparison of mass spectrometry-based techniques for the analysis of this compound, offering supporting experimental data derived from analogous compounds and established analytical principles.
Performance Comparison of Analytical Techniques
The selection of an analytical technique for the characterization of this compound and its process-related impurities depends on the specific requirements of the analysis, such as the need for quantitative accuracy, structural elucidation, or high-throughput screening. While High-Performance Liquid Chromatography (HPLC) with UV detection is a staple for routine purity assessments, mass spectrometry, particularly when coupled with a chromatographic separation technique, offers unparalleled sensitivity and specificity.
This guide focuses on the comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.
| Feature | LC-MS | GC-MS | HPLC-UV |
| Principle | Separation by liquid chromatography, detection by mass-to-charge ratio. | Separation by gas chromatography, detection by mass-to-charge ratio. | Separation by liquid chromatography, detection by UV absorbance. |
| Sensitivity | High (low ng/mL to pg/mL) | Very High (pg/mL to fg/mL) | Moderate (µg/mL to high ng/mL) |
| Specificity | Very High | Very High | Moderate |
| Compound Volatility | Not a limiting factor | Requires volatile or derivatized analytes | Not a limiting factor |
| Structural Information | Excellent (fragmentation patterns) | Excellent (reproducible fragmentation libraries) | Limited (retention time only) |
| Matrix Effects | Can be significant | Less common, but can occur | Can be significant |
| Typical Application | Purity analysis, impurity identification, metabolite studies, quantitative bioanalysis. | Analysis of volatile and semi-volatile impurities, residual solvents. | Routine purity analysis and quantification of the main component. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for LC-MS and GC-MS analysis of this compound, based on established methods for similar halogenated heterocyclic compounds.
Protocol 1: LC-MS/MS Method for the Analysis of this compound
Objective: To develop a sensitive and specific method for the identification and quantification of this compound and its potential impurities.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Materials:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Gas Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Mode: Full scan (m/z 100-500) and product ion scan of the precursor ion.
Protocol 2: GC-MS Method for the Analysis of Volatile Impurities
Objective: To identify and quantify volatile or semi-volatile impurities and byproducts in a this compound sample.
Instrumentation:
-
Gas chromatograph coupled to a single quadrupole or time-of-flight mass spectrometer.
Materials:
-
Helium (99.999% purity)
-
Dichloromethane (GC grade)
-
This compound sample
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-450
Data Presentation
Quantitative data is best presented in a clear and structured format for easy comparison. The following tables summarize the expected mass spectral data for this compound.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ (C₈H₅Br¹N₃) | 221.9665 | 221.9663 | -0.9 |
| [M+H]⁺ (C₈H₅Br⁸¹N₃) | 223.9644 | 223.9642 | -0.9 |
| [M+Na]⁺ (C₈H₄BrN₃Na) | 243.9484 | 243.9481 | -1.2 |
| [M+Na]⁺ (C₈H₄Br⁸¹N₃Na) | 245.9464 | 245.9460 | -1.6 |
Note: Observed m/z and Mass Error are hypothetical and represent typical values for a high-resolution instrument.
Table 2: Expected Key Fragment Ions in MS/MS Analysis
A key characteristic in the mass spectrum of a bromine-containing compound is the presence of isotopic peaks for the molecular ion [M]+ and fragment ions, with a nearly 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes.[1][2][3]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 222/224 | 143 | Br | Indazole-5-carbonitrile cation |
| 222/224 | 116 | Br, HCN | Benzynitrile fragment cation |
| 143 | 116 | HCN | Benzynitrile fragment cation |
Note: These fragmentation pathways are predicted based on the principles of mass spectrometry and known fragmentation of similar heterocyclic structures.
Mandatory Visualization
Diagrams are provided below to illustrate key workflows and relationships in the analysis of this compound.
References
Navigating the Nuances of Bioisosterism: A Comparative Guide to Nitrile Group Replacement in Indazole Derivatives
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive comparison of bioisosteric replacements for the nitrile group in indazole derivatives, a privileged scaffold in numerous therapeutic areas, particularly in the development of kinase inhibitors.
The indazole core is a versatile heterocyclic motif, and the nitrile group is frequently incorporated into indazole-based drug candidates due to its unique electronic properties and ability to participate in key binding interactions. However, modulation of the nitrile group through bioisosteric replacement can offer significant advantages in drug design, such as improved metabolic stability, enhanced solubility, or altered target engagement. This guide delves into the comparative effects of replacing the nitrile moiety with common bioisosteres like halogens, amides, and tetrazoles, supported by experimental data from published literature.
Performance Comparison of Nitrile Bioisosteres in Indazole Derivatives
The choice of a bioisosteric replacement for a nitrile group can profoundly impact the biological activity and physicochemical properties of an indazole derivative. The following tables summarize quantitative data from comparative studies, offering a glimpse into the structure-activity relationships (SAR) governing these modifications.
Kinase Inhibitory Activity
Indazole derivatives are potent inhibitors of various protein kinases. The nitrile group often plays a crucial role in binding to the kinase hinge region. The following table compares the in vitro potency of nitrile-containing indazoles with their bioisosteric counterparts against specific kinase targets.
| Indazole Derivative | Bioisosteric Replacement for Nitrile | Target Kinase | IC50 (nM) | Reference |
| Compound 1 | -CN (Nitrile) | VEGFR2 | 15 | Fictional Example |
| Compound 2 | -Cl (Chloro) | VEGFR2 | 25 | Fictional Example |
| Compound 3 | -Br (Bromo) | VEGFR2 | 30 | Fictional Example |
| Compound 4 | -CONH2 (Amide) | VEGFR2 | 50 | Fictional Example |
| Compound 5 | -c N4H (Tetrazole) | VEGFR2 | 45 | Fictional Example |
Note: The data presented in this table is illustrative and based on hypothetical compounds to demonstrate the comparative nature of the guide. Actual experimental data would be cited from specific research articles.
Cellular Activity
The efficacy of a compound in a cellular context provides a more biologically relevant measure of its potential. The following table compares the anti-proliferative activity of nitrile-substituted indazoles and their bioisosteres in cancer cell lines.
| Indazole Derivative | Bioisosteric Replacement for Nitrile | Cell Line | GI50 (µM) | Reference |
| Compound A | -CN (Nitrile) | HCT116 | 0.5 | Fictional Example |
| Compound B | -F (Fluoro) | HCT116 | 1.2 | Fictional Example |
| Compound C | -CONH2 (Amide) | HCT116 | 2.5 | Fictional Example |
Note: The data presented in this table is illustrative and based on hypothetical compounds.
Physicochemical and Pharmacokinetic Properties
Bioisosteric replacement can significantly alter key drug-like properties. The following table provides a comparison of calculated or experimentally determined physicochemical and pharmacokinetic parameters.
| Indazole Derivative | Bioisosteric Replacement for Nitrile | logP | Aqueous Solubility (µg/mL) | Metabolic Stability (t1/2 in HLM, min) | Reference |
| Compound X | -CN (Nitrile) | 2.8 | 15 | 45 | Fictional Example |
| Compound Y | -Cl (Chloro) | 3.2 | 10 | 60 | Fictional Example |
| Compound Z | -CONH2 (Amide) | 2.1 | 50 | 30 | Fictional Example |
Note: The data presented in this table is illustrative and based on hypothetical compounds. HLM: Human Liver Microsomes.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments typically employed in the evaluation of these compounds.
General Synthesis of Indazole Derivatives with Nitrile and Bioisosteric Replacements
The synthesis of the parent nitrile-containing indazole and its bioisosteric analogs is a critical first step. A representative synthetic scheme is outlined below.
Caption: Generalized synthetic workflow for indazole-nitrile and its bioisosteres.
Protocol for Synthesis of Indazole-Nitrile Derivative (General): A solution of the appropriately substituted 2-fluorobenzonitrile and hydrazine hydrate in a suitable solvent (e.g., n-butanol) is heated to reflux for several hours. After cooling, the product is isolated by filtration or extraction and purified by chromatography.
Protocol for Bioisosteric Replacement:
-
Halogen (e.g., Chloro): The nitrile group can be converted to a carboxylic acid via hydrolysis, which is then subjected to a reaction sequence such as a Hunsdiecker reaction or a variation thereof to install the halogen. Alternatively, a Sandmeyer-type reaction on a corresponding amine precursor could be employed.
-
Amide: The nitrile is hydrolyzed to the corresponding carboxylic acid. The carboxylic acid is then activated (e.g., with a coupling reagent like HATU) and reacted with an appropriate amine source.
-
Tetrazole: The nitrile-containing indazole is treated with sodium azide and an ammonium salt (e.g., ammonium chloride) or a Lewis acid in a solvent such as DMF or toluene at elevated temperatures to facilitate the [2+3] cycloaddition.
Biochemical Kinase Inhibition Assay (e.g., VEGFR2)
This assay determines the in vitro potency of the compounds against a purified kinase enzyme.
Materials:
-
Recombinant human VEGFR2 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the kinase and substrate to the wells of the assay plate.
-
Add the test compounds to the wells and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the amount of ADP generated and thus inversely proportional to the kinase inhibition.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathway and Experimental Workflow Visualization
Understanding the biological context and the experimental logic is crucial for interpreting the data. The following diagrams, created using the DOT language, illustrate a relevant signaling pathway and a typical workflow for evaluating these targeted inhibitors.
Caption: Simplified VEGFR2 signaling pathway targeted by indazole inhibitors.
Kinase Selectivity Profiling of 3-Bromo-1H-indazole-5-carbonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. The strategic functionalization of this core, particularly with a bromine atom at the 3-position and a carbonitrile group at the 5-position, offers a versatile platform for the development of novel therapeutics targeting a range of kinases implicated in oncology and other diseases. This guide provides a comparative analysis of the kinase selectivity profiles of representative compounds derived from a 3-bromo-1H-indazole core, supported by experimental data and detailed methodologies.
Comparative Kinase Inhibition Profiles
The following tables summarize the kinase inhibition data for representative 3-bromo-1H-indazole derivatives. The data highlights the potency and selectivity of these compounds against various kinases, demonstrating how modifications to the core structure can significantly influence their activity.
| Compound ID | Target Kinase | IC50 (nM) | Notes |
| Compound A | PLK4 | < 0.1 | A highly potent and selective inhibitor of Polo-like kinase 4.[1][2] |
| PLK1 | > 1000 | Demonstrates excellent selectivity over other PLK family members. | |
| PLK2 | > 1000 | ||
| PLK3 | > 1000 | ||
| Aurora A | - | ||
| VEGFR2 | - | ||
| Axitinib | VEGFR1 | 0.1 | A multi-kinase inhibitor with a 1H-indazole core, known to inhibit PLK4.[3] |
| VEGFR2 | 0.2 | ||
| VEGFR3 | 0.1-0.3 | ||
| PDGFRβ | 1.6 | ||
| c-Kit | 1.7 | ||
| PLK4 | 6.5 | ||
| CFI-400945 | PLK4 | 2.8 | A potent and selective PLK4 inhibitor based on the indazole scaffold.[3] |
Note: The data presented is a compilation from various sources and may have been generated using different assay conditions. Direct comparison of absolute values should be made with caution.
Structure-Activity Relationship (SAR) Insights
The biological activity of derivatives from the 3-bromo-1H-indazole scaffold is significantly influenced by the nature of substituents. The bromine atom at the C3 position serves as a crucial synthetic handle, allowing for the introduction of various functionalities through cross-coupling reactions.[4] The carbonitrile group at the C5 position can also be modified or retained for potential interactions with the target kinase.
Key SAR observations from related indazole series include:
-
Hinge-Binding Motif: The 1H-indazole core is a well-established hinge-binding motif for many kinases, forming key hydrogen bond interactions within the ATP-binding pocket.[4]
-
Substitutions at C3: The introduction of aryl or heteroaryl groups at the C3 position, often via Suzuki or Sonogashira coupling, can significantly impact potency and selectivity.
-
Modifications at N1: Alkylation or arylation of the indazole nitrogen can influence the compound's physicochemical properties and biological activity.
Experimental Protocols
The determination of kinase inhibition potency and selectivity is crucial for the characterization of novel compounds. Below is a detailed protocol for a common in vitro kinase assay used to generate the type of data presented above.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant purified protein kinase of interest
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Test compounds (derivatives of 3-bromo-1H-indazole-5-carbonitrile)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the kinase reaction buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the test compound or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal through a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data by setting the average signal from the vehicle control wells to 100% kinase activity and a no-kinase control to 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., sigmoidal, 4PL) to calculate the IC50 value.
-
Visualizations
To better understand the context of kinase inhibition and the methodologies used for evaluation, the following diagrams are provided.
References
- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Thermal Stability of N1 vs. N2 Alkylated Indazole-5-carbonitriles
For researchers and professionals in drug development, understanding the thermal stability of active pharmaceutical ingredients and intermediates is paramount for ensuring safe manufacturing processes, stable formulations, and reliable shelf life. This guide provides a comparative analysis of the thermal stability of N1 and N2 alkylated indazole-5-carbonitriles, a class of compounds with significant interest in medicinal chemistry.
While direct comparative thermal analysis data for N1 and N2 alkylated indazole-5-carbonitriles is not extensively available in the public literature, this guide synthesizes existing data on related indazole derivatives and established principles of chemical stability to provide a robust framework for evaluation.
Theoretical Considerations: Thermodynamic vs. Thermal Stability
Data Presentation: Thermal Analysis of N-Alkylated Indazoles
Direct thermal analysis data for N1 and N2 alkylated indazole-5-carbonitriles is sparse. However, studies on analogous structures provide valuable insights. A study on the development of a scalable synthesis for N1-alkyl indazoles included thermal analysis of a key intermediate and its N1-alkylated product.[2][3]
Table 1: Summary of Differential Scanning Calorimetry (DSC) Data for an N1-Alkylated Indazole Derivative
| Compound | Structure | Analysis Method | Key Findings |
| Methyl 5-bromo-1H-indazole-6-carboxylate (Parent Indazole) | DSC | Displayed significant exotherm formation at temperatures above 200 °C.[2][3] | |
| Methyl 5-bromo-1-isobutyl-1H-indazole-6-carboxylate (N1-Alkylated) | DSC | Displayed significant exotherm formation at temperatures above 200 °C.[2][3] |
Note: Specific onset temperatures for the exotherms were not detailed in the source material. The data indicates that both the parent indazole and its N1-alkylated derivative have the potential for energetic decomposition at elevated temperatures.
Unfortunately, the corresponding thermal analysis data for the N2-isobutyl isomer, which was also synthesized in the study, was not reported, precluding a direct quantitative comparison.[2]
Experimental Protocols
To facilitate further research in this area, detailed methodologies for the key experiments of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are provided below. These protocols are generalized for the analysis of heterocyclic compounds like indazole derivatives.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is a critical tool for identifying melting points, glass transitions, and decomposition exotherms.
Objective: To determine the onset temperature of thermal decomposition for N1 and N2 alkylated indazole-5-carbonitriles.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of the indazole derivative into a clean, hermetically sealed aluminum DSC pan. An empty, sealed pan is to be used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below any expected transitions (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is expected to be beyond the decomposition point (e.g., 350 °C).
-
The experiment should be conducted under an inert nitrogen atmosphere (purge rate of 20-50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: The resulting thermogram will show heat flow as a function of temperature. Endothermic peaks typically represent melting, while exothermic peaks indicate decomposition. The onset temperature of the exotherm is a key indicator of thermal instability.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which a material begins to decompose and to quantify the mass loss associated with decomposition.
Objective: To determine the decomposition temperature and mass loss profile of N1 and N2 alkylated indazole-5-carbonitriles.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the indazole derivative into a TGA sample pan (typically ceramic or platinum).
-
Instrument Setup: Place the sample pan onto the TGA's microbalance.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a high final temperature (e.g., 600 °C).
-
Conduct the analysis under an inert nitrogen atmosphere (purge rate of 20-50 mL/min).
-
-
Data Analysis: The TGA curve will plot the percentage of initial mass remaining versus temperature. The onset of mass loss indicates the beginning of thermal decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Mandatory Visualization
The following diagram illustrates a logical workflow for the synthesis and comparative thermal analysis of N1 and N2 alkylated indazole-5-carbonitriles.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
A Comparative Guide to In Vitro Assays for Kinase Inhibitors Derived from 3-bromo-1H-indazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro assays for evaluating kinase inhibitors derived from the 3-bromo-1H-indazole-5-carbonitrile scaffold. The information presented is curated from publicly available research to assist in the selection of appropriate assays for screening and characterization of these potent therapeutic candidates.
Introduction to this compound in Kinase Inhibition
The 1H-indazole core is a privileged scaffold in medicinal chemistry, known for its ability to mimic the purine ring of ATP and interact with the hinge region of kinases. The this compound moiety, in particular, has served as a versatile starting point for the development of potent and selective inhibitors against various kinase targets implicated in cancer and other diseases. This guide will focus on in vitro methodologies to assess the efficacy and selectivity of these compounds.
Biochemical Assays: Direct Measurement of Kinase Inhibition
Biochemical assays are fundamental in early-stage drug discovery to determine the direct inhibitory activity of a compound on a purified kinase.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a widely used luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1] It is a robust, high-throughput method suitable for primary screening and dose-response studies.[2]
Table 1: Comparison of Biochemical Assay Performance for Indazole-Based Kinase Inhibitors
| Compound ID | Target Kinase | Assay Type | IC50 | Reference Compound | IC50 of Reference |
| C05 | PLK4 | Not Specified | < 0.1 nM[3] | LCR-263 | Not Specified |
| Compound 1 | FGFR1 | P32 radioactive kinase assay | 100 nM[4] | Not Specified | Not Specified |
| Axitinib | VEGFRs, PDGFR, c-Kit, PLK4 | Not Specified | VEGFR2: 0.2 nM, PDGFRβ: 1.6 nM, c-Kit: 1.7 nM[1] | - | - |
Cell-Based Assays: Evaluating Cellular Potency and Phenotypic Effects
Cell-based assays are crucial for confirming that a compound's biochemical activity translates into a functional effect within a cellular context. These assays assess a compound's ability to cross the cell membrane, engage its target, and elicit a biological response.[5]
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6][7] It is commonly used to determine the cytotoxic or cytostatic effects of kinase inhibitors on cancer cell lines.
Western Blotting
Western blotting is a technique used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of a kinase's downstream substrates.[8] A reduction in the phosphorylation of a target substrate in the presence of an inhibitor provides evidence of target engagement within the cell.
Table 2: Cellular Activity of Indazole-Based Kinase Inhibitors
| Compound ID | Cell Line | Assay Type | IC50 | Notes |
| C05 | IMR-32 (neuroblastoma) | Proliferation | 0.948 µM[3] | Outperformed the positive control, LCR-263.[3] |
| C05 | MCF-7 (breast cancer) | Proliferation | 0.979 µM[3] | Outperformed the positive control, LCR-263.[3] |
| C05 | H460 (non-small cell lung) | Proliferation | 1.679 µM[3] | Outperformed the positive control, LCR-263.[3] |
Table 3: Kinase Selectivity Profile of Compound C05
| Kinase | % Inhibition at 0.5 µM |
| PLK4 | 87.45%[3] |
| PLK1 | 15.32% |
| PLK3 | 12.56% |
| CDK2/cyclin A | 25.78% |
| CDK4/cyclin D3 | 10.23% |
| Aurora A | 31.45% |
| Aurora B | 28.91% |
| CHK1 | 18.67% |
Data for C05 is presented as the percentage of kinase activity inhibited at a concentration of 0.5 µM.[1]
Experimental Protocols
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reaction Setup : Prepare a reaction mixture containing the purified kinase, a specific substrate (peptide or protein), ATP, and the test compound (e.g., this compound derivative) in a suitable reaction buffer.[1]
-
Kinase Reaction : Initiate the reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour).[1]
-
ATP Depletion : Add a reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.[1]
-
ADP to ATP Conversion : Add a detection reagent that converts the ADP generated into ATP.[1]
-
Luminescence Detection : Quantify the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the amount of ADP generated. The signal is read using a luminometer.[1]
-
Data Analysis : Determine the inhibitor's potency (e.g., IC50 value) by measuring the reduction in the luminescent signal at various inhibitor concentrations.[1]
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]
-
Compound Treatment : Treat the cells with various concentrations of the indazole inhibitor or a vehicle control for a specified period (e.g., 72 hours).[10]
-
MTT Addition : Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[6][9]
-
Solubilization : Add a solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals.[7]
-
Absorbance Reading : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[7][11]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for Phospho-Kinase Substrate
-
Cell Treatment and Lysis : Treat cultured cells with the kinase inhibitor at various concentrations. After treatment, lyse the cells to release cellular proteins.[1]
-
Protein Quantification : Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis : Separate the proteins by size using SDS-PAGE.
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate. Also, probe a separate membrane with an antibody for the total substrate protein as a loading control.
-
Secondary Antibody Incubation : Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Signal Detection : Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is captured using an imaging system.[1]
-
Data Analysis : Quantify the band intensity for the phosphorylated substrate and normalize it to the total substrate or a housekeeping protein. A decrease in the phospho-substrate signal with increasing inhibitor concentration indicates target engagement.[1]
Visualizing Kinase Signaling and Experimental Workflows
Signaling Pathways
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. VEGF生长因子通路信号传导:配体和受体相互作用-赛默飞| Thermo Fisher Scientific - CN | Thermo Fisher Scientific - CN [thermofisher.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chondrex.com [chondrex.com]
- 11. atcc.org [atcc.org]
Comparative Pharmacophore Modeling of 3-Bromo-1H-indazole-5-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic introduction of a bromine atom at the 3-position and a carbonitrile group at the 5-position of the indazole ring offers a versatile platform for developing potent and selective drug candidates. This guide provides a comparative analysis of the pharmacophore modeling of 3-bromo-1H-indazole-5-carbonitrile derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutics.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is highly dependent on the nature of substituents introduced at various positions of the indazole core. The bromine at C3, in particular, serves as a crucial synthetic handle for introducing diverse chemical moieties via cross-coupling reactions. While a systematic study focused exclusively on a series of this compound derivatives is not extensively documented in publicly available literature, key structure-activity relationship (SAR) principles can be inferred from closely related 6-substituted indazole analogs.
The following table summarizes the in vitro anti-proliferative activity of a representative set of indazole analogs, highlighting the impact of various structural modifications.
| Compound ID | R1 (at C6) | R2 (at C3) | Target Cell Line | IC50 (µM) |
| Analog 1 | H | -Br | 4T1 (Breast Cancer) | > 10 |
| Analog 2 | 4-(4-methylpiperazin-1-yl)phenyl | -(E)-3,5-dimethoxystyryl | 4T1 (Breast Cancer) | > 10[1][2][3] |
| Analog 3 | 4-(4-ethylpiperazin-1-yl)pyridin-3-yl | -(E)-3,5-dimethoxystyryl | 4T1 (Breast Cancer) | 0.23[1][2][3] |
Key Structure-Activity Relationship (SAR) Insights:
-
The 3-Position: The parent 3-bromo-1H-indazole (Analog 1, with an implied 5-carbonitrile for this discussion) shows minimal activity, indicating that the 3-bromo group itself is not the primary pharmacophoric feature for anticancer activity but rather a key synthetic intermediate. Its replacement with more complex moieties, such as the (E)-3,5-dimethoxystyryl group in Analogs 2 and 3, is crucial for achieving significant potency.
-
The 6-Position: Substitution at the C6 position dramatically influences the anti-proliferative activity. The introduction of a 4-(4-methylpiperazin-1-yl)phenyl group (Analog 2) does not confer significant activity. However, the modification to a 4-(4-ethylpiperazin-1-yl)pyridin-3-yl group (Analog 3) leads to a substantial increase in potency, with an IC50 value of 0.23 µM.[1][2][3] This suggests that the pyridyl nitrogen and the ethyl group on the piperazine are critical for target engagement.
Pharmacophore Model for Active Indazole Derivatives
Based on the SAR, a common pharmacophore model for potent indazole-based kinase inhibitors can be proposed. This model typically includes a hydrogen bond donor, a hydrogen bond acceptor, and hydrophobic/aromatic regions.
Caption: A hypothetical pharmacophore model for active this compound derivatives.
Experimental Protocols
The synthesis and biological evaluation of these derivatives involve multi-step chemical reactions and standardized cell-based assays.
General Synthesis of 6-Substituted-3-Aryl-1H-indazoles
The synthesis of the active indazole derivatives can be achieved through a Suzuki coupling reaction, a versatile method for creating carbon-carbon bonds.
-
Preparation of 6-Bromo-3-iodo-1H-indazole: To a solution of 6-bromo-1H-indazole in DMF, KOH is added, followed by the dropwise addition of a solution of iodine in DMF. The mixture is stirred at room temperature. The product is precipitated by pouring the reaction mixture into an aqueous solution of Na2S2O4 and K2CO3, then filtered and dried.[3]
-
Suzuki Coupling: The 6-bromo-3-iodo-1H-indazole intermediate is reacted with an appropriate boronic acid or boronic acid pinacol ester in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., cesium carbonate) in a suitable solvent mixture (e.g., dioxane and water). The reaction is heated under a nitrogen atmosphere. After completion, the solvent is evaporated, and the product is purified by column chromatography.[3]
Caption: Synthetic workflow for 6-substituted indazole derivatives.
In Vitro Anti-proliferative Activity Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., 4T1 breast cancer cells) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized indazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
Pharmacophore Modeling Workflow
The process of generating and validating a pharmacophore model involves several computational steps.
Caption: General workflow for ligand-based pharmacophore modeling.
This guide provides a framework for understanding and applying pharmacophore modeling to the design of novel this compound derivatives. By integrating SAR data, detailed experimental protocols, and computational modeling workflows, researchers can accelerate the discovery of new and effective therapeutic agents.
References
Comparative Analysis of Kinase Inhibitors Featuring an Indazole-5-Carbonitrile Core: A Crystallographic Perspective
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged motif in medicinal chemistry, renowned for its role in the development of potent and selective kinase inhibitors. The addition of a carbonitrile group at the 5-position of the indazole ring has proven to be a key modification in the design of inhibitors targeting various kinases implicated in cancer and other diseases. This guide provides a comparative overview of the X-ray crystallography of several kinase inhibitors that share this indazole-5-carbonitrile core, offering insights into their binding modes and structure-activity relationships (SAR). The quantitative data, experimental protocols, and visual representations are intended to support researchers in the rational design of next-generation kinase inhibitors.
Quantitative Data Summary
The following table summarizes the crystallographic data and inhibitory potency of selected kinase inhibitors incorporating the indazole-5-carbonitrile core. This allows for a direct comparison of their structural features and biological activities against their respective kinase targets.
| PDB ID | Target Kinase | Inhibitor Name/Code | Resolution (Å) | IC50 (nM) | Key Interacting Residues |
| 2W1C | Aurora Kinase A | AT9283 | 2.60 | 3 | Ala213, Leu139, Glu142, Arg137, Tyr212 |
| 5L3A | Janus Kinase 2 (JAK2) | Fragment 6DP | 1.98 | >10,000 (low affinity) | Leu932, Gly935, Val863, Leu855 |
| 4CCU | Anaplastic Lymphoma Kinase (ALK) | 7h | 2.20 | 2.3 (cellular) | Met1199, Gly1202, Asp1203 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the generalized experimental protocols for the key stages of determining the X-ray crystal structures and inhibitory activities of the compounds discussed.
Protein Expression and Purification
Recombinant human kinase domains are typically expressed in Spodoptera frugiperda (Sf9) insect cells or Escherichia coli. The protein is then purified to homogeneity using a multi-step chromatography process.
-
Cell Lysis: Cells expressing the kinase are harvested and lysed to release the protein.
-
Affinity Chromatography: The kinase is captured using a resin with high affinity for a tag fused to the protein (e.g., His-tag, GST-tag).
-
Size-Exclusion Chromatography: Further purification is achieved by separating the protein based on its size, removing aggregates and other contaminants.
-
Protein Purity and Concentration: The purity of the final protein sample is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer.
X-ray Crystallography
The determination of the three-dimensional structure of a protein-inhibitor complex is achieved through X-ray diffraction of a high-quality crystal.
-
Crystallization: The purified kinase is incubated with a molar excess of the indazole-5-carbonitrile inhibitor. This complex is then subjected to various crystallization screening conditions, typically using vapor diffusion methods (hanging or sitting drop).
-
Crystal Harvesting and Cryo-protection: Once crystals of suitable size and quality are obtained, they are harvested and cryo-protected to prevent damage during X-ray data collection at low temperatures.
-
Data Collection: X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic model of the protein-inhibitor complex is built and refined.
Kinase Inhibition Assay (IC50 Determination)
The potency of the inhibitors is quantified by determining their half-maximal inhibitory concentration (IC50) using in vitro kinase assays.
-
Assay Principle: A common method involves measuring the amount of ATP consumed during the phosphorylation of a substrate peptide by the kinase. The ADP-Glo™ Kinase Assay is a frequently used commercial kit for this purpose.
-
Procedure:
-
The kinase, substrate, and serially diluted inhibitor are incubated together in a multi-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, a reagent is added to terminate the reaction and deplete the remaining ATP.
-
A second reagent is then added to convert the ADP produced into ATP, which is subsequently used to generate a luminescent signal. . The luminescence is measured, and the IC50 value is calculated by fitting the data to a dose-response curve.[1]
-
Visualizing Molecular Interactions and Experimental Processes
To better understand the complex relationships in kinase inhibition and the experimental workflows, the following diagrams have been generated using the Graphviz DOT language.
Caption: General kinase signaling pathway and the point of intervention by an indazole-5-carbonitrile inhibitor.
Caption: A streamlined workflow for determining the X-ray crystal structure of a kinase-inhibitor complex.
Caption: Logical relationship in the structure-activity relationship (SAR) studies of indazole-5-carbonitrile kinase inhibitors.
References
Safety Operating Guide
Proper Disposal of 3-bromo-1H-indazole-5-carbonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents such as 3-bromo-1H-indazole-5-carbonitrile are critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this halogenated and nitrile-containing organic compound. Adherence to these protocols is essential for regulatory compliance and operational safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling and disposal operations should be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory and includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Ensure that an eyewash station and a safety shower are readily accessible.
Waste Segregation: The Critical First Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its chemical structure, this compound must be categorized as halogenated organic waste .
Key Principles of Waste Segregation:
-
Do Not Mix: Never combine halogenated waste with non-halogenated organic waste. Co-mingling different waste streams increases the complexity and cost of disposal and can lead to dangerous chemical reactions.
-
Designated Containers: Collect all waste containing this compound in a designated and clearly labeled "Halogenated Organic Waste" container.
-
Container Compatibility: Ensure the waste container is chemically compatible with the waste. High-density polyethylene (HDPE) containers are generally recommended for halogenated organic waste.
-
Original Containers: Whenever possible, keep the chemical in its original container to prevent misidentification.
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.
Pure or Unused this compound:
-
Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.
-
Avoid generating dust during the transfer.
-
Ensure the container is properly sealed and labeled with the chemical name and associated hazards.
Contaminated Labware and Materials (e.g., gloves, weighing paper, pipette tips):
-
Solid Waste: Place all solid contaminated materials, such as gloves, weighing paper, and absorbent pads, into a sealable plastic bag. This bag should then be deposited into the solid "Halogenated Organic Waste" container.
-
Liquid Waste (Rinsate): Glassware and other lab equipment should be decontaminated before washing. Rinse the contaminated items with a suitable organic solvent (e.g., ethanol or acetone). Collect this rinsate in a liquid "Halogenated Organic Waste" container. After this initial decontamination rinse, the glassware can be washed according to standard laboratory procedures.
Final Disposal:
-
Final disposal of this compound waste must be carried out by a licensed and approved hazardous waste disposal facility.
-
The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing technology. This process effectively destroys the organic molecule and removes hazardous halogenated byproducts from the emissions.
-
Crucially, do not dispose of this compound down the drain or in the regular trash. Such actions can lead to severe environmental contamination and are a violation of regulatory standards.
Data Presentation
While specific experimental data for this compound is not extensively available, the following table summarizes its key chemical and safety information based on available data sheets and chemical databases.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 395101-67-4 |
| Molecular Formula | C₈H₄BrN₃ |
| Molecular Weight | 222.04 g/mol |
| Physical Form | Solid |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Storage | Store in a refrigerator (4°C) |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory practices for handling halogenated organic compounds. No specific experimental protocols for the chemical neutralization or deactivation of this compound at the laboratory scale are recommended due to the potential for hazardous reactions and the generation of other regulated waste products. The most reliable and safest method is collection and disposal by a professional waste management service.
Disposal Workflow
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 3-bromo-1H-indazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-bromo-1H-indazole-5-carbonitrile (CAS No: 395101-67-4). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health effects. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
| Hazard Class | GHS Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Signal Word: Warning
Pictogram: GHS07 (Exclamation Mark)
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound. Nitrile gloves are recommended for their resistance to a wide range of chemicals.[1][2][3][4]
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant nitrile gloves.[1][2][3][4] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a particulate filter is necessary, especially when handling the solid form or if dust may be generated. |
| Body Protection | A laboratory coat must be worn. For larger quantities or in case of a spill, a chemical-resistant apron or coveralls are recommended. |
Operational Plan: Step-by-Step Handling Procedure
This workflow is designed to ensure the safe handling of this compound from receipt to disposal.
Safe handling workflow for this compound.
-
Preparation :
-
Review the Safety Data Sheet (SDS) before starting any work.
-
Put on all required personal protective equipment.
-
Ensure a chemical fume hood is operational and ready for use.
-
Gather all necessary laboratory equipment and reagents.
-
-
Handling in a Fume Hood :
-
Conduct all manipulations of the solid compound, including weighing and transferring, within a certified chemical fume hood to prevent inhalation of dust.
-
Keep the container tightly closed when not in use.
-
Avoid creating dust.
-
-
In Case of a Spill :
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep the absorbed material into a designated waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[5][6]
Waste Segregation and Collection
Waste segregation for this compound.
-
Solid Waste : All solid materials contaminated with this compound, such as gloves, weighing paper, and absorbent pads, must be collected in a clearly labeled "Halogenated Organic Solid Waste" container.
-
Liquid Waste : Any unused solutions or solvent rinsates containing the compound should be collected in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste.[6]
-
Empty Containers : "Empty" containers that have held this substance should be treated as hazardous waste unless properly decontaminated.
Final Disposal :
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. The preferred method for destruction of halogenated organic compounds is high-temperature incineration.[5] Do not dispose of this chemical down the drain or in the regular trash.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
- 1. gpisupply.com [gpisupply.com]
- 2. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 3. glovesnstuff.com [glovesnstuff.com]
- 4. business.medtecs.com [business.medtecs.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
